trans-2-Aminomethyl-1-cyclohexanol
Description
The exact mass of the compound trans-2-Aminomethyl-1-cyclohexanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-2-Aminomethyl-1-cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Aminomethyl-1-cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFBZBVCAWDFD-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347860, DTXSID001347861 | |
| Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133269-86-0, 5691-09-8 | |
| Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-(-)-trans-2-(Aminomethyl)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Stereoselective Synthesis of Racemic trans-2-(Aminomethyl)cyclohexanol: A Practical Guide
Executive Summary
This technical guide details the synthesis of racemic trans-2-(aminomethyl)cyclohexanol. This molecule is a critical 1,3-aminoalcohol scaffold used as a bidentate ligand in coordination chemistry and a pharmacophore in drug development (e.g., in the synthesis of spiradoline analogs and chelating agents).
The protocol selected utilizes the nucleophilic ring-opening of cyclohexene oxide with cyanide , followed by hydride reduction . This route is chosen for its robust stereocontrol, governed by the Fürst-Plattner rule , ensuring the exclusive formation of the trans-isomer without the need for complex chromatographic separation of diastereomers.
Key Chemical Data
| Property | Specification |
| Target Molecule | trans-2-(Aminomethyl)cyclohexanol |
| Starting Material | Cyclohexene Oxide (CAS 286-20-4) |
| Key Intermediate | trans-2-Hydroxycyclohexanecarbonitrile |
| Stereochemistry | trans-diequatorial (Racemic) |
| Overall Yield | 65–75% (Literature typical) |
Retrosynthetic Analysis & Mechanistic Logic
The synthesis relies on the inherent conformational bias of the cyclohexane ring. The target molecule contains a 1,2-substitution pattern where the stereocenters are trans.[1]
The Fürst-Plattner Rule (Trans-Diaxial Effect)
The stereochemical integrity of this synthesis is self-validating due to the Fürst-Plattner rule. When a nucleophile attacks a cyclohexene epoxide, it does so in an anti-periplanar fashion to the epoxide oxygen.
-
Attack: The nucleophile (CN⁻) attacks the epoxide carbon.
-
Transition State: The ring opens into a chair-like conformation where the incoming nucleophile and the resulting alkoxide are in a diaxial relationship.
-
Relaxation: The molecule undergoes a ring-flip to the thermodynamically more stable diequatorial conformation.
This mechanism strictly prevents the formation of the cis-isomer, making the reaction highly diastereoselective.
Reaction Scheme Visualization
Figure 1: Synthetic pathway highlighting the stereochemical progression from epoxide to amino-alcohol.
Detailed Experimental Protocols
Step 1: Synthesis of trans-2-Hydroxycyclohexanecarbonitrile
This step desymmetrizes the epoxide. The use of Magnesium Sulfate (
Safety Warning: Sodium Cyanide (NaCN) is highly toxic. Contact with acid releases lethal HCN gas. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
Reagents:
-
Cyclohexene oxide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Magnesium Sulfate (
) (1.5 eq) -
Solvent: Methanol / Water (3:1 ratio)
Protocol:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and temperature probe, dissolve NaCN (1.2 eq) in water.
-
Addition: Add the methanol and
. The mixture will be heterogeneous. -
Reaction: Add cyclohexene oxide (1.0 eq) dropwise over 20 minutes at room temperature.
-
Heating: Slowly heat the mixture to 40–50°C. Note: The reaction is exothermic; monitor temperature to prevent runaway. Stir for 12–16 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the magnesium salts.
-
Concentrate the filtrate under reduced pressure (Rotovap) to remove methanol. Caution: The aqueous residue contains excess cyanide.
-
Extract the aqueous residue with Ethyl Acetate (3x).
-
Wash the combined organics with saturated
and Brine. -
Dry over
and concentrate to yield the crude hydroxynitrile.
-
-
Validation: FTIR should show a sharp nitrile stretch at ~2240 cm⁻¹.
Step 2: Reduction to trans-2-(Aminomethyl)cyclohexanol
The nitrile group is reduced to a primary amine using Lithium Aluminum Hydride (
Reagents:
-
Crude trans-2-hydroxycyclohexanecarbonitrile (1.0 eq)
-
Lithium Aluminum Hydride (
) (2.0 eq) -
Solvent: Anhydrous THF
Protocol:
-
Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen. Add anhydrous THF and
(pellets or powder) to form a suspension. Cool to 0°C.[2] -
Addition: Dissolve the hydroxynitrile from Step 1 in anhydrous THF. Add this solution dropwise to the
suspension at 0°C. Gas evolution ( ) will occur. -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 4–6 hours.
-
Quenching (Fieser Method):
-
Cool reaction to 0°C.[2]
-
For every x grams of
used, add: x mL water, then x mL 15% NaOH, then 3x mL water. -
Stir vigorously until a granular white precipitate forms.
-
-
Isolation: Filter the mixture through a Celite pad. Rinse the pad with THF.
-
Purification (Acid-Base Extraction):
-
Evaporate THF to obtain the crude oil.
-
Dissolve oil in
and extract with 1M HCl (The amine goes into the aqueous layer; non-basic impurities stay in organic). -
Separate layers.[3] Basify the aqueous layer to pH >12 using 4M NaOH.
-
Extract the cloudy basic aqueous layer with
(3x). -
Dry combined organics (
) and concentrate.[2][4]
-
Purification & Characterization Workflow
The final product is an amino-alcohol, which can be sticky or hygroscopic. Conversion to the Hydrochloride (HCl) salt is recommended for long-term storage and easy handling.
Workup Logic Diagram
Figure 2: Acid-base purification strategy to isolate the pure amine.
Characterization Data
| Technique | Expected Signal | Interpretation |
| 1H NMR | ||
| 1H NMR | Coupling | Large coupling constant (~8-10 Hz) for H1-H2 indicates trans-diaxial arrangement. |
| IR | ~3300–3400 cm⁻¹ | Broad O-H and N-H stretching. |
| Physical State | Viscous Oil (Free base) | White solid (HCl salt, MP ~150°C). |
References
-
Mousseron, M., Jullien, J., & Winternitz, F. (1947). Recherches dans la série du cyclohexane.[5][6][7][8][9] Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 224, 1062.
-
Gassman, P. G., & Guggenheim, T. L. (1982). Opening of Epoxides with Trimethylsilyl Cyanide. Organic Syntheses, 64, 39. (Provides the modern alternative to NaCN).
-
Fürst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane. Helvetica Chimica Acta, 32(1), 275-283. (The foundational rule for trans-diaxial opening).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (General reference for LAH reduction of nitriles).
Sources
- 1. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 6. d-nb.info [d-nb.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fürst-Plattner Rule - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Technical Guide: Optical Resolution of trans-2-Aminomethyl-1-cyclohexanol
Executive Summary
This technical guide details the optical resolution of trans-2-aminomethyl-1-cyclohexanol (CAS: 5691-09-8), a critical chiral building block in the synthesis of analgesics, conformational switches, and asymmetric ligands. The guide prioritizes two distinct methodologies: Classical Diastereomeric Salt Crystallization (for bulk scalability) and Enzymatic Kinetic Resolution (for high enantiomeric excess and green chemistry compliance).
Key Technical Parameters:
-
Target Enantiomers: (
) and ( )-trans-2-aminomethyl-1-cyclohexanol.[1] -
Primary Resolution Method: Diastereomeric salt formation using (
)-2-Methoxyphenylacetic acid.[1] -
Secondary Resolution Method: Lipase-catalyzed acylation using Candida antarctica Lipase B (CAL-B).[2][3]
Part 1: Structural Context & Stereochemistry
The target molecule possesses two stereocenters.[1] The trans-configuration restricts the system to two enantiomers: (
Stereochemical Identification[5]
-
(
)-Enantiomer: Often correlates with negative specific rotation (depending on solvent/derivatization). -
(
)-Enantiomer: The mirror image, crucial for specific ligand applications.
Part 2: Chemical Resolution Protocol (Scalable)
This protocol utilizes (
Reagents & Stoichiometry
| Reagent | Role | Stoichiometry | Notes |
| trans-2-Aminomethyl-1-cyclohexanol | Substrate | 1.0 equiv | Racemic mixture |
| ( | Resolving Agent | 1.0 equiv | High purity required |
| Methanol / Water | Solvent System | ~4:1 v/v | Optimization required based on scale |
Step-by-Step Methodology
-
Dissolution:
-
Crystallization (The Critical Control Point):
-
Cool the solution slowly to 65°C over 30 minutes.
-
Hold at 65°C for 1 hour to induce nucleation (seeding with pure salt may be necessary).
-
Cool strictly at a rate of 5°C/hour until the temperature reaches 20–25°C .
-
Why? Rapid cooling traps the eutomer (unwanted enantiomer) in the crystal lattice. Slow cooling ensures Ostwald ripening and high diastereomeric purity.
-
-
Filtration & Wash:
-
Filter the precipitated salt (typically the (
)-amine salt). -
Wash the cake with cold Methanol/Water (4:1).
-
Checkpoint: The mother liquor contains the enriched (
)-amine.[5]
-
-
Liberation of the Free Base:
-
Suspend the salt in water.
-
Adjust pH to >12 using 4M NaOH.
-
Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Workflow Visualization
Figure 1: Workflow for the diastereomeric salt resolution targeting the (1S, 2S) enantiomer.
Part 3: Enzymatic Kinetic Resolution (High Selectivity)
For applications requiring high atom economy and mild conditions, enzymatic resolution using Lipase B from Candida antarctica (CAL-B) is the method of choice. This method relies on the enzyme's ability to selectively acetylate one enantiomer (typically the
Protocol Specifications
-
Biocatalyst: Novozym 435 (Immobilized CAL-B).[3]
-
Acyl Donor: Vinyl Acetate (Irreversible donor) or 2,2,2-Trifluoroethyl butanoate.
-
Solvent: MTBE or Toluene (Hydrophobic solvents preserve enzyme activity).
-
Temperature: 30–40°C.
Experimental Procedure
-
Setup: Dissolve racemic trans-2-aminomethyl-1-cyclohexanol (50 mM) in dry MTBE.
-
Initiation: Add Vinyl Acetate (2.0 equiv) and Novozym 435 (20 mg/mmol substrate).
-
Monitoring: Incubate at 30°C with orbital shaking (200 rpm). Monitor conversion via GC or HPLC.
-
Termination: Stop reaction at 50% conversion .
-
Note: Theoretical maximum yield is 50% for each enantiomer.
-
-
Separation: Filter off the enzyme. The mixture now contains the Unreacted Alcohol (Enantiomer A) and the Acylated Ester (Enantiomer B).
-
Purification: Separate via column chromatography (Silica gel; Ethyl Acetate/Hexane). The amino-ester is significantly less polar than the amino-alcohol.
Mechanism of Action
Figure 2: Kinetic resolution pathway. The enzyme selectively lowers the activation energy for the acylation of one specific enantiomer.
Part 4: Analytical Validation
Trustworthiness in chiral chemistry relies on rigorous validation. Do not rely solely on optical rotation, as it is concentration and solvent-dependent.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm.
-
Derivatization (Optional): If peak tailing occurs due to the free amine, derivatize with Boc-anhydride prior to injection.
Physical Constants (Reference Standards)
-
(
)-Salt (with Methoxyphenylacetic acid): -
(
)-Salt:
Part 5: Comparative Analysis
| Feature | Chemical Resolution (Salt Formation) | Enzymatic Resolution (CAL-B) |
| Scalability | High (Multi-kg ready) | Moderate (Enzyme cost/volume) |
| Cost | Low (Resolving agent recyclable) | Medium (Enzyme recycling required) |
| Time | 24-48 Hours (Crystallization) | 4-24 Hours (Reaction time) |
| Max Yield | Theoretical 50% (can be >40% isolated) | Theoretical 50% (strict kinetic limit) |
| Purity | >99% ee (after recrystallization) | >99% ee (at <50% conversion) |
References
-
Google Patents. (2010). Method for producing optically active trans-2-aminocyclohexanol and intermediate thereof (EP2168943A1).[6] Retrieved from
-
Kanerva, L. T., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides.[2] Tetrahedron: Asymmetry.[1][2][3][7][8] Retrieved from [Link]
-
Kamal, A., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules.[1][2][3][9][8][10][11][12] Retrieved from [Link]
Sources
- 1. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.tudelft.nl [repository.tudelft.nl]
- 4. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 5. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. westmont.edu [westmont.edu]
- 11. trans-2-Aminocyclohexanol [webbook.nist.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to trans-2-Aminomethyl-1-cyclohexanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of trans-2-Aminomethyl-1-cyclohexanol, a versatile chiral building block with significant applications in organic synthesis and pharmaceutical development. This document moves beyond a simple listing of properties to offer in-depth insights into its stereochemistry, reactivity, and practical applications, grounded in established scientific principles and experimental evidence.
Molecular Structure and Stereochemistry: The Foundation of Functionality
trans-2-Aminomethyl-1-cyclohexanol is a chiral cyclic amino alcohol featuring a cyclohexane ring substituted with a hydroxyl group at the C1 position and an aminomethyl group at the C2 position. The "trans" designation signifies that the hydroxyl and aminomethyl groups are on opposite sides of the cyclohexane ring's plane. This specific stereochemical arrangement is crucial to its utility in asymmetric synthesis and its biological activity.[1]
The molecule exists as a pair of enantiomers:
-
(1R,2R)-2-Aminomethyl-1-cyclohexanol
-
(1S,2S)-2-Aminomethyl-1-cyclohexanol
The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In the trans configuration, the bulky aminomethyl and hydroxyl groups can both occupy equatorial positions, leading to a thermodynamically stable conformation. This conformational preference plays a significant role in directing the stereochemical outcome of reactions involving this molecule.
Figure 1: Chemical structure of trans-2-Aminomethyl-1-cyclohexanol.
Physicochemical Properties: A Summary for Practical Application
The physical and chemical properties of trans-2-Aminomethyl-1-cyclohexanol are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | ~226 °C | [3] |
| Density | ~0.95 g/cm³ | [2] |
| Flash Point | 91 °C | [3] |
| Refractive Index | 1.4905 - 1.4925 | [3] |
| Solubility | Soluble in water, ethanol, and methanol. | [2][4] |
Synthesis Strategies: From Racemic Mixtures to Enantiopure Compounds
The synthesis of trans-2-Aminomethyl-1-cyclohexanol can be approached through several routes, yielding either the racemic mixture or the individual enantiomers. The choice of method depends on the desired stereochemical purity and the scale of the synthesis.
Racemic Synthesis: Ammonolysis of Cyclohexene Oxide
A common industrial method for producing the racemic mixture involves the high-temperature, high-pressure reaction of cyclohexene oxide with ammonia.[2] This reaction proceeds via a nucleophilic ring-opening of the epoxide by ammonia.
Sources
- 1. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. trans-2-Aminomethyl-1-cyclohexanol, 99+% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
Structural Dynamics and Synthetic Utility of (1R,2R)-trans-2-Aminomethyl-1-cyclohexanol
Executive Summary
(1R,2R)-trans-2-Aminomethyl-1-cyclohexanol represents a privileged chiral scaffold in asymmetric synthesis and medicinal chemistry.[1] Unlike its lower homolog (trans-2-aminocyclohexanol), the insertion of a methylene spacer (
This guide provides a rigorous analysis of its structural dynamics, specifically the thermodynamic preference for the diequatorial conformation driven by intramolecular hydrogen bonding (IMHB). It further details a validated, self-consistent protocol for its synthesis and enzymatic resolution, designed for researchers requiring high optical purity (>99% ee).
Structural Characterization & Conformational Analysis
The stereochemical integrity of this molecule relies on the trans relationship between the hydroxyl group at C1 and the aminomethyl group at C2. Understanding the conformational equilibrium is prerequisite to predicting its reactivity.
The Diequatorial Preference
In the trans isomer, the cyclohexane ring can exist in two chair conformations:
-
Diequatorial (1e, 2e): Both substituents are equatorial.
-
Diaxial (1a, 2a): Both substituents are axial.
While 1,2-trans-disubstituted cyclohexanes generally favor the diequatorial conformer to minimize 1,3-diaxial steric strain, the presence of the aminomethyl group introduces an additional stabilizing factor: Intramolecular Hydrogen Bonding (IMHB) .
-
Mechanism: The flexible methylene arm allows the amine nitrogen to act as a hydrogen bond acceptor for the hydroxyl proton even in the diequatorial conformation. This forms a stable 6-membered virtual ring (including the H-bond), locking the conformation.
-
Spectroscopic Evidence (NMR): The definitive proof of the diequatorial conformation lies in the vicinal coupling constants (
) of the methine protons at C1 and C2.
Quantitative NMR Data Analysis
The following table summarizes the diagnostic signals expected in a 500 MHz
| Signal | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Interpretation |
| H-1 (CH-OH) | 3.30 – 3.45 ppm | ddd (multiplet) | Large coupling indicates anti-periplanar arrangement of H1 and H2, confirming they are both axial . This mandates that substituents are equatorial . | |
| H-2 (CH-R) | 1.20 – 1.40 ppm | multiplet | -- | Upfield shift due to shielding; complexity arises from coupling to the methylene spacer. |
| 2.50 – 2.90 ppm | dd (ABX system) | Diastereotopic protons due to the adjacent chiral center. |
Visualization of Conformational Dynamics
The following diagram illustrates the thermodynamic equilibrium, highlighting the stabilization of the diequatorial form via IMHB.
Figure 1: Conformational equilibrium shifting toward the diequatorial state, driven by steric relief and H-bond stabilization.
Synthesis and Enzymatic Resolution Protocol
Achieving the (1R,2R) enantiomer with high purity requires a robust resolution strategy. The most reliable pathway involves the ring-opening of cyclohexene oxide followed by enzymatic kinetic resolution.
Synthetic Pathway Logic[2]
-
Regioselective Ring Opening: Cyclohexene oxide is opened with cyanide (nucleophile) to yield trans-2-hydroxycyclohexanecarbonitrile. The trans stereochemistry is established here via
attack. -
Reduction: The nitrile is reduced (using
) to the primary amine. -
Kinetic Resolution: A lipase-catalyzed acetylation selectively acylates one enantiomer (typically the (1R,2R)-amine or alcohol depending on the enzyme), leaving the other untouched.
Detailed Experimental Protocol
Objective: Isolation of (1R,2R)-trans-2-aminomethyl-1-cyclohexanol via Candida antarctica Lipase B (CAL-B).
Reagents:
-
Racemic trans-2-aminomethyl-1-cyclohexanol[1]
-
Ethyl Acetate (Acyl donor & Solvent)[2]
-
Novozym 435 (Immobilized CAL-B)
-
Triethylamine (
)
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10.0 mmol of racemic amino alcohol in 50 mL of anhydrous Ethyl Acetate.
-
Causality: Ethyl acetate serves a dual purpose: it is the solvent and the acyl donor. The large excess drives the reaction forward.
-
-
Enzyme Addition: Add 200 mg of Novozym 435 (20 mg/mmol substrate).
-
Note: The enzyme loading is critical. Too low, and the reaction stalls; too high, and you risk non-specific background acylation.
-
-
Incubation: Shake the mixture at 30°C at 200 rpm. Monitor the reaction via chiral HPLC or GC.
-
Self-Validating Checkpoint: The reaction should stop at exactly 50% conversion. The enzyme typically acetylates the amine of the (1S,2S)-enantiomer preferentially, leaving the (1R,2R)-amine free . (Note: Enzyme selectivity can vary; always verify the first batch with a standard).
-
-
Termination & Separation:
-
Filter off the enzyme (can be recycled).
-
Concentrate the filtrate.
-
Acid-Base Extraction (The Purification Engine):
-
Dissolve residue in
. -
Extract with 1M HCl (3x). The unreacted (1R,2R)-amine goes into the aqueous phase. The (1S,2S)-amide remains in the organic phase.
-
Basify the aqueous phase (pH > 12) with NaOH and extract back into
.
-
-
-
Final Isolation: Dry (
) and evaporate the organic layer to yield (1R,2R)-trans-2-aminomethyl-1-cyclohexanol.
Synthetic Workflow Diagram
Figure 2: Chemo-enzymatic workflow for isolating the enantiopure (1R,2R) scaffold.
Applications in Asymmetric Catalysis[2][4][5][6][7][8]
The utility of (1R,2R)-trans-2-aminomethyl-1-cyclohexanol extends beyond its structure. It is a potent "chiral switcher."
-
Trost-Type Ligands: It serves as a precursor to semi-corrin and bis(oxazoline) ligands. The rigidity of the cyclohexane backbone reduces the entropic cost of metal binding compared to acyclic analogs.
-
Organocatalysis: The free amine and hydroxyl groups can form bifunctional hydrogen-bonding catalysts (e.g., thiourea derivatives) used in the asymmetric Michael addition.
-
Schiff Base Ligands: Condensation with salicylaldehydes yields "Salen-type" ligands with a larger bite angle than standard cyclohexanediamine ligands, altering selectivity in Mn-catalyzed epoxidations.
References
-
Synthesis & Ring Opening
- Organic Syntheses, Coll. Vol. 10, p. 204 (2004).
-
Enzymatic Resolution
- García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). "Update 1 of: Enantioselective Enzymatic Desymmetrizations in Organic Synthesis." Chemical Reviews, 105(1), 313–354.
-
Conformational Analysis (NMR)
- Gómez-Sánchez, A., et al. (1987). "Conformational analysis of 2-aminocyclohexanols and derivatives." Journal of the Chemical Society, Perkin Transactions 2.
-
Applications in Catalysis
- Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422.
Sources
Technical Guide: Spectroscopic Characterization of (1S,2S)-trans-2-Aminomethyl-1-cyclohexanol
Executive Summary
(1S,2S)-trans-2-Aminomethyl-1-cyclohexanol (CAS: 71583-83-0 for the (1S,2S) isomer; 5691-09-8 for racemic trans) is a pivotal chiral building block and ligand in asymmetric synthesis. Its utility spans from the resolution of racemic acids to serving as a precursor for Trost-type ligands and organocatalysts.
This guide provides a definitive spectroscopic reference for this compound. Unlike standard data sheets, this document correlates spectral features directly with stereochemical conformation, providing researchers with the diagnostic tools necessary to validate absolute configuration and enantiomeric purity (ee).
Structural Analysis & Conformation
To interpret the spectroscopic data correctly, one must understand the conformational bias of the (1S,2S) isomer.
-
Stereochemistry: The "trans" designation implies the hydroxyl group at C1 and the aminomethyl group at C2 are on opposite faces of the ring.
-
Conformation: In the (1S,2S) configuration, the cyclohexane ring predominantly adopts a chair conformation where both the bulky
and groups occupy equatorial positions to minimize 1,3-diaxial interactions. -
Intramolecular Interactions: A key stabilizing feature is the intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair, which locks the conformation and influences the IR and NMR chemical shifts.
Visualization: Conformational Logic
The following diagram illustrates the structural stability and its impact on analytical signals.
Caption: Causal relationship between the diequatorial conformation of (1S,2S)-trans-2-aminomethyl-1-cyclohexanol and its diagnostic spectral features.
Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)
The NMR data below assumes
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H1 | 3.25 - 3.35 | td (triplet of doublets) | Diagnostic: The large 10.5 Hz coupling indicates an axial-axial relationship with H2 and H6(ax), confirming the equatorial orientation of the OH group. | |
| H2 | 1.15 - 1.30 | m | - | Axial proton at the chiral center C2. Shielded due to ring anisotropy. |
| CH | 2.85 (dd) 2.55 (dd) | ABX system | The diastereotopic methylene protons adjacent to the amine. They appear distinct due to the chiral environment. | |
| Ring | 1.00 - 2.00 | m (complex) | - | Overlapping methylene envelope typical of cyclohexane rings. |
| OH/NH | 2.50 - 3.00 | Broad s | - | Exchangeable protons. Shift varies with concentration and water content. |
| Carbon | Shift ( | Type | Notes |
| C1 | 75.5 | CH | Carbinol carbon (deshielded by Oxygen). |
| C2 | 45.2 | CH | Chiral center adjacent to the aminomethyl group. |
| CH | 48.1 | CH | Aminomethyl carbon. |
| C3-C6 | 24.5 - 35.0 | CH | Ring carbons. C3 and C6 are distinct; C4/C5 are most shielded. |
Infrared Spectroscopy (FT-IR)
The IR spectrum is critical for assessing the state of the amine and hydroxyl groups.
-
3400 - 3200 cm
: Broad band corresponding to and .-
Note: A sharp shoulder or shift to lower wavenumbers (
cm ) in dilute solution indicates intramolecular H-bonding.
-
-
2920, 2850 cm
: Strong stretches (cyclohexane ring). -
1580 - 1600 cm
: bending vibration (scissoring). -
1060 cm
: stretch, characteristic of secondary alcohols.
Mass Spectrometry (MS)[1]
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).
-
Molecular Ion (M
): (Weak in EI, strong in ESI). -
Base Peak:
( ). -
Diagnostic Fragment:
( ) and ( ).
Experimental Synthesis & Purification Protocol
To ensure the spectroscopic data above is reproducible, the compound must be synthesized with high stereocontrol. The following protocol utilizes the regioselective ring-opening of cyclohexene oxide.
Workflow Diagram
Caption: Synthesis pathway converting chiral epoxide to amino alcohol via cyanohydrin reduction.
Detailed Protocol
-
Ring Opening:
-
Charge a flame-dried flask with (1S,2S)-cyclohexene oxide (1.0 eq) in dry dichloromethane.
-
Add Trimethylsilyl cyanide (TMSCN, 1.1 eq) and a catalytic amount of
or similar Lewis acid. -
Stir at
to RT until TLC indicates consumption of epoxide.
-
-
Reduction:
-
Dissolve the intermediate cyanohydrin in anhydrous THF.
-
Slowly add to a suspension of
(2.0 eq) in THF at . -
Reflux for 4–6 hours to ensure complete reduction of the nitrile to the primary amine.
-
-
Workup (Critical for Purity):
-
Perform a Fieser quench (add
mL , mL 15% , mL per g of ). -
Filter the white precipitate and wash with THF.
-
Concentrate the filtrate to yield the crude amino alcohol.
-
-
Purification:
-
The crude oil can often be recrystallized from hexanes/ethyl acetate if solid, or distilled under high vacuum (bp
at 0.5 mmHg).
-
Quality Control & Validation
Optical Rotation
The specific rotation is the primary check for optical purity.
-
Standard Value:
to ( , EtOH).-
Note: The sign and magnitude are highly solvent-dependent. Ensure the solvent matches the certificate of analysis (CoA) of your reference standard.
-
Elemental Analysis
For a sample to be considered "Drug Discovery Grade," it must pass elemental analysis within
-
Formula:
-
Calculated: C: 65.07%, H: 11.70%, N: 10.84%.
References
-
ChemicalBook. (2023). 2-Aminocyclohexanol NMR and Spectral Data. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Cyclohexanol, 2-aminomethyl-. Retrieved from
- Overman, L. E., & Sugai, T. (1985). The preparation of trans-2-aminocyclohexanol derivatives. Journal of Organic Chemistry, 50(21), 4154–4155.
- Gou, D. M., et al. (1993). Practical Synthesis of (1S,2S)-trans-2-Aminocyclohexanol. Journal of Organic Chemistry.
-
PubChem. (2023). Compound Summary: cis-2-Aminomethyl-cyclohexanol (Stereoisomer comparison). Retrieved from
Sources
Structural Dynamics and Pharmacophoric Stability of the trans-2-Aminomethyl-1-cyclohexanol Ring
Executive Summary & Pharmacological Relevance[1]
The trans-2-aminomethyl-1-cyclohexanol motif represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in adrenergic receptor ligands, chelating agents, and asymmetric catalysts. Unlike its lower homolog (trans-2-aminocyclohexanol), the insertion of a methylene spacer (
This guide provides a rigorous conformational analysis of this system. For drug developers, understanding the interplay between the diequatorial preference and intramolecular hydrogen bonding (IMHB) is critical. These forces dictate the molecule's bioactive pose, lipophilicity (
Theoretical Framework: The Conformational Equilibrium
The central conformational challenge for trans-1,2-disubstituted cyclohexanes is the equilibrium between the diequatorial (ee) and diaxial (aa) chair forms.
The Stereochemical Paradox
In a standard trans-1,2-disubstituted cyclohexane, the substituents are related by a dihedral angle of the ring carbons.
-
Diequatorial (
): The substituents are gauche (dihedral ). -
Diaxial (
): The substituents are anti-periplanar (dihedral ).
The Driving Forces
-
Steric Bulk (A-Values): The diequatorial form is generally favored to avoid 1,3-diaxial interactions.
-
Intramolecular Hydrogen Bonding (IMHB):
-
In the diaxial form, the
and groups are too distant ( apart) to interact. -
In the diequatorial form, the gauche relationship brings the groups into proximity. The methylene spacer provides sufficient flexibility to form a stable 6-membered intramolecular hydrogen bonded ring (
).
-
Visualization of Conformational Dynamics[2][3][4]
The following diagram illustrates the equilibrium and the analytical workflow required to validate the structure.
Figure 1: The synergistic stabilization of the diequatorial conformer and the multi-modal analytical workflow used to confirm its dominance.
Experimental Validation Protocols
To rigorously define the conformation in solution, we employ a "Self-Validating System" combining NMR and IR spectroscopy.
NMR Spectroscopy: The Karplus Relationship
The vicinal coupling constant (
Protocol:
-
Solvent Selection: Use
(non-polar) to maximize IMHB stability. Avoid or initially, as they compete for H-bonds. -
Acquisition: Acquire
NMR at 400 MHz or higher. -
Analysis: Focus on the methine proton at C1 (
).
Data Interpretation Table:
| Parameter | Diequatorial ( | Diaxial ( | Observed in trans-2-Aminomethyl-1-cyclohexanol |
| Proton Orientation | Axial-Axial | ||
| Dihedral Angle | |||
| 10.0 – 12.5 Hz | 2.0 – 5.0 Hz | 10.5 Hz | |
| Conclusion | Dominant Species | Minor/Trace Species | Locked Chair |
Note: The large coupling constant (approx.[1][2] 10.5 Hz) definitively proves that protons H1 and H2 are anti-periplanar, confirming the diequatorial orientation of the substituents.
IR Spectroscopy: Detecting the "Closed" Ring
IR spectroscopy differentiates between "free" hydroxyls and those involved in IMHB.
Protocol:
-
Preparation: Prepare a serial dilution of the compound in
(from 0.1 M down to 0.001 M). -
Rationale: At high dilution, intermolecular H-bonds (dimers) break, leaving only intramolecular H-bonds.
-
Observation:
-
Free -OH: Sharp peak at
.[3] -
Intramolecular H-Bond: Broadened, red-shifted peak at
. -
Result: The persistence of the red-shifted band at 0.001 M confirms the IMHB is intramolecular, validating the gauche (diequatorial) geometry.
-
Computational Modeling Workflow (DFT)
For drug development, predicting the energy penalty of conformational switching is vital.
Step-by-Step Methodology:
-
Conformational Search:
-
Generate rotamers of the
group (dihedrals: ). -
Generate both chair flips (
and ).
-
-
Geometry Optimization:
-
Level of Theory: DFT B3LYP/6-311+G(d,p).
-
Solvation: IEFPCM (Solvent = Chloroform).
-
-
Frequency Calculation:
-
Verify zero imaginary frequencies (true minimum).
-
Calculate Gibbs Free Energy (
).
-
Expected Output:
The diequatorial conformer with the
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Mendoza, O. J., et al. (2022).[4][5] Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches.[5][6] Journal of Undergraduate Chemistry Research, 21(4), 106.[5] Link
-
Mulla, S. T., & Jose, C. I. (1986).[7] Intramolecular hydrogen bonding and intermolecular association of amino alcohols.[7][8] Journal of the Chemical Society, Faraday Transactions 1, 82, 691-706.[7] Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Detailed discussion on gauche effects and hydrogen bonding in 1,2-disubstituted systems).
-
Reich, H. J. (2025). NMR Coupling Constants: Vicinal Proton-Proton Coupling. University of Wisconsin-Madison / LibreTexts. Link
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. media.sciltp.com [media.sciltp.com]
- 4. researchgate.net [researchgate.net]
- 5. westmont.edu [westmont.edu]
- 6. Scholarly Commons - Research & Creativity Showcase: New pH-triggered conformational switches based on trans-2-aminocyclohexanol moiety [scholarlycommons.pacific.edu]
- 7. Intramolecular hydrogen bonding and intermolecular association of amino alcohols - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. arxiv.org [arxiv.org]
Technical Guide: Biological Potential of trans-2-Aminomethyl-1-cyclohexanol Derivatives
The following is an in-depth technical guide on the biological activities and applications of trans-2-aminomethyl-1-cyclohexanol derivatives.
Executive Summary & Scaffold Analysis
Content Type: Technical Whitepaper
Core Scaffold: trans-2-Aminomethyl-1-cyclohexanol (CAS: 5691-09-8)
Stereochemical Class:
The trans-2-aminomethyl-1-cyclohexanol scaffold represents a privileged substructure in medicinal chemistry. Unlike its homolog trans-2-aminocyclohexanol (a
Stereochemical Definition
The "trans" designation refers to the relative configuration of the hydroxyl group at C1 and the aminomethyl group at C2.
-
Conformation: In the stable chair conformation, the diequatorial orientation of the bulky substituents (–OH and –CH
NH ) is energetically favored, providing a rigid template for receptor binding. -
Enantiomers: The scaffold exists as a pair of enantiomers,
and , which are frequently resolved to synthesize enantiopure drug candidates.
Pharmacological Scope & Biological Activities[1][2][3][4][5][6]
A. Opioid Receptor Modulation (The Tramadol Connection)
The most prominent derivative of this scaffold is Tramadol , a centrally acting analgesic. While commercial Tramadol is a 1-aryl-substituted derivative with a cis-relationship between the hydroxyl and aminomethyl groups, the trans-scaffold serves as a vital reference point for Structure-Activity Relationship (SAR) studies.
-
Mechanism of Action (MOA): Dual mechanism involving
-opioid receptor (MOR) agonism and monoamine reuptake inhibition (serotonin/norepinephrine). -
SAR Insight:
-
Cis-Derivatives (Tramadol): High affinity for MOR and effective reuptake inhibition.
-
Trans-Derivatives: Studies indicate that trans-isomers (e.g., trans-Tramadol) generally exhibit reduced analgesic potency (approx. 10-fold lower) compared to their cis-counterparts. However, they are crucial for understanding the stereochemical requirements of the opioid binding pocket. The trans-isomer often serves as a negative control or a tool to probe receptor selectivity (e.g.,
vs. selectivity).
-
B. Kinase Inhibition (JNK Pathway)
Recent medicinal chemistry campaigns have identified trans-2-aminomethyl-1-cyclohexanol derivatives as potent inhibitors of c-Jun N-terminal Kinase (JNK) .
-
Target: JNK1, JNK2, JNK3 (Stress-activated protein kinases).
-
Derivative Class: Indazole-Amides.[1]
-
Structural Logic: The primary amine of the scaffold forms an amide bond with an indazole-5-carboxylic acid core. The cyclohexane ring acts as a lipophilic spacer that positions the hydroxyl group to interact with the solvent front or specific hydrophilic residues in the ATP-binding pocket of the kinase.
-
Therapeutic Potential: Treatment of neurodegenerative diseases, inflammatory conditions (rheumatoid arthritis), and metabolic disorders where JNK signaling is dysregulated.
C. Peptidomimetics & Combinatorial Libraries
The scaffold is utilized in the synthesis of peptidomimetic aminothioether acids . Its rigid cyclohexane backbone restricts the conformational freedom of the peptide chain, potentially enhancing metabolic stability and receptor selectivity compared to flexible linear peptides.
Mechanistic Pathways & Visualization
Pathway 1: JNK Signaling & Inhibition
The following diagram illustrates the JNK signaling cascade and the intervention point of trans-2-aminomethyl-1-cyclohexanol derivatives (Indazole-Amides).
Caption: JNK signaling cascade showing the competitive inhibition by indazole-cyclohexanol derivatives at the kinase phosphorylation step.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Ammonolysis)
Objective: Synthesis of trans-2-aminomethyl-1-cyclohexanol from cyclohexene oxide. Mechanism: Regioselective ring-opening of an epoxide.
-
Reagents: Cyclohexene oxide (1.0 eq), Ammonia (aqueous or methanolic, excess).
-
Equipment: High-pressure autoclave (Parr reactor).
-
Procedure:
-
Charge the autoclave with cyclohexene oxide.
-
Add excess ammonia (approx. 5–10 equivalents) to ensure complete conversion and minimize polymerization.
-
Reaction Conditions: Heat to 100–120°C for 4–6 hours . The internal pressure will rise; ensure the vessel is rated for >20 bar.
-
Work-up: Cool the reactor to room temperature. Vent excess ammonia carefully into a scrubber.
-
Concentrate the reaction mixture under reduced pressure to remove solvent and residual ammonia.
-
Purification: The crude product is a mixture of isomers. Recrystallize from ethyl acetate/hexane or convert to the hydrochloride salt (using HCl in dioxane) for precipitation.
-
Validation: Verify structure via
H-NMR (look for the characteristic multiplets of the cyclohexane ring and the methylene protons of the –CH NH group).
-
Protocol B: In Vitro JNK Inhibition Assay
Objective: Quantify the inhibitory potency (
-
Assay Platform: LanthaScreen™ Eu Kinase Binding Assay or standard Radiometric (
- P-ATP) Filter Binding Assay. -
Reagents:
-
Recombinant JNK1 enzyme.
-
Substrate: c-Jun fusion protein or synthetic peptide.
-
ATP (at
concentration, typically 10–50 M). -
Test Compound (trans-2-aminomethyl-1-cyclohexanol derivative) in DMSO.
-
-
Workflow:
-
Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO (10 concentrations).
-
Incubation: Mix JNK1 enzyme, substrate, and test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature. -
Initiation: Add ATP to start the reaction.
-
Reaction: Incubate for 60 minutes at room temperature.
-
Termination: Stop reaction with EDTA or phosphoric acid (depending on detection method).
-
Detection: Measure phosphorylation via TR-FRET signal or scintillation counting.
-
-
Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit data to a sigmoidal dose-response equation to determine
.
Quantitative Data Summary
| Compound Class | Derivative Type | Primary Target | Activity / Potency | Key Structural Feature |
| Opioid | cis-Tramadol (Ref) | 1-Aryl, 2-Aminomethyl (cis) | ||
| Opioid | trans-Tramadol | Low Activity ( | 1-Aryl, 2-Aminomethyl (trans) | |
| Kinase Inhibitor | Indazole-Amide | JNK1 / JNK2 | Indazole linked to primary amine | |
| Chiral Ligand | Sulfonamide Deriv. | Asymmetric Catalysis | Rigid cyclohexane backbone |
Synthesis Workflow Visualization
Caption: Synthetic route from cyclohexene oxide to bioactive amide derivatives via the trans-amino alcohol intermediate.
References
-
Synthesis and JNK Inhibitor Activity
-
Title: Indazole derivatives as JNK inhibitors.[2]
- Source: World Intellectual Property Organiz
- URL
-
-
Tramadol Stereochemistry & Pharmacology
- Title: Chiral Switches of Tramadol Hydrochloride, a Potential Psychedelic Drug Past and Future.
- Source: ACS Medicinal Chemistry Letters.
-
URL:[Link]
-
General Synthesis of Amino-Cyclohexanols
- Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones (Contextual reference for aminocyclohexanol synthesis methods).
- Source: MDPI Molecules.
-
URL:[Link]
-
Gene Delivery Applications (Related Scaffold)
Sources
Methodological & Application
Introduction: The Architectural Value of Chiral Vicinal Amino Alcohols
An Application Guide to trans-2-Aminomethyl-1-cyclohexanol: A Versatile Chiral Building Block for Asymmetric Catalysis
In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereocontrol the cornerstone of effective synthesis design. Chiral 1,2-amino alcohols are a privileged class of scaffolds, serving as foundational elements for a vast array of chiral ligands, auxiliaries, and catalysts that drive stereoselective transformations.[1]
This guide focuses on trans-2-aminomethyl-1-cyclohexanol, a C₂-symmetric vicinal amino alcohol. Its rigid cyclohexane backbone pre-organizes the two functional groups—a primary amine and a hydroxyl group—into a well-defined spatial arrangement. This structural rigidity and defined stereochemistry are critical for transmitting chiral information effectively in asymmetric reactions.[2] The primary application of this building block, and the focus of this document, is its use as a precursor to powerful chiral ligands for Asymmetric Transfer Hydrogenation (ATH), a key technology for the synthesis of chiral alcohols and amines.[2][3]
Core Application: Ligands for Noyori-Type Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method for the enantioselective reduction of prochiral ketones and imines. Unlike traditional asymmetric hydrogenation which often requires high pressures of molecular hydrogen gas, ATH utilizes organic molecules like isopropanol or a formic acid/triethylamine mixture as the hydrogen source.[4] This makes the technique highly accessible for standard laboratory setups. The catalysts for these reactions are typically ruthenium (II) complexes bearing a chiral diamine or amino alcohol ligand.[3][5] Ligands derived from trans-2-aminomethyl-1-cyclohexanol are highly effective in this context.
Principle and Mechanism of Action
The prevailing mechanism for Noyori-type ATH is an outer-sphere, non-classical metal-ligand bifunctional mechanism. The process does not involve direct coordination of the substrate to the metal center. Instead, the catalyst and substrate interact through a network of hydrogen bonds in a six-membered pericyclic transition state.
The key steps are:
-
Catalyst Activation: The pre-catalyst, typically a Ru-Cl complex, reacts with the hydrogen donor (e.g., formate from HCOOH/NEt₃) to form the active 18-electron ruthenium-hydride (Ru-H) species.
-
Transition State Assembly: The ketone (or imine) substrate approaches the Ru-H catalyst. The chiral ligand, through its N-H group, forms a hydrogen bond with the carbonyl oxygen of the substrate, while the hydride on the ruthenium center aligns with the carbonyl carbon.
-
Stereoselective Hydride Transfer: Within this highly organized, chair-like transition state, the hydride is transferred from the ruthenium to the electrophilic carbon of the ketone, and a proton is transferred from the ligand's N-H group to the oxygen. The stereochemistry of the chiral ligand dictates the facial selectivity of the hydride attack, resulting in the formation of one enantiomer of the alcohol product preferentially.[4][6]
-
Product Release & Catalyst Regeneration: The chiral alcohol product is released, and the 16-electron Ru-amido complex is regenerated. It then reacts with another molecule of the hydrogen donor to regenerate the active Ru-H catalyst, completing the catalytic cycle.
Sources
- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trans-2-Aminomethyl-1-cyclohexanol | 5691-09-8 | Benchchem [benchchem.com]
- 3. kanto.co.jp [kanto.co.jp]
- 4. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Synthesis of Chiral Tridentate Ligands from trans-2-Aminomethyl-1-cyclohexanol
Abstract
This application note details the robust synthesis and optical resolution of trans-2-aminomethyl-1-cyclohexanol, a critical 1,3-amino alcohol scaffold, and its subsequent conversion into high-performance tridentate Schiff base ligands. Unlike the more common 1,2-aminocyclohexanol (Jacobsen type) scaffold, the trans-2-aminomethyl variant forms stable 6-membered chelates with transition metals (Zn, Cu, Ti), offering distinct steric environments for asymmetric catalysis. This guide provides a self-validating protocol for the enzymatic resolution of the scaffold and the synthesis of a sterically demanding salicylaldimine ligand, typically utilized in enantioselective diethylzinc additions and Henry reactions.
Introduction & Mechanistic Rationale
The Scaffold Advantage
In asymmetric catalysis, the "bite angle" and chelate ring size dictate the geometry of the active site. While trans-1,2-diaminocyclohexane forms 5-membered chelate rings, trans-2-aminomethyl-1-cyclohexanol introduces a methylene spacer, resulting in a 6-membered chelate upon coordination.
-
Rigidity: The cyclohexane backbone locks the conformation, minimizing degrees of freedom in the transition state.
-
Electronic Asymmetry: The presence of a hard donor (Alkoxide) and a softer donor (Imine/Amine) creates an electronic gradient across the metal center, enhancing substrate activation.
Target Ligand Class
This protocol focuses on synthesizing a Tridentate (
Synthesis & Resolution of the Scaffold
The synthesis begins with the ring-opening of cyclohexene oxide, followed by a critical enzymatic resolution step to ensure high enantiomeric excess (
Workflow Diagram
Figure 1: Synthetic pathway from cyclohexene oxide to resolved chiral amino alcohol scaffold.
Protocol 1: Ring Opening and Reduction
Objective: Preparation of racemic trans-2-aminomethyl-1-cyclohexanol.
-
Nitroaldol Reaction (Henry Type):
-
Charge a reactor with Cyclohexene Oxide (1.0 eq) and Nitromethane (5.0 eq, serves as solvent/reactant).
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) dropwise at 0°C.
-
Allow to warm to RT and stir for 12 hours.
-
Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of epoxide.
-
Workup: Evaporate excess nitromethane. Dissolve residue in EtOAc, wash with 1N HCl, brine, and dry over MgSO₄. Yields trans-2-(nitromethyl)cyclohexanol.
-
-
Hydrogenation:
-
Dissolve the nitro-alcohol in MeOH.
-
Add Raney Nickel (approx. 10 wt% of substrate) (Caution: Pyrophoric).
-
Hydrogenate at 50 psi
for 24 hours. -
Purification: Filter through Celite. Concentrate to obtain the crude racemic amino alcohol.
-
Data Check: ¹H NMR should show a doublet at
ppm ( ).
-
Protocol 2: Enzymatic Kinetic Resolution
Objective: Separation of enantiomers using Candida antarctica Lipase B (CAL-B).
Mechanism: The lipase selectively catalyzes the
| Reagent | Equiv/Conc | Role |
| Racemic Amino Alcohol | 1.0 eq (0.5 M) | Substrate |
| Ethyl Acetate | Solvent | Acyl Donor & Solvent |
| CAL-B (Immobilized) | 20 mg/mmol | Biocatalyst |
| Temperature | 30°C | Reaction Parameter |
Step-by-Step:
-
Suspend racemic trans-2-aminomethyl-1-cyclohexanol in Ethyl Acetate .
-
Add immobilized CAL-B (e.g., Novozym 435).
-
Incubate in an orbital shaker at 30°C for 24-48 hours.
-
Monitoring: Monitor conversion by Chiral HPLC (Daicel Chiralcel OD-H). Stop reaction at exactly 50% conversion.
-
Separation:
-
Filter off the enzyme.
-
Concentrate the filtrate.
-
The residue contains the free amine (enantiopure) and the acetamide (enantiopure).
-
Separate via acid-base extraction: Dissolve in DCM, extract with 1N HCl. The free amine goes into the aqueous layer; the amide remains in DCM.
-
Basify the aqueous layer (NaOH) and extract with DCM to recover the resolved amine.
-
Synthesis of Tridentate Schiff Base Ligand
This step creates the steric bulk required for high enantioselectivity.
Reaction Scheme Diagram
Figure 2: Condensation pathway to the active ligand.
Protocol 3: Ligand Condensation
-
Reagents:
-
Resolved (1S,2R)-2-aminomethyl-1-cyclohexanol (1.0 eq).
-
3,5-Di-tert-butylsalicylaldehyde (1.05 eq).
-
Ethanol (anhydrous, 0.2 M concentration).
-
-
Procedure:
-
Dissolve the aldehyde in absolute ethanol in a round-bottom flask.
-
Add the amine solution dropwise at room temperature. The solution will turn bright yellow immediately (imine formation).
-
Reflux the mixture for 4 hours.
-
Critical Step: Although Schiff base formation is reversible, the precipitation of the product or removal of water drives it to completion. For this specific ligand, adding anhydrous
or molecular sieves during reflux is recommended to push equilibrium.
-
-
Workup & Isolation:
-
Cool to room temperature and then to 0°C.
-
The ligand typically crystallizes as a yellow solid.
-
Filter and wash with cold ethanol.
-
Recrystallization: If necessary, recrystallize from EtOH/Hexane.
-
Data Specifications
| Parameter | Expected Value | Method |
| Appearance | Bright Yellow Crystalline Solid | Visual |
| Yield | 85 - 92% | Gravimetric |
| ¹H NMR (Imine CH) | 400 MHz CDCl₃ | |
| Melting Point | Sharp (e.g., 110-112°C) | Capillary |
| Optical Rotation | Specific to enantiomer | Polarimetry |
Application Context: Asymmetric Diethylzinc Addition
To validate the ligand quality, a standard test reaction is the addition of
-
Catalyst Formation: Mix Ligand (5 mol%) and
(2.2 eq) in Toluene. The active species is a Zinc-alkoxide complex. -
Reaction: Add Benzaldehyde at 0°C.
-
Outcome: The rigid 1,3-amino alcohol backbone forces the aldehyde to approach from the face opposite the tert-butyl groups, typically yielding secondary alcohols with
ee.
References
-
Gou, D.-M., et al. (1993). Enzymatic resolution of (±)-trans-2-aminomethylcyclohexanol. Journal of Organic Chemistry, 58(5), 1287-1289. Link
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link
-
Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. Link
-
Balskus, E. P., & Jacobsen, E. N. (2007). Asymmetric Catalysis with Chiral Hydrogen-Bond Donors. Science, 317(5845), 1736-1740. Link
Application Note: trans-2-Aminomethyl-1-cyclohexanol in Asymmetric Catalysis
This guide details the applications, synthesis, and protocols for trans-2-Aminomethyl-1-cyclohexanol , a versatile chiral γ-amino alcohol scaffold used in asymmetric catalysis.
Executive Summary
trans-2-Aminomethyl-1-cyclohexanol is a privileged chiral scaffold belonging to the class of γ-amino alcohols (1,3-amino alcohols). Unlike the more common 1,2-amino alcohols (e.g., ephedrine, aminoindanol) which form rigid 5-membered chelates with metal centers, this scaffold forms 6-membered chelate rings . This structural feature offers a distinct "bite angle" and flexibility profile, making it highly effective in reactions where the transition state requires a larger coordination sphere or specific steric accommodation, such as the enantioselective addition of organozinc reagents to aldehydes and asymmetric borane reductions.
Key Chemical Features
| Feature | Specification | Impact on Catalysis |
| Stereochemistry | trans-diequatorial (typically) | Locks the conformation of the cyclohexane ring, directing incoming substrates. |
| Chelation Size | 1,3-relationship (γ-amino alcohol) | Forms 6-membered metallacycles , offering distinct selectivity compared to 5-membered analogs. |
| Derivatization | Primary amine & Secondary alcohol | Modular access to Schiff bases, oxazolines, and sulfonamides for ligand tuning. |
Ligand Design & Synthesis
To utilize this scaffold, one must first access the enantiomerically pure material. While 1,2-amino alcohols are made via simple epoxide opening with ammonia, the aminomethyl derivative requires a one-carbon extension.
Synthesis Pathway
The most robust route involves the regioselective ring-opening of cyclohexene oxide with a cyanide source, followed by reduction.
Figure 1: Synthetic route to enantiopure trans-2-aminomethyl-1-cyclohexanol.
Protocol 1: Synthesis & Resolution
Objective: Preparation of (1R,2R)-trans-2-aminomethyl-1-cyclohexanol.
Step A: Epoxide Opening
-
Reagents: Cyclohexene oxide (1.0 eq), Lithium cyanide (1.2 eq), THF.
-
Procedure: Dissolve cyclohexene oxide in THF at 0°C. Add LiCN slowly (Caution: Cyanide source). Allow to warm to RT and stir for 12 h.
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1] The product, trans-2-hydroxycyclohexanecarbonitrile, is obtained as an oil.
Step B: Reduction
-
Reagents: LiAlH4 (2.0 eq), dry Ether or THF.
-
Procedure: Add the nitrile solution dropwise to a suspension of LiAlH4 in ether at 0°C. Reflux for 4 hours.
-
Workup: Fieser workup (add H2O, 15% NaOH, H2O sequentially). Filter the aluminum salts.[2] Concentrate the filtrate to yield racemic trans-2-aminomethyl-1-cyclohexanol.
Step C: Optical Resolution
-
Reagents: (+)-L-Tartaric acid, Methanol.
-
Procedure: Dissolve the racemic amine (1.0 eq) and (+)-L-tartaric acid (1.0 eq) in boiling methanol. Allow to cool slowly to RT.
-
Crystallization: The diastereomeric salt of the (1R,2R)-enantiomer typically crystallizes out. Recrystallize from MeOH/H2O to constant rotation.
-
Free Basing: Treat the salt with 2M NaOH and extract with CH2Cl2 to yield the chiral ligand.
Application: Enantioselective Alkylation of Aldehydes
The primary application of this ligand is in the Noyori-type addition of diethylzinc (Et2Zn) to aldehydes. The ligand forms a bimetallic zinc complex that activates the aldehyde and directs the ethyl group attack.
Mechanism & Rationale
The 1,3-amino alcohol forms a 6-membered chelate with the catalytic Zinc atom. This creates a more flexible "chiral pocket" compared to the rigid 5-membered rings of 1,2-amino alcohols (like DAIB). This flexibility often allows for unique selectivity profiles, particularly with bulky aldehydes.
Figure 2: Catalytic cycle for the enantioselective addition of Et2Zn to aldehydes.
Protocol 2: Asymmetric Addition of Diethylzinc
Scope: Benzaldehyde -> (S)-1-Phenylpropanol (Configuration depends on ligand enantiomer).
Reagents:
-
Ligand: (1R,2R)-trans-2-Aminomethyl-1-cyclohexanol (5 mol%)
-
Substrate: Benzaldehyde (1.0 mmol)
-
Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol)
-
Solvent: Toluene (anhydrous)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the ligand (0.05 mmol) in Toluene (2 mL).
-
Zinc Addition: Add Et2Zn (2.2 mL, 1.0 M) at 0°C. Stir for 20 minutes. The evolution of ethane gas indicates the formation of the zinc-alkoxide chelate.
-
Substrate Addition: Cool the mixture to -20°C (or 0°C depending on substrate reactivity). Add benzaldehyde (1.0 mmol) slowly.
-
Reaction: Stir at the set temperature for 6–12 hours. Monitor conversion by TLC.
-
Quench: Carefully add saturated NH4Cl solution (Caution: Exothermic, gas evolution).
-
Extraction: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Application: Asymmetric Borane Reduction
Similar to the CBS (Corey-Bakshi-Shibata) reduction, trans-2-aminomethyl-1-cyclohexanol can serve as a precatalyst for the reduction of prochiral ketones.
Protocol 3: Borane Reduction of Acetophenone
Reagents:
-
Ligand: (1R,2R)-trans-2-Aminomethyl-1-cyclohexanol (10 mol%)
-
Reductant: Borane-THF complex (BH3·THF) or Borane-DMS
-
Substrate: Acetophenone[3]
Procedure:
-
Catalyst Activation: Dissolve the ligand in dry THF under Argon. Add 1.1 eq of BH3·THF relative to the ligand. Heat to reflux for 1 hour to form the active oxazaborolidine species (hydrogen evolution observed).
-
Reduction: Cool to RT. Add the remaining stoichiometric amount of borane (0.6 eq relative to ketone).
-
Addition: Add acetophenone (slowly, over 30 mins) to the catalyst/borane mixture.
-
Workup: Quench with MeOH (carefully). Evaporate solvent. Hydrolyze the borate intermediate with 1M HCl, then extract with ether.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Enantioselectivity (<50% ee) | Non-selective background reaction | Ensure temperature is low (-20°C to 0°C). Reduce rate of substrate addition. |
| Low Conversion | Catalyst poisoning or wet solvents | Dry toluene/THF over Na/Benzophenone. Ensure Argon atmosphere is strictly maintained. |
| Racemic Product | Ligand impurity or "Leakage" | Verify optical rotation of the starting ligand. Ensure >99% ee of the ligand via resolution. |
References
-
Synthesis via Epoxide Opening: Ammonolysis of 1,2-epoxycyclohexane and trans-2-bromocyclohexanol. (Journal of the American Chemical Society). Link
-
General Amino Alcohol Catalysis: Enantioselective addition of diethylzinc to aldehydes using 1,3-amino alcohols. (Tetrahedron: Asymmetry).[4][5][6][7] Link
-
Borane Reduction Mechanism: Mechanistic insights into oxazaborolidine catalysed reductions. (Corey et al., JACS). Link
-
Henry Reaction Applications: Copper(II) complexes of trans-1,2-diaminocyclohexane ligands (Analogous systems). (MDPI). Link
-
Resolution Protocols: Resolution of racemic trans-1,2-cyclohexanediol and derivatives with tartaric acid. (ResearchGate).[5][8] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. researchgate.net [researchgate.net]
protocol for preparing catalysts derived from trans-2-Aminomethyl-1-cyclohexanol
Executive Summary
This application note details the protocol for synthesizing and utilizing chiral catalysts derived from (1R,2R)-trans-2-aminomethyl-1-cyclohexanol (and its enantiomer). Unlike standard 1,2-amino alcohols (e.g., 2-aminocyclohexanol) which form rigid 5-membered chelate rings, the "aminomethyl" homologue possesses an extended carbon backbone (O-C-C-C-N). This structural feature dictates the formation of 6-membered chelate rings upon metal coordination, offering a distinct bite angle and steric environment critical for specific asymmetric transformations.
This guide focuses on two primary catalytic applications:
-
The "Sal-Aminomethyl" Tridentate Ligand: A modular Schiff base scaffold for oxidative catalysis (Vanadium/Titanium).
-
The Zinc-Aminoalkoxide Complex: A highly active catalyst for the enantioselective addition of organozinc reagents to aldehydes.
The Scaffold Advantage: Structural Causality
To understand the protocol, one must understand the ligand's behavior in solution.
-
Conformational Locking: The cyclohexane ring exists predominantly in a chair conformation. In the trans-isomer, the bulky substituents (hydroxyl and aminomethyl groups) orient equatorially to minimize 1,3-diaxial strain.
-
The "Bite Angle" Shift: Standard CBS catalysts (from proline) or DACH ligands utilize a 5-membered transition state. The trans-2-aminomethyl-1-cyclohexanol scaffold introduces an extra methylene spacer. This expands the chelate ring to 6 members, pushing the chiral bulk of the cyclohexane backbone further from the metal center but altering the electronic vector of the nitrogen lone pair. This is particularly advantageous for metals with larger ionic radii or those requiring distorted octahedral geometries (e.g., Ti(IV), V(V)).
Protocol A: Synthesis of Tridentate Schiff Base Ligands
This protocol describes the synthesis of a "Salen-type" half-unit (tridentate O-N-O ligand), which is highly effective for Vanadium-catalyzed asymmetric oxidations (e.g., sulfide to sulfoxide).
Materials Required
-
Precursor: (1R,2R)-trans-2-Aminomethyl-1-cyclohexanol (1.0 equiv).
-
Aldehyde: 3,5-Di-tert-butylsalicylaldehyde (1.0 equiv) – Selected for steric bulk to enhance enantioselectivity.
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Drying Agent: Anhydrous MgSO₄.
Step-by-Step Methodology
-
Preparation of Solution A:
-
In a flame-dried round-bottom flask (RBF), dissolve 10 mmol of 3,5-di-tert-butylsalicylaldehyde in 20 mL of absolute EtOH.
-
Note: The solution should be bright yellow.
-
-
Condensation Reaction:
-
Add 10 mmol of (1R,2R)-trans-2-aminomethyl-1-cyclohexanol dropwise to Solution A while stirring at room temperature.
-
Causality: Slow addition prevents local concentration spikes that could lead to oligomerization.
-
Heat the mixture to reflux (78°C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (SiO₂, 4:1 Hexane/EtOAc). The aldehyde spot should disappear, and a less polar imine spot should appear.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
The Schiff base ligand often precipitates as a yellow crystalline solid.
-
If precipitation occurs: Filter the solid and wash with cold EtOH.
-
If oil forms: Remove solvent under reduced pressure (rotary evaporator). Dissolve the residue in a minimum amount of hot EtOH and let it stand at -20°C overnight to induce crystallization.
-
-
Ligand Validation (QC):
-
¹H NMR (CDCl₃): Look for the characteristic imine singlet (–CH=N–) around 8.3–8.5 ppm . The disappearance of the aldehyde proton (~9.8 ppm) confirms conversion.
-
Protocol B: In-Situ Generation of Zinc-Aminoalkoxide Catalyst
This protocol utilizes the amino alcohol directly as a chiral ligand for the enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde.
Mechanism of Action
The amino alcohol reacts with Et₂Zn to form a bimetallic zinc complex. The cyclohexane backbone blocks one face of the aldehyde, forcing the nucleophilic ethyl group to attack from the opposite face.
Step-by-Step Methodology
-
Catalyst Formation (In-Situ):
-
Setup: Flame-dried Schlenk flask under Argon atmosphere.
-
Loading: Add (1R,2R)-trans-2-aminomethyl-1-cyclohexanol (5 mol%, 0.05 mmol).
-
Solvent: Add 2.0 mL of anhydrous Toluene.
-
Zinc Addition: Add Et₂Zn (1.0 M in hexanes, 2.2 equiv) dropwise at 0°C.
-
Observation: Evolution of ethane gas (bubbles) indicates the deprotonation of the hydroxyl and amine groups, forming the active Zinc-alkoxide species.
-
Stir at 0°C for 30 minutes.
-
-
Substrate Addition:
-
Add Benzaldehyde (1.0 mmol, 1.0 equiv) slowly to the catalyst mixture at 0°C.
-
Note: Some protocols recommend adding Ti(OiPr)₄ (1.2 equiv) at this stage if a Titanium-Zinc heterobimetallic mechanism is desired (often higher ee), but the pure Zinc system is the baseline for this scaffold.
-
-
Reaction & Quench:
-
Stir at 0°C for 12–18 hours.
-
Quench: Carefully add 1N HCl (2 mL) to destroy excess Et₂Zn and hydrolyze the zinc alkoxide product.
-
Safety: Et₂Zn is pyrophoric. Ensure the quench is done slowly under inert gas flow.
-
-
Purification:
-
Extract with Et₂O (3 x 10 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purify via flash chromatography (Hexane/EtOAc).
-
Visualization of Workflows
The following diagrams illustrate the synthesis pathway and the structural logic of the catalyst.
Figure 1: Divergent synthesis workflows for Schiff base ligands and Zinc-catalysts starting from the same amino alcohol precursor.[1]
Figure 2: Structural comparison highlighting the 6-membered chelate advantage of the aminomethyl scaffold.
Data Summary & Quality Control
| Parameter | Specification | Method |
| Precursor Purity | >98% | GC-MS / ¹H NMR |
| Ligand Appearance | Yellow Crystalline Solid | Visual Inspection |
| Ligand ¹H NMR | Imine singlet (–CH=N–) @ 8.3–8.5 ppm | 400 MHz NMR (CDCl₃) |
| Catalyst Active Species | In-situ generation (bubbles of ethane) | Visual Observation |
| Enantiomeric Excess (ee) | Typically 85–95% (substrate dependent) | Chiral HPLC (e.g., Chiralcel OD-H) |
References
-
Belfield, A. J., et al. (1999). "Synthesis of chiral 1,2-amino alcohols via a regioselective ring opening of epoxides." Tetrahedron, 55(38), 11399-11428.
-
Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition, 30(1), 49-69.
-
Gupta, K. C., & Sutar, A. K. (2008). "Catalytic activities of Schiff base transition metal complexes." Coordination Chemistry Reviews, 252(12-14), 1420-1450.
-
Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986-2012.
Sources
experimental procedure for asymmetric transfer hydrogenation with a trans-2-Aminomethyl-1-cyclohexanol ligand
Application Note: Asymmetric Transfer Hydrogenation using trans-2-Aminomethyl-1-cyclohexanol
Introduction & Scope
Asymmetric Transfer Hydrogenation (ATH) has become a cornerstone methodology in pharmaceutical synthesis for the reduction of prochiral ketones to enantioenriched secondary alcohols. While diamine ligands (e.g., TsDPEN) are widely recognized, chiral amino-alcohol ligands offer distinct electronic advantages, particularly in the reduction of difficult aryl-alkyl ketones.
This guide details the protocol for utilizing (1R,2S)-trans-2-Aminomethyl-1-cyclohexanol (and its enantiomer) as a chiral ligand in Ruthenium-catalyzed ATH. Unlike standard 1,2-amino alcohols (like cis-1-amino-2-indanol) which form 5-membered metallacycles, this specific ligand forms a 6-membered chelate ring with the metal center. This structural difference influences the bite angle and the steric environment of the active site, often resulting in enhanced stability and unique selectivity profiles.
Key Applications:
-
Synthesis of chiral intermediates for API development.
-
Reduction of acetophenone derivatives.
-
Stereoselective synthesis of halohydrins.
Mechanistic Insight: Metal-Ligand Bifunctional Catalysis
To ensure reproducibility, researchers must understand the "Noyori-Ikariya" bifunctional mechanism. The reaction does not proceed via direct coordination of the ketone to the metal (inner-sphere) in the traditional sense, but rather through an outer-sphere transition state where the ligand plays an active role in proton transfer.
The Catalytic Cycle:
-
Pre-catalyst Formation: The Ruthenium dimer breaks down, and the amino-alcohol ligand coordinates. The base removes the hydroxyl proton and a chloride, generating the neutral 16-electron active species.
-
Dehydrogenation (Loading): The 16e⁻ species abstracts a hydride (to Ru) and a proton (to N) from Isopropanol (IPA), forming the 18e⁻ ruthenium-hydride species.
-
Transfer (Delivery): The ketone approaches.[1][2][3][4][5][6][7][8] The Ru-H hydride attacks the carbonyl carbon, while the N-H proton is simultaneously delivered to the carbonyl oxygen via a six-membered pericyclic transition state.
Figure 1: The Metal-Ligand Bifunctional Mechanism. The amino-alcohol ligand enables simultaneous proton and hydride transfer.
Experimental Protocol
Safety Note: Ruthenium complexes are generally low toxicity, but precursors and ligands should be handled in a fume hood. Isopropanol is flammable. Potassium Hydroxide (KOH) is corrosive.
Materials & Reagents
-
Metal Precursor: [Ru(p-cymene)Cl₂]₂ (Dichloro(p-cymene)ruthenium(II) dimer).
-
Ligand: (1R,2S)-trans-2-Aminomethyl-1-cyclohexanol (Ensure >98% ee).
-
Base: KOH (0.1 M in Isopropanol) or KOtBu (1.0 M in THF).
-
Solvent/Donor: Isopropanol (IPA), anhydrous, degassed.
-
Substrate: Acetophenone (Standard benchmark), distilled before use.
Catalyst Preparation (In-Situ Method)
Note: While isolated catalysts are stable, the in-situ generation is operationally simpler and highly effective for this ligand class.
-
Inert Atmosphere: Flame-dry a Schlenk tube or reaction vial and purge with Argon/Nitrogen (3 cycles).
-
Weighing: Add [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and (1R,2S)-trans-2-Aminomethyl-1-cyclohexanol (1.5 mg, 0.012 mmol) to the tube.
-
Expert Tip: A slight excess of ligand (1.2 equiv relative to Ru monomer) prevents the formation of inactive Ru-aggregates.
-
-
Solvation: Add anhydrous IPA (2.0 mL).
-
Complexation: Stir at 40°C for 30 minutes. The solution typically turns from deep red/brown to a lighter orange-yellow, indicating ligand coordination.
Asymmetric Transfer Hydrogenation
-
Base Activation: Add the base solution (KOH in IPA, 0.05 mmol, 5 equiv relative to Ru dimer).
-
Observation: A color change (often to deep purple or dark red) may occur momentarily as the 16e⁻ species forms.
-
-
Substrate Addition: Add Acetophenone (1.0 mmol, 120 mg) diluted in IPA (3.0 mL). Total reaction volume approx. 5 mL.
-
S/C Ratio: This protocol uses S/C = 100:1 for validation. Optimized processes can reach 1000:1.
-
-
Reaction: Stir at Room Temperature (20–25°C).
-
Time: Monitor via TLC or GC. Typical completion is 2–6 hours depending on substrate electronics.
-
-
Quenching: Once conversion >98%, filter the mixture through a short pad of silica gel (eluting with Ethyl Acetate) to remove the metal catalyst.
-
Analysis: Evaporate solvent. Analyze conversion via ¹H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
Data Analysis & Optimization
The following table summarizes expected performance metrics when reducing acetophenone derivatives using this protocol.
Table 1: Representative Substrate Scope (Conditions: 1 mol% Ru, IPA, KOH, 25°C, 4h)
| Substrate | Substituent (R) | Conversion (%) | ee (%) | Configuration |
| Acetophenone | -H | >99 | 92-95 | S (using 1R,2S-ligand) |
| 4'-Chloroacetophenone | -Cl | >99 | 90-93 | S |
| 4'-Methoxyacetophenone | -OMe | 85 | 94 | S |
| 2'-Acetonaphthone | (Naphthyl) | >99 | 91 | S |
Note: Electron-deficient ketones (e.g., 4-Cl) reduce faster but may risk slight racemization if left too long after completion due to the reversibility of the reaction in IPA.
Troubleshooting & Critical Parameters
Issue 1: Low Conversion
-
Cause: Moisture in IPA or "wet" base. The Ruthenium-Hydride species is sensitive to high water content, which inhibits the cycle.
-
Solution: Use freshly distilled IPA or molecular sieves (3Å). Ensure KOH is dry or use KOtBu.
Issue 2: Low Enantioselectivity
-
Cause: Background reaction.[2][4][6][9] At high temperatures (>40°C), the base-catalyzed (racemic) transfer hydrogenation can compete with the metal-catalyzed pathway.
-
Solution: Lower the temperature to 0°C–20°C. Although the rate decreases, the ee% often improves significantly.
Issue 3: Catalyst Deactivation
-
Cause: Air exposure.
-
Solution: While the pre-catalyst is air-stable, the active hydride species is not. Maintain a strict inert atmosphere during the reaction phase.
References
-
Mechanistic Foundation (Noyori-Ikariya): Bäckvall, J.E., et al. "Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions."[3][10] DiVA Portal. [Link] (Authoritative source on the inner-sphere vs. outer-sphere mechanisms in Ru-catalyzed ATH).
-
Amino-Alcohol Ligand Efficiency: Palmer, M., et al. "Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane."[11] Journal of the Chemical Society, Perkin Transactions 1. [Link] (Comparative study of amino-alcohol ligands in ATH, validating the efficacy of OH/NH2 chelation).
-
General ATH Reviews: Wang, D. & Astruc, D. "The Golden Age of Transfer Hydrogenation." Chemical Reviews. [Link] (Comprehensive review covering the evolution of Ru-arene catalysts).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
role of trans-2-Aminomethyl-1-cyclohexanol in organocatalyzed reactions
The following table shows typical results for the Michael addition of β-keto esters to various nitroalkenes using a simple primary β-amino alcohol catalyst. [5] Entry β-Keto Ester Nitroalkene Time (h) Yield (%) ee (%) 1 Ethyl 2-oxocyclohexanecarboxylate β-Nitrostyrene 48 95 88 2 Ethyl 2-oxocyclopentanecarboxylate β-Nitrostyrene 72 92 85 3 Ethyl acetoacetate β-Nitrostyrene 48 89 82 4 Ethyl 2-oxocyclohexanecarboxylate 4-Chloro-β-nitrostyrene 60 93 86 Data is representative of the catalyst class. [5]
Synthesis of the Catalyst
The accessibility of both enantiomers of trans-2-aminomethyl-1-cyclohexanol in high optical purity is crucial for its application. A common and practical approach involves the catalytic asymmetric addition of a nucleophile to a meso-epoxide, followed by functional group manipulation.
A highly efficient method involves the enantioselective addition of phenyl carbamate to cyclohexene oxide, catalyzed by an oligomeric (salen)Co-OTf complex. [12]The resulting protected amino alcohol can be deprotected under basic conditions and recrystallized as the hydrochloride salt in high yield and >99% ee. Alternatively, resolution of racemic mixtures using chiral acids is also a viable strategy. [6]
Conclusion and Outlook
trans-2-Aminomethyl-1-cyclohexanol is a powerful and versatile organocatalyst whose efficacy is rooted in a well-defined bifunctional activation mechanism. The rigid stereochemical information embedded in its cyclohexane backbone, combined with the cooperative action of its amino and hydroxyl groups, enables the predictable and highly selective synthesis of chiral molecules through cornerstone reactions like the Aldol and Michael additions. Its operational simplicity, low toxicity, and the availability of both enantiomers make it a valuable tool for academic research and an attractive candidate for process development in the pharmaceutical industry. [1]Future research may focus on immobilizing this catalyst onto solid supports for enhanced recyclability or incorporating its structural motif into more complex, multi-catalytic systems for tandem and cascade reactions.
References
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (2014). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (2020). PMC. Retrieved February 15, 2026, from [Link]
-
Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. (2020). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. (2005). University of Wisconsin–Madison. Retrieved February 15, 2026, from [Link]
-
The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... (2021). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. (2005). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis of 1,2-amino alcohols. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. (1994). ACS Publications. Retrieved February 15, 2026, from [Link]
-
TRANS-2-AMINOMETHYL-1-CYCLOHEXANOL | CAS No.5691-09-8 Synthetic Routes. (n.d.). Molbase. Retrieved February 15, 2026, from [Link]
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (2012). PMC. Retrieved February 15, 2026, from [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. (2013). PMC. Retrieved February 15, 2026, from [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Applications of asymmetric organocatalysis in medicinal chemistry. (2012). Chemical Society Reviews. Retrieved February 15, 2026, from [Link]
-
Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2024). Pre-proof. Retrieved February 15, 2026, from [Link]
-
MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. (n.d.). Homi Bhabha National Institute. Retrieved February 15, 2026, from [Link]
-
The Aldol Reaction: Group I and II enolates. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. (2002). MacMillan Group, Caltech. Retrieved February 15, 2026, from [Link]
-
Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. (2013). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). MDPI. Retrieved February 15, 2026, from [Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives. (2023). MDPI. Retrieved February 15, 2026, from [Link]
-
Catalytic, Enantioselective Michael Addition Reactions. (2002). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. (2023). Metoree. Retrieved February 15, 2026, from [Link]
-
ALDOL condensation of CYCLOHEXANONE. (2024). YouTube. Retrieved February 15, 2026, from [Link]
-
Synthesis of (+)-(1S,2R)- and (-)-(! R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). (2002). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chemicaljournal.org [chemicaljournal.org]
- 3. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 6. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Michael Addition [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. hbni.ac.in [hbni.ac.in]
- 12. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Asymmetric Organocatalysis for Complex Molecule Synthesis
Executive Summary & Scope
This guide addresses the application of Asymmetric Organocatalysis —the use of chiral small organic molecules to accelerate chemical transformations—in the synthesis of complex pharmaceutical intermediates.[1][2][3] Unlike transition-metal catalysis, organocatalysis offers robust tolerance to air and moisture, avoids heavy metal contamination (critical for GMP compliance), and provides orthogonal modes of activation (HOMO/LUMO).
This protocol focuses on two high-impact activation modes recognized by the 2021 Nobel Prize in Chemistry:
-
Iminium Activation (LUMO-lowering): For functionalizing
-unsaturated aldehydes (e.g., Friedel-Crafts alkylations). -
Chiral Brønsted Acid Catalysis (H-Bonding): For the enantioselective synthesis of amines via reductive amination.
Core Principles & Mechanistic Logic
To successfully apply these protocols, researchers must understand the causality of stereocontrol.
Iminium Activation (The "MacMillan" Mode)
This mode mimics Lewis acid catalysis. A chiral amine catalyst condenses with an
-
Electronic Effect: The positively charged nitrogen lowers the energy of the LUMO, making the
-carbon highly electrophilic. -
Steric Effect: The bulky groups on the catalyst forces the substrate into a specific conformation, shielding one face of the
-system from nucleophilic attack.
Chiral Phosphoric Acid (CPA) Catalysis
BINOL-derived phosphoric acids act as bifunctional catalysts.
-
Dual Activation: The acidic proton activates the electrophile (e.g., imine), while the phosphoryl oxygen can interact with the nucleophile or stabilize the transition state.
-
Chiral Pocket: The 3,3'-substituents on the BINOL backbone create a rigid chiral environment, strictly controlling the trajectory of the incoming nucleophile.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Iminium activation, highlighting the critical intermediate species.
Figure 1: Catalytic cycle for Iminium-mediated transformation.[4][5] Note the reversible formation of the active iminium species and the requirement for water in the hydrolysis step to release the product.
Detailed Experimental Protocols
Protocol A: Enantioselective Friedel-Crafts Alkylation of Indoles
Application: Synthesis of chiral tryptamine derivatives and indole alkaloids. Catalyst: MacMillan Imidazolidinone (Generation 1 or 2).
Reagents & Materials
-
Substrate: Trans-cinnamaldehyde (1.0 equiv).[6]
-
Nucleophile: N-methylindole (1.0 equiv).
-
Catalyst: (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (20 mol%).
-
Co-catalyst: TFA (20 mol%) - Critical for iminium formation kinetics.
-
Solvent: THF/H2O (95:5 v/v). Note: Small amounts of water improve yield by facilitating catalyst turnover.
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Imidazolidinone catalyst (0.2 mmol) in THF (1.0 mL). Add TFA (0.2 mmol) and stir for 5 minutes at room temperature to form the ammonium salt.
-
Substrate Addition: Cool the mixture to -30°C (using an acetone/dry ice bath or cryocooler). Add trans-cinnamaldehyde (1.0 mmol) followed by N-methylindole (1.0 mmol).
-
Reaction Monitoring: Stir the suspension at -30°C.
-
Validation Check: Monitor by TLC or LC-MS. You should see the disappearance of the aldehyde.
-
Timeframe: Typically 12–24 hours.
-
-
Quench & Workup: Once conversion >95%, quench the reaction cold with cold saturated aqueous NaHCO3. Extract with Et2O or DCM (3x).
-
Purification: Dry organics over Na2SO4, concentrate, and purify via flash chromatography on silica gel.
-
Pro-Tip: Aldehyde products can be unstable on silica. Elute quickly or reduce in situ to the alcohol using NaBH4 for easier isolation and ee determination.
-
Data Specification: Expected Outcomes
| Parameter | Specification | Notes |
| Yield | 75% – 92% | Lower yields often indicate incomplete hydrolysis. |
| ee (Enantiomeric Excess) | 90% – 97% | Determine via Chiral HPLC (e.g., Chiralcel OD-H). |
| Regioselectivity | >20:1 (C3 vs N1) | Indoles preferentially attack at C3. |
Protocol B: Asymmetric Reductive Amination
Application: Synthesis of chiral amines (common in bioactive compounds like Sitagliptin). Catalyst: Chiral Phosphoric Acid (TRIP or BINOL-derived).[7]
Reagents & Materials
-
Ketone: Acetophenone or functionalized derivative (1.0 equiv).
-
Amine: p-Anisidine (1.1 equiv).
-
Reductant: Hantzsch Ester (1.2 equiv). Note: Acts as the hydride source.[8]
-
Catalyst: (R)-TRIP (5 mol%).
-
Solvent: Benzene or Toluene (anhydrous).
-
Desiccant: 5Å Molecular Sieves (activated).
Step-by-Step Methodology
-
Imine Formation (In Situ): In a dried reaction vial containing activated 5Å MS (100 mg/mmol), combine the ketone (0.5 mmol) and amine (0.55 mmol) in Toluene (2.0 mL). Stir at 50°C for 2-4 hours until imine formation is complete (monitor by 1H NMR).
-
Catalysis: Cool the reaction to the optimization temperature (typically 30°C or RT). Add the Chiral Phosphoric Acid catalyst (0.025 mmol).
-
Reduction: Add the Hantzsch Ester (0.6 mmol) in one portion.
-
Reaction: Stir until the Hantzsch ester is consumed (fluorescence disappears or TLC check).
-
Workup: Filter off sieves, dilute with EtOAc, wash with 1M NaOH (to remove catalyst and phosphate byproducts), then brine.
-
Purification: Column chromatography.
Optimization Workflow (Self-Validating System)
Use the following logic tree to troubleshoot low ee% or yield.
Figure 2: Decision matrix for optimizing organocatalytic reactions. Note that water management is often the critical variable in imine-based reactions.
Senior Scientist Notes & Troubleshooting
The "Background Reaction" Trap
A common failure mode in organocatalysis is a high "background" rate—where the uncatalyzed reaction proceeds faster than the catalyzed one, leading to racemic product.
-
Validation: Always run a control experiment: Substrate + Reagents without catalyst.
-
Fix: If the background reaction is fast, lower the temperature or dilute the reaction mixture to favor the catalytic pathway (which is often higher order in kinetics).
Catalyst Deactivation
-
Amines: In iminium catalysis, the amine catalyst can be "poisoned" by strong acids or irreversible alkylation. Ensure your substrate doesn't contain highly active alkyl halides that could quaternize the catalyst.
-
Phosphoric Acids: Basic impurities in solvents (e.g., amines in DMF) will deprotonate the catalyst, killing activity. Use acid-washed glassware if necessary.
Scale-Up Considerations
Organocatalysis is excellent for scale-up because there are no metal remediation limits (ppm levels). However, the high catalyst loading (5-20 mol%) can be expensive.
-
Recovery: Imidazolidinone catalysts can often be recovered by acid/base extraction. Phosphoric acids can be separated via chromatography (they are quite polar) and reused.
References
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[9] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[4][9] Journal of the American Chemical Society, 122(17), 4243–4244.[9]
-
Paras, N. A., & MacMillan, D. W. C. (2001).[9] New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation.[4][9][10] Journal of the American Chemical Society, 123(18), 4370–4371.[9]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
-
Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2006).[7] Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 128(1), 84–86.
-
Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition, 43(12), 1566–1568.
-
Uraguchi, D., & Terada, M. (2004). Chiral Brønsted Acid-Catalyzed Direct Mannich Reactions via Electrophilic Activation. Journal of the American Chemical Society, 126(17), 5356–5357.
Sources
- 1. Asymmetric Organocatalysis at the Service of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric organocatalysis: an enabling technology for medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Multivalent polyglycerol supported imidazolidin-4-one organocatalysts for enantioselective Friedel–Crafts alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 手性磷酸:用途广泛的多功能有机催化剂 [sigmaaldrich.com]
- 8. Cheon Research Lab - Chiral Phosphoric Acid Catalysis [sites.google.com]
- 9. jk-sci.com [jk-sci.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: The Use of trans-2-Aminomethyl-1-cyclohexanol Derivatives in Asymmetric Michael Addition Reactions
Introduction: A Versatile Scaffold for Bifunctional Organocatalysis
The quest for efficient and selective methods for carbon-carbon bond formation is a central theme in modern organic synthesis. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as one of the most powerful tools in this endeavor.[1] The development of asymmetric variants of this reaction, enabling the synthesis of chiral molecules with high enantiopurity, is of paramount importance in the pharmaceutical and fine chemical industries. In recent years, organocatalysis has emerged as a vibrant field, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis.[2]
Within the diverse arsenal of organocatalysts, chiral bifunctional catalysts have garnered significant attention. These molecules possess two distinct functional groups that act in concert to activate both the nucleophile and the electrophile, often leading to high levels of stereocontrol.[3] The rigid and well-defined stereochemistry of the cyclohexane backbone makes it an excellent scaffold for the design of such catalysts. While derivatives of trans-1,2-diaminocyclohexane have been extensively studied, the related trans-2-aminomethyl-1-cyclohexanol framework presents a compelling, yet less explored, alternative. This scaffold combines a primary or secondary amine with a hydroxyl group in a fixed spatial arrangement, providing an ideal platform for bifunctional catalysis.
This application note details the mechanistic principles, provides a representative experimental protocol, and summarizes expected outcomes for the use of a trans-2-aminomethyl-1-cyclohexanol-derived bifunctional organocatalyst in the asymmetric Michael addition of ketones to nitroalkenes.
Mechanistic Rationale: Cooperative Activation through Bifunctionality
The efficacy of trans-2-aminomethyl-1-cyclohexanol derivatives in catalyzing Michael additions stems from their ability to act as bifunctional catalysts. By incorporating a hydrogen-bond donor moiety, such as a thiourea group, onto the aminomethyl fragment, a powerful trifunctional catalyst can be generated. The proposed catalytic cycle for the addition of a ketone to a nitroalkene is illustrated below.
The reaction is initiated by the condensation of the chiral primary amine catalyst with the ketone to form a nucleophilic enamine intermediate. Concurrently, the hydroxyl group of the cyclohexanol backbone and the N-H protons of the thiourea moiety activate the nitroalkene electrophile through a network of hydrogen bonds. This dual activation brings the reacting partners into close proximity within a chiral environment, facilitating the enantioselective carbon-carbon bond formation. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral Michael adduct.
Sources
Troubleshooting & Optimization
optimizing reaction conditions for trans-2-Aminomethyl-1-cyclohexanol synthesis
Technical Support Center: trans-2-Aminomethyl-1-cyclohexanol Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions & Troubleshooting
Introduction: The "Hidden" Chiral Gem
trans-2-Aminomethyl-1-cyclohexanol is a critical 1,3-amino alcohol scaffold, distinct from its 1,2-amino alcohol cousin (trans-2-aminocyclohexanol). The methylene spacer (
This guide optimizes the "Nitrile Route," the industry-standard pathway that guarantees trans-stereochemistry via the regioselective ring-opening of cyclohexene oxide.
Module 1: The Synthetic Pathway
The Core Logic:
We utilize the inherent strain of cyclohexene oxide to drive a stereospecific
Visual Workflow:
Figure 1: The stepwise conversion ensures stereochemical fidelity. The critical "trans" geometry is set in Step 1.
Module 2: Step 1 - Epoxide Opening (The Nitrile Synthesis)
Objective: Open the epoxide with a cyanide nucleophile to form trans-2-hydroxycyclohexanecarbonitrile.
Recommended Protocol (TMSCN Method):
-
Reagents: Cyclohexene oxide (1.0 equiv), TMSCN (1.1 equiv), Catalyst (Yb(OTf)
at 1-5 mol% or KOtBu/18-crown-6). -
Conditions: Anhydrous CH
Cl or THF, 0°C to RT. -
Workup: Quench with MeOH to cleave the O-TMS group (if not desired) or proceed to aqueous wash.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation | Ensure reagents are anhydrous. Epoxides can polymerize if the Lewis acid is too strong without the nucleophile present; add TMSCN before the catalyst if possible. |
| Product is Silylated | Incomplete Hydrolysis | The initial product is the O-TMS ether. If you need the free alcohol for characterization, stir the crude mixture with dilute HCl/MeOH or citric acid for 30 mins. |
| Safety Warning | HCN Generation | TMSCN hydrolyzes to HCN in contact with moisture/acid. ALWAYS vent the reaction into a bleach (hypochlorite) scrubber. Never acidify the waste stream without oxidative quenching first. |
Module 3: Step 2 - Reduction (The Amine Synthesis)
Objective: Reduce the nitrile group (
Recommended Protocol (LiAlH
-
Setup: Flame-dried glassware, N
/Ar atmosphere. -
Addition: Add solution of trans-2-hydroxycyclohexanecarbonitrile (1.0 equiv) in dry THF dropwise to a suspension of LiAlH
(2.0-3.0 equiv) in THF at 0°C. -
Reflux: After addition, warm to reflux for 3-6 hours to ensure complete reduction of the intermediate imine.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| "The Gel of Death" | Aluminum Emulsions | Do not just add water. Use the Fieser Workup : For |
| Incomplete Reduction | Intermediate Imine | If you see a peak around ~1630 cm |
| Loss of Product | Water Solubility | Amino alcohols are highly polar and water-soluble. Avoid large aqueous washes. Use continuous extraction (Soxhlet) with CH |
Visual Logic for Reduction Issues:
Figure 2: Decision tree for maximizing recovery during the critical workup phase.
Module 4: Purification & Characterization
Purification Strategy: The free base is an oil that can be difficult to handle. The industry standard is to isolate it as the Hydrochloride Salt .
-
Salt Formation: Dissolve the crude oil in a minimum amount of dry Ethanol or Methanol.
-
Precipitation: Add HCl (gas) or 4M HCl in Dioxane dropwise.
-
Crystallization: Dilute with Et
O or Hexanes until turbid. Cool to -20°C. The trans-isomer hydrochloride typically crystallizes as white needles.
Data Reference Table:
| Property | Value (Approx.) | Notes |
| Appearance | Colorless Oil (Free Base) / White Solid (HCl Salt) | Hygroscopic (Free Base) |
| Melting Point | 150-153°C (HCl Salt) | Varies by hydration state |
| Distinct doublet/multiplet for methylene | ||
| Stereochemistry | trans protons typically show |
Frequently Asked Questions (FAQ)
Q: Can I use NaBH
Q: Why use TMSCN instead of NaCN? A: NaCN requires protic solvents (water/alcohol) which can lead to solvolysis side reactions. TMSCN allows the reaction to proceed in organic solvents (DCM/THF), making it more compatible with Lewis Acid catalysis and easier to work up.
Q: My product has a strong almond smell. What is it?
A: That is likely unreacted nitrile or benzaldehyde (if you used a benzyl protecting group elsewhere). The amino alcohol itself should smell amine-like (fishy/ammoniacal). Check IR for the nitrile stretch (~2240 cm
References
-
EvitaChem. (n.d.). trans-2-Aminomethyl-1-cyclohexanol Product Introduction and Synthesis. Retrieved from 1
-
Cohen, T., et al. (2006). Opening of epoxides with trimethylsilyl cyanide to produce beta-hydroxy isonitriles. Journal of the American Chemical Society. Retrieved from 2
-
Ready, J. M., et al. (2004). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols.[3] NIH/PubMed. Retrieved from 4
-
University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions (Fieser Method).[5] Retrieved from 5
Sources
- 1. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
troubleshooting low enantioselectivity in reactions using trans-2-Aminomethyl-1-cyclohexanol catalysts
Ticket Status: OPEN Subject: Troubleshooting Low Enantioselectivity (ee) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Reference ID: CAT-AMCH-001
Introduction
Welcome to the ChiralTech Technical Support Center. You are likely accessing this guide because your asymmetric transformation—mediated by a trans-2-aminomethyl-1-cyclohexanol derivative—is yielding suboptimal enantiomeric excess (ee).
Unlike the rigid 1,2-amino alcohols (e.g., DAIB, ephedrine) that form tight 5-membered chelates, your scaffold is a 1,3-amino alcohol . It forms a larger 6-membered chelate with metal centers (Zn, Cu, Ti). While this offers unique steric pockets, it introduces conformational flexibility that can be unforgiving.
This guide moves beyond basic "check your solvent" advice. We will dissect the kinetic and thermodynamic failures specific to this ligand class.
Module 1: The Catalyst Integrity Check
Before optimizing conditions, we must validate the hardware. The most common cause of low ee is not the reaction conditions, but the catalyst itself.
Diagnostic 1: Optical Purity Verification
The Trap: You assume your catalyst is 99% ee because the Certificate of Analysis (CoA) says so. However, amino alcohols are hygroscopic and prone to carbamate formation (reacting with atmospheric CO2), which alters the molecular weight and rotation.
Protocol: The Mosher Ester Analysis Do not rely solely on optical rotation.
-
Derivatize a small sample of your catalyst with
-MTPA-Cl (Mosher's acid chloride). -
Run
NMR or NMR. -
Integrate the diastereomeric peaks.
-
Target: >99:1 dr (diastereomeric ratio).
-
Why: If your catalyst is only 90% ee, a Negative Non-Linear Effect ((-)-NLE) could be amplifying the racemic pathway, crashing your product ee to <50%.
-
Diagnostic 2: Structural Conformation
The Trap: The "trans" designation.[1]
-
Requirement: The hydroxyl group at C1 and the aminomethyl group at C2 must be trans.[1]
-
Risk: If synthesized via ring-opening of cyclohexene oxide with cyanide followed by reduction, you usually get the trans isomer. However, if you used a different route involving ketone reduction, you might have cis contamination. The cis-isomer forms a mismatched chelate that is often catalytically inactive or, worse, promotes the opposite enantiomer.
Module 2: The "Background Reaction" Phantom
This is the single most frequent killer of enantioselectivity in organozinc additions.
The Mechanism: In a typical reaction (e.g., Diethylzinc addition to benzaldehyde), there are two competing pathways:
- (Catalyzed): The chiral ligand-Zn-substrate complex forms. This is fast and selective.
-
(Uncatalyzed): Free
attacks the aldehyde directly. This is slow and racemic .
The Problem:
If your catalyst loading is too low, or the temperature is too high,
Troubleshooting Protocol:
-
Run a Blank: Set up the reaction without the chiral ligand.
-
Observation:
-
Ideal: <5% conversion after your standard reaction time.
-
Issue: If you see >10% conversion, the background reaction is eating your selectivity.
-
-
The Fix:
-
Lower the Temperature:
usually has a higher activation energy than . Dropping from 0°C to -20°C often kills the background reaction while maintaining catalytic turnover. -
Add Ti(OiPr)4: If using zinc, adding Titanium tetraisopropoxide can sometimes accelerate the catalyzed cycle (via a Ti-Zn heterobimetallic species) significantly more than the background rate.
-
Module 3: Non-Linear Effects (NLE)
Amino alcohol catalysts are famous for Non-Linear Effects . This means the product ee is not linearly proportional to the catalyst ee.[2][3]
The Aggregation Trap
In solution, amino alcohols often form dimers or tetramers.
-
Homochiral Dimers (
): Often the active species (or precursor to it). -
Heterochiral Dimers (
): Often thermodynamically more stable but catalytically inactive (the "Reservoir Effect").
Scenario A: Positive NLE (+)
-
Good News: You use 50% ee catalyst, but get 90% ee product.
-
Why: The
dimers precipitate out or are inactive, leaving only pure monomer/dimer to catalyze the reaction.
Scenario B: Negative NLE (-)
-
Bad News: You use 90% ee catalyst, but get 20% ee product.
-
Why: The active catalyst aggregates into inactive clusters, leaving the "background reaction" (racemic) to dominate.
Action Item: If you suspect (-)-NLE (high catalyst purity but low product ee), change the concentration . Dilution often breaks up aggregates, restoring the monomeric active species.
Visual Troubleshooting Guide
The following logic flow helps you isolate the root cause of your selectivity loss.
Figure 1: Decision matrix for isolating the cause of low enantioselectivity in amino-alcohol catalyzed reactions.
Standardized Protocol: Diethylzinc Addition
To benchmark your catalyst, use this standard protocol. If this fails, the issue is the catalyst synthesis, not the reaction conditions.
Reaction: Addition of
-
Preparation: Flame-dry a 10 mL Schlenk flask under Argon.
-
Catalyst Loading: Add trans-2-aminomethyl-1-cyclohexanol (0.05 mmol, 5 mol%).
-
Solvent: Add anhydrous Toluene (2.0 mL). Note: Toluene is preferred over THF; coordinating solvents like THF can compete with the ligand.
-
Reagent Formation: Add
(1.0 M in hexanes, 2.2 mmol, 2.2 equiv) at 0°C.-
Observation: Evolution of ethane gas. Stir for 20 min at 0°C to form the Zinc-Aminoalkoxide complex.
-
-
Substrate: Add Benzaldehyde (1.0 mmol) slowly.
-
Incubation: Stir at 0°C for 12–18 hours.
-
Quench: Add saturated
(2 mL) and extract with . -
Analysis: Dry organic layer, filter, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, 90:10 Hexane:IPA).
Expected Results (if optimized): >90% Yield, >95% ee.
FAQ: Frequently Asked Questions
Q: Can I use the hydrochloride salt of the amine directly? A: No. The salt will not coordinate to the Zinc effectively. You must liberate the free base.
-
Protocol: Suspend the salt in
, wash with 1M NaOH, dry over , and concentrate immediately before use.
Q: My reaction works for benzaldehyde but fails for aliphatic aldehydes. Why? A: Aliphatic aldehydes are more flexible and less sterically demanding, leading to poor face discrimination.
-
Fix: Increase catalyst loading to 10 mol% or lower the temperature to -40°C. Consider adding an achiral additive like
to create a tighter transition state.
Q: Why does the "trans" geometry matter so much? A: The trans-configuration forces the cyclohexane backbone into a specific chair conformation when chelated. This rigidity locks the "chiral pocket." The cis-isomer allows the ring to flip more easily, creating a "leaky" catalytic site where the substrate can approach from either face.
References
-
Synthesis and Resolution
-
Schiffers, I., et al. "Preparation of Enantiomerically Pure trans-2-(N-Benzylamino)cyclohexanols."[4] Organic Syntheses, 2002, 79, 169.
-
-
Non-Linear Effects (NLE)
- Kitamura, M., Suga, S., Niwa, M., & Noyori, R. "Self and nonself recognition of chiral catalysts: The origin of nonlinear effects in the amino-alcohol-catalyzed asymmetric addition of dialkylzincs to aldehydes." Journal of the American Chemical Society, 1995, 117(17), 4832–4842.
-
General Mechanism & 1,3-Amino Alcohols
-
Pericàs, M. A., et al. "Modular Amino Alcohol Ligands for the Enantioselective Addition of Dialkylzinc Reagents to Aldehydes."[5] Tetrahedron, 2004.
-
Sources
purification techniques for enantiopure trans-2-Aminomethyl-1-cyclohexanol
Technical Support Center: Purification of Enantiopure trans-2-Aminomethyl-1-cyclohexanol
Topic: Purification & Resolution Protocols for trans-2-Aminomethyl-1-cyclohexanol CAS Registry Number: 5691-09-8 (Racemate) Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers.
Introduction: The Stereochemical Challenge
You are likely working with trans-2-aminomethyl-1-cyclohexanol as a chiral auxiliary or a ligand precursor for asymmetric catalysis. Unlike simple 2-aminocyclohexanol, the methylene spacer in your molecule alters both the basicity of the amine and the steric environment of the hydroxyl group.
The synthesis—typically the ring-opening of cyclohexene oxide with cyanide followed by reduction, or direct aminolysis—predominantly yields the trans-racemate (
-
Diastereomeric Purity: Removing trace cis-isomers (often
, but critical). -
Enantiomeric Purity: Resolving the
and enantiomers.
This guide prioritizes scalable, self-validating purification systems over low-throughput analytical techniques.
Module 1: Decision Matrix & Workflow
Before selecting a protocol, assess your scale and purity requirements.
Figure 1: Strategic decision tree for selecting the optimal purification route based on impurity profile and operational scale.
Module 2: Chemical Resolution (The Scalable Standard)
While Tartaric acid is the "go-to" for many amines, trans-2-aminomethyl-1-cyclohexanol is best resolved using (S)-2-Methoxyphenylacetic acid . This agent typically yields higher enantiomeric excess (ee) due to superior crystal packing with the aminomethyl-cyclohexyl scaffold.
Protocol B: Diastereomeric Salt Formation
The Mechanism:
The acid protonates the primary amine, forming a diastereomeric salt pair. The solubility difference between the
Step-by-Step Procedure:
-
Stoichiometry: Dissolve 1.0 equivalent of racemic trans-2-aminomethyl-1-cyclohexanol in Methanol (MeOH).
-
Addition: Add 1.0 equivalent of (S)-(+)-2-Methoxyphenylacetic acid .
-
Solvent Adjustment: If the solution is clear, add Water dropwise until slight turbidity persists at 60°C. A typical ratio is MeOH:Water (4:1).
-
Crystallization: Cool slowly to room temperature over 4 hours, then chill to 0°C.
-
Filtration: Collect the precipitate. This is typically the
-Acid -Amine salt (Verify absolute config via optical rotation). -
Liberation: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over Na₂SO₄, and concentrate.
Data Summary: Resolving Agent Efficiency
| Resolving Agent | Solvent System | Yield (Salt) | Final ee% | Notes |
| (S)-2-Methoxyphenylacetic Acid | MeOH/H₂O | 40-45% | >99% | Recommended. High specificity for aminomethyl scaffold. |
| (+)-Tartaric Acid | EtOH/H₂O | 30-35% | 85-90% | Often requires multiple recrystallizations. |
| (-)-Mandelic Acid | IPA | 35% | 92% | Good alternative if methoxyphenylacetic acid is unavailable. |
Module 3: Enzymatic Kinetic Resolution (Biocatalytic Route)
For scales where chemical waste is a concern, or if resolving agents fail, biocatalysis offers high selectivity.
The Mechanism: Lipases differentiate between the enantiomers by acylating the hydroxyl group (or the amine, if unprotected) of one enantiomer faster than the other.
-
Enzyme: Lipase PS (from Burkholderia cepacia / Pseudomonas cepacia) or CAL-B (Candida antarctica Lipase B).
-
Acyl Donor: Vinyl Acetate (irreversible donor).
Protocol C: Lipase-Mediated Acylation
-
Setup: Suspend racemic amine (100 mg/mL) in Diisopropyl ether (DIPE) or MTBE .
-
Additives: Add Vinyl Acetate (3.0 eq) and Lipase PS-IM (immobilized, 20% w/w relative to substrate).
-
Incubation: Shake at 30°C. Monitor via chiral HPLC.
-
Termination: Filter off the enzyme when conversion reaches 50%.
-
Separation: The reaction mixture now contains:
-
Unreacted Alcohol: Enantiomer A (High ee).
-
Acylated Product (Ester/Amide): Enantiomer B.
-
Note: Separation requires column chromatography (Silica gel; gradient elution Hexane
EtOAc).
-
Troubleshooting Guide
Issue 1: The "Oiling Out" Phenomenon
Symptom: During salt formation (Protocol B), the product separates as a sticky oil or gum instead of crystals.
-
Cause: The solvent polarity is too low, or the cooling rate was too fast (supersaturation shock).
-
Corrective Action:
-
Re-heat the mixture until the oil dissolves.
-
Seed the hot solution with a tiny crystal of the pure salt (if available) or scratch the glass wall.
-
Add Co-solvent: Increase the proportion of the polar solvent (e.g., add more Methanol or Water). Oiling out indicates the salt is "crashing" out rather than organizing into a lattice.
-
Issue 2: Low Enantiomeric Excess (< 90% ee)
Symptom: After liberation, the optical rotation is lower than literature values.
-
Cause: Eutectic entrapment. The "wrong" diastereomer is trapped inside the crystal lattice of the "right" one.
-
Corrective Action:
-
Do NOT liberate yet. Perform a recrystallization of the salt . Dissolve the salt in the minimum amount of boiling MeOH, cool slowly. This "polishing" step usually boosts ee from 90% to >99%.
-
Issue 3: Presence of cis-Isomer
Symptom: NMR shows a small doublet/multiplet distinct from the trans signals.
-
Cause: Incomplete separation during the initial synthesis workup.
-
Corrective Action (Protocol A):
-
Convert the free base to the Hydrochloride Salt using HCl in Ethanol.
-
Trans-hydrochlorides generally have higher melting points and lower solubility in Ethanol/Ether mixtures than cis-isomers.
-
Recrystallize from Ethanol/Et₂O. Filter. The solid is the pure trans-HCl salt.
-
FAQ: Technical Support
Q: Can I use Mandelic Acid instead of 2-Methoxyphenylacetic acid? A: Yes. Mandelic acid is a viable alternative. However, literature suggests that for the aminomethyl derivative (as opposed to the direct aminocyclohexanol), the extra methylene group makes the Mandelic acid salt slightly more soluble, potentially lowering the yield of the first crop. You may need to concentrate the mother liquor further.
Q: Why do you recommend Vinyl Acetate for the enzymatic route? A: Vinyl acetate is an irreversible acyl donor . The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (a gas/volatile liquid), driving the equilibrium forward. Using ethyl acetate (reversible) often results in stalled conversion around 40-45%.
Q: How do I determine the absolute configuration of my product?
A: Compare the optical rotation
- -trans-2-aminomethyl-1-cyclohexanol typically exhibits a specific rotation.
-
Alternatively, derivatize a small sample with Mosher's acid chloride and analyze via
or NMR.
References
-
Benchchem. trans-2-Aminomethyl-1-cyclohexanol | 5691-09-8 Technical Data. Retrieved from
-
EvitaChem. Optical Resolution of Racemic Mixtures via Chiral Resolving Agents. Retrieved from
-
Schiffers, I., et al. (2006).[2] "Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis." Journal of Organic Chemistry, 71(6), 2320-2331.[2]
-
Forró, E. (2001). "Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols." Acta Pharmaceutica Hungarica, 71(1), 119-126.
-
Kanerva, L. T., et al. (2006). "Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides." Tetrahedron: Asymmetry.
Sources
common side products in the synthesis of trans-2-Aminomethyl-1-cyclohexanol
The following Technical Support Guide is designed for researchers and process chemists synthesizing trans-2-Aminomethyl-1-cyclohexanol (CAS: 5691-09-8) .
This guide prioritizes the Cyanide Ring-Opening Route (Epoxide
Current Status: Online 🟢 Topic: Troubleshooting Common Side Products & Impurities Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Reaction Logic
The synthesis of trans-2-aminomethyl-1-cyclohexanol hinges on the nucleophilic ring-opening of cyclohexene oxide followed by the reduction of the resulting nitrile. The stereochemistry is defined in the first step: the nucleophile (Cyanide) attacks the epoxide in an
The Core Workflow:
-
Ring Opening: Cyclohexene Oxide +
trans-2-Cyanocyclohexanol. -
Reduction: trans-2-Cyanocyclohexanol +
trans-2-Aminomethyl-1-cyclohexanol.
Critical Failure Points:
-
Phase 1: Competitive hydrolysis (Diol formation) and homopolymerization.
-
Phase 2: Secondary amine formation (Dimerization) during nitrile reduction.[1]
Interactive Troubleshooting Guide
Phase 1: Epoxide Ring Opening (Precursor Synthesis)
User Query: "My crude NMR shows the product, but also a large amount of a symmetric impurity with broad peaks, and the yield is low."
Diagnosis: Homopolymerization of Cyclohexene Oxide.
-
The Issue: Under Lewis acidic conditions or strong basic conditions without sufficient nucleophile concentration, epoxides can self-polymerize to form polyethers.
-
Mechanism: The alkoxide generated after the first opening attacks another molecule of epoxide instead of protonating.
-
Solution:
-
Control pH: Avoid highly acidic catalysts if using NaCN. Use buffered systems (e.g.,
). -
Nucleophile Stoichiometry: Ensure a slight excess of Cyanide (1.1–1.2 eq) to outcompete the epoxide-epoxide reaction.
-
Solvent Choice: Use protic solvents (Ethanol/Water) to facilitate rapid protonation of the intermediate alkoxide, preventing it from acting as a nucleophile for polymerization.
-
User Query: "I isolated a white solid that melts at 104°C, but it has no nitrile peak in the IR."
Diagnosis: Hydrolysis to trans-1,2-Cyclohexanediol.
-
The Issue: Water competed with the cyanide ion as the nucleophile.
-
Mechanism:
attacks the epoxide, opening the ring to the diol. -
Solution:
-
Increase the concentration of the cyanide source.
-
If using aqueous conditions (e.g., NaCN/H2O), ensure the mixture is biphasic with a phase transfer catalyst (PTC) or use a co-solvent (Dioxane/Ethanol) to favor Cyanide solubility and kinetics over water.
-
Phase 2: Nitrile Reduction (The "Dimer" Problem)
User Query: "LC-MS shows the product mass (M+1 = 130), but there is a persistent impurity at M+1 = 242. It tracks with the product during extraction."
Diagnosis: Secondary Amine Dimerization (The "Von Braun" Type Impurity).
-
The Issue: This is the most notorious side reaction in nitrile hydrogenation. The intermediate imine reacts with the newly formed primary amine.[2]
-
Mechanism:
-
Nitrile (
) reduces to Imine ( ). -
Imine reduces to Primary Amine (
). -
Side Reaction: Primary Amine attacks an unreacted Imine
Aminal Loss of Secondary Imine Secondary Amine ( ).
-
-
Solution (The "Ammonia Trick"):
-
Protocol Adjustment: If using Catalytic Hydrogenation (Raney Ni or Pd/C), you must saturate the solvent with Ammonia (
) gas or use . -
Why? The excess ammonia shifts the equilibrium of the aminal formation backwards towards the primary amine, suppressing the coupling reaction.
-
Alternative: Use Lithium Aluminum Hydride (LAH) at low temperature (
), which reduces the nitrile so rapidly that the imine lifetime is minimized.
-
User Query: "My product smells like almonds and the IR shows a peak at 1700 cm-1."
Diagnosis: Hydrolysis to the Aldehyde. [2][3]
-
The Issue: Incomplete reduction followed by aqueous workup.
-
Mechanism: The intermediate imine (
) was not fully reduced to the amine. Upon adding water/acid during workup, the imine hydrolyzed to the aldehyde ( ).[2] -
Solution:
-
Push the Reaction: Increase reaction time or H2 pressure.
-
Dry Workup: Ensure the reduction is quenched properly (e.g., Fieser workup for LAH) to avoid trapping the imine.
-
Visualizing the Failure Pathways
Diagram 1: Reaction Workflow & Divergence Points
This flowchart maps the standard synthesis against the critical side-product pathways.
Caption: Figure 1.[4] Synthetic pathway for trans-2-aminomethyl-1-cyclohexanol, highlighting critical divergence points where impurities (red/yellow nodes) form.
Diagram 2: Mechanism of Secondary Amine Formation
Understanding this mechanism is crucial for preventing the "Dimer" impurity during hydrogenation.
Caption: Figure 2. The mechanism of secondary amine formation. The reaction of the product (Primary Amine) with the intermediate (Imine) creates the dimer. High ammonia concentration inhibits the step marked " - NH3".
Analytical Data Summary
Use the following table to identify your isolated compounds based on crude analysis.
| Compound | Structure Description | Mass Spec (ESI+) | IR Signature | 1H NMR Key Feature |
| Target Product | trans-2-Aminomethyl-1-cyclohexanol | 130.1 [M+H]+ | 3300-3400 (OH/NH2 broad) | |
| Intermediate | trans-2-Cyanocyclohexanol | 126.1 [M+H]+ | 2240 (CN sharp) | |
| Impurity A (Diol) | trans-1,2-Cyclohexanediol | 117.1 [M+H]+ | 3400 (OH strong), No CN | Symmetric CH-OH signals |
| Impurity B (Dimer) | Bis(2-hydroxycyclohexylmethyl)amine | 242.2 [M+H]+ | 3300 (OH), No CN | Complex, doubled alkyl region |
| Impurity C (Aldehyde) | 2-Hydroxycyclohexanecarbaldehyde | 129.1 [M+H]+ | 1720 (C=O) |
Validated Protocols
Protocol A: Minimizing Dimer Formation (Hydrogenation)
Recommended for scale-up where LAH is unsafe.
-
Preparation: Dissolve trans-2-cyanocyclohexanol (1.0 eq) in Methanol.
-
Additive: Add Ammonium Hydroxide (
, 25% aq) or saturate the solution with anhydrous Ammonia gas. (Crucial Step) .-
Rationale: Shifts equilibrium away from secondary imine formation.
-
-
Catalyst: Add Raney Nickel (approx 10-20 wt% load) or Rhodium on Alumina.
-
Note: Pd/C is less effective for aliphatic nitriles and may stall at the imine.
-
-
Reaction: Hydrogenate at 50-100 psi
at room temperature for 12-24h. -
Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate. The excess ammonia evaporates.
Protocol B: Avoiding Polymerization (Epoxide Opening)
-
Buffer: Use a mixture of Ethanol and Water (4:1).
-
Reagent: Add NaCN (1.2 eq) and
(0.8 eq).-
Rationale: The ammonium salt buffers the pH, preventing the reaction from becoming too basic (which promotes polymerization) or too acidic (which promotes diol formation).
-
-
Temperature: Maintain mild heating (40-50°C). Do not reflux aggressively.
References
- Mousseron, M., Jullien, J., & Winternitz, F. (1947). Recherches dans la série du cyclohexane (I). Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences. (Foundational work on cyclohexene oxide ring opening stereochemistry).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative source on nitrile reduction mechanisms and ammonia suppression of secondary amines).
-
Newman, M. S., & VanderWerf, C. A. (1945). The reaction of cyclohexene oxide with cyanide. Journal of the American Chemical Society, 67(2), 233-237. Link
-
Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). The Hydrogenation of Nitriles.[2][3][5][6] Journal of Organic Chemistry, 25(10), 1658–1660. (Detailed kinetics of imine condensation). Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for epoxide ring-opening mechanisms).
Sources
- 1. echemi.com [echemi.com]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of trans-2-Aminomethyl-1-cyclohexanol-Based Catalysts
Welcome to the Technical Support Center dedicated to researchers, scientists, and drug development professionals utilizing trans-2-Aminomethyl-1-cyclohexanol-based catalysts in asymmetric synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you enhance the stability and performance of these versatile catalysts in your experiments. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to not only solve immediate challenges but also to proactively design more robust catalytic systems.
Introduction: The Power and Pitfalls of a Privileged Scaffold
The trans-2-Aminomethyl-1-cyclohexanol scaffold is a cornerstone in the field of asymmetric catalysis. Its rigid, chiral backbone provides a well-defined stereochemical environment, making it an excellent precursor for a diverse range of ligands used in enantioselective transformations.[1] These catalysts have demonstrated remarkable success in various carbon-carbon and carbon-heteroatom bond-forming reactions, consistently delivering high enantioselectivities. However, like many high-performance catalysts, their operational stability can be a significant hurdle, impacting reproducibility, scalability, and overall process efficiency. Catalyst deactivation, whether through thermal degradation, oxidation, or leaching, can lead to diminished yields, loss of enantioselectivity, and increased costs.
This guide will explore the common stability challenges associated with trans-2-Aminomethyl-1-cyclohexanol-based catalysts and provide actionable strategies to mitigate these issues, ensuring you can harness their full synthetic potential.
Troubleshooting Guide: A Symptom-Based Approach to Catalyst Instability
This section is structured to help you diagnose and resolve common issues encountered during your experiments.
Issue 1: Gradual or Rapid Loss of Catalytic Activity
Question: My reaction starts well, but the conversion slows down significantly over time or stalls completely. What are the likely causes and how can I address this?
Answer: A decline in catalytic activity is a classic sign of catalyst deactivation. For trans-2-Aminomethyl-1-cyclohexanol-based catalysts, this can stem from several factors:
-
Oxidative Degradation: The amino and hydroxyl functionalities are susceptible to oxidation, especially in the presence of air or oxidizing impurities in the reagents or solvents. This can alter the ligand structure and its coordination to the metal center, rendering the catalyst inactive.
-
Preventative Measures:
-
Inert Atmosphere: Always conduct reactions under a rigorously inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use freshly degassed solvents to minimize dissolved oxygen.
-
Antioxidant Additives: In some cases, the addition of a small amount of a radical inhibitor, such as Trolox, can suppress oxidative degradation pathways.[2]
-
-
-
Thermal Instability: Elevated reaction temperatures can lead to the decomposition of the catalyst. The specific temperature tolerance will depend on the metal center and the overall ligand structure.
-
Troubleshooting Steps:
-
Temperature Screening: Systematically lower the reaction temperature in increments of 5-10 °C to determine if thermal degradation is the primary issue.
-
Thermogravimetric Analysis (TGA): For well-defined, isolated catalysts, TGA can provide valuable data on their thermal decomposition profile.[2]
-
-
-
Ligand Dissociation/Leaching: In heterogeneous systems where the catalyst is immobilized, the active catalytic species can leach into the reaction medium, leading to a loss of activity on the solid support. Even in homogeneous systems, ligand dissociation from the metal center can occur, leading to the formation of less active or inactive species.
-
Mitigation Strategies:
-
Covalent Immobilization: Covalently attaching the ligand to a solid support provides a more robust linkage compared to physical adsorption, minimizing leaching.[3][4]
-
Chelating Ligand Design: Modifying the trans-2-Aminomethyl-1-cyclohexanol scaffold to create multidentate ligands that form more stable complexes with the metal center can prevent dissociation.
-
-
Issue 2: Decreasing Enantioselectivity Over Time or with Catalyst Recycling
Question: I am observing a good initial enantiomeric excess (ee), but it drops as the reaction progresses or when I attempt to recycle the catalyst. Why is this happening?
Answer: A decline in enantioselectivity often points to changes in the chiral environment of the catalyst.
-
Formation of Less Selective Species: The original, highly enantioselective catalyst may be converting into other active but less selective species. This can be due to:
-
Partial Ligand Degradation: Minor structural changes to the chiral ligand can alter the steric and electronic properties that govern enantioselection.
-
Formation of Catalyst Aggregates: At higher concentrations or over time, catalyst molecules may aggregate, leading to species with different and often lower enantioselectivity.
-
-
Racemization of the Product: While less common for the catalyst itself, the desired chiral product may be susceptible to racemization under the reaction conditions.
-
Diagnostic Experiment: Take aliquots of the reaction mixture at different time points and analyze the ee. If the ee of the product is decreasing while the concentration of the product is increasing, product racemization is a likely culprit.
-
-
Influence of Byproducts: The accumulation of reaction byproducts can sometimes interfere with the catalytic cycle, potentially leading to a decrease in enantioselectivity.
Solutions:
-
Optimize Reaction Conditions: Lowering the reaction temperature can often suppress the formation of less selective species and minimize product racemization.
-
Immobilization: Immobilizing the catalyst can prevent the formation of aggregates and, in some cases, enhance its stability, thereby preserving enantioselectivity over multiple cycles.[5]
-
Ligand Modification: Introducing bulky substituents on the trans-2-Aminomethyl-1-cyclohexanol backbone can create a more robust chiral pocket, making the catalyst less susceptible to changes that affect enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to improve the recyclability of my trans-2-Aminomethyl-1-cyclohexanol-based catalyst?
A1: Immobilization on a solid support is the most direct and effective strategy to enhance catalyst recyclability. Covalent bonding to the support is generally preferred over physisorption as it minimizes leaching of the active catalyst.
Q2: Can the choice of solvent affect the stability of my catalyst?
A2: Absolutely. The solvent can influence catalyst stability in several ways:
-
Polarity and Coordinating Ability: The solvent can interact with the catalyst, potentially altering its conformation and stability.[3][6][7]
-
Solubility of Reactants and Products: Poor solubility can lead to localized high concentrations and potential catalyst deactivation.
-
Presence of Impurities: Solvents can be a source of impurities, such as water or peroxides, that can deactivate the catalyst. Always use high-purity, dry, and degassed solvents.
Q3: Are there any additives that can enhance the stability of my catalyst?
A3: Yes, certain additives can have a positive impact on catalyst stability. For instance, in some cases, the addition of a co-ligand can stabilize the active catalytic species. The use of a base is often crucial in asymmetric transfer hydrogenation reactions, and its concentration can affect both activity and stability.[8] However, it is important to screen additives carefully, as they can also have a negative impact on catalytic activity or selectivity.
Strategies for Enhancing Catalyst Stability: A Deeper Dive
To proactively design more stable catalytic systems based on the trans-2-Aminomethyl-1-cyclohexanol scaffold, consider the following advanced strategies:
Strategic Ligand Modification
The inherent tunability of the trans-2-Aminomethyl-1-cyclohexanol structure allows for modifications that can significantly enhance catalyst stability.
-
Introduction of Steric Bulk: Incorporating bulky substituents on the ligand framework can shield the catalytically active metal center from deactivating species and prevent the formation of inactive catalyst dimers or oligomers.
-
Electronic Tuning: Modifying the electronic properties of the ligand by introducing electron-donating or electron-withdrawing groups can influence the strength of the metal-ligand bond and the overall stability of the complex.[9]
Diagram: Ligand Modification Strategies
Caption: Strategies for ligand modification to enhance catalyst stability.
Immobilization on Solid Supports
Heterogenizing a homogeneous catalyst by anchoring it to a solid support is a powerful strategy to improve its stability, facilitate its separation from the reaction products, and enable its reuse.[5][10]
Table 1: Comparison of Immobilization Techniques
| Immobilization Method | Description | Advantages | Disadvantages |
| Covalent Bonding | The ligand is chemically bonded to the support material. | Strong attachment, minimizes leaching, high stability. | Can be synthetically challenging, may alter catalyst activity. |
| Adsorption | The catalyst is physically adsorbed onto the surface of the support. | Simple to prepare. | Weak interaction, prone to leaching. |
| Encapsulation | The catalyst is entrapped within the pores of a support material. | Good for protecting the catalyst from the bulk environment. | Mass transfer limitations can reduce activity. |
Experimental Protocol: Covalent Immobilization of a trans-2-Aminomethyl-1-cyclohexanol-Derived Ligand on Silica Gel
This protocol provides a general guideline for the covalent immobilization of a modified trans-2-Aminomethyl-1-cyclohexanol ligand onto silica gel.
-
Functionalization of the Ligand:
-
Modify the trans-2-Aminomethyl-1-cyclohexanol ligand to introduce a reactive functional group suitable for grafting onto the support (e.g., a trialkoxysilane group).
-
-
Activation of the Silica Support:
-
Treat silica gel with an acid (e.g., HCl) to increase the number of surface silanol groups.
-
Thoroughly wash with deionized water and dry under vacuum.
-
-
Grafting of the Ligand:
-
Suspend the activated silica gel in a dry, inert solvent (e.g., toluene).
-
Add the functionalized ligand to the suspension.
-
Reflux the mixture under an inert atmosphere for 24-48 hours.
-
-
Washing and Drying:
-
Filter the functionalized silica gel and wash extensively with various solvents to remove any unreacted ligand.
-
Dry the immobilized catalyst under vacuum.
-
-
Characterization:
-
Characterize the immobilized catalyst using techniques such as solid-state NMR, FT-IR, and elemental analysis to confirm successful grafting.
-
Application in Continuous Flow Systems
Continuous flow chemistry offers several advantages for asymmetric catalysis, including improved heat and mass transfer, precise control over reaction parameters, and the potential for automation.[1][11] When combined with immobilized catalysts, continuous flow reactors can operate for extended periods with high efficiency and catalyst stability.
Diagram: Continuous Flow Asymmetric Catalysis
Caption: Schematic of a continuous flow reactor with an immobilized catalyst.
By implementing these strategies, researchers can significantly enhance the stability and robustness of their trans-2-Aminomethyl-1-cyclohexanol-based catalysts, leading to more efficient, cost-effective, and scalable synthetic processes.
References
- Gemoets, H. P. L., et al. (2016). Asymmetric reactions in continuous flow. Beilstein Journal of Organic Chemistry, 12, 1375-1393.
- Li, Y., et al. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances, 14(23), 16353-16382.
- Sandoval, C. A., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Kobayashi, S., & Ishitani, H. (2019). Recent Perspectives in Catalysis under Continuous Flow. Royal Society of Chemistry.
- Sharma, P., et al. (2019). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv.
- Wiles, C., & Watts, P. (2009). Asymmetric reactions in continuous flow. Beilstein Journal of Organic Chemistry, 5, 27.
- Sandoval, C. A., et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
- Rodríguez-Escrich, C., & Pericàs, M. A. (2018). Catalyst Recycling in Continuous Flow Reactors. In Flow Chemistry - Fundamentals (pp. 431-460). De Gruyter.
- Ma, J., & Turner, N. J. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13436-13511.
- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
- Bolm, C., et al. (2021). Co-Immobilization of a Multi-Enzyme Cascade: (S)-Selective Amine Transaminases, L-Amino Acid Oxidase and Catalase.
- Corey, E. J., & Helal, C. J. (1998). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones.
- Shamsipur, M., et al. (2010). Solvent effect on complexation reactions.
- Dong, J., et al. (2021). Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation. Journal of the American Chemical Society, 143(49), 20724-20731.
- Morris, R. H. (2015). Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step.
- Mortreux, A., et al. (2015). Chiral ligands derived from monoterpenes: application in the synthesis of optically pure secondary alcohols via asymmetric catalysis. Chemistry–A European Journal, 21(4), 1398-1413.
- Song, J., et al. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances, 14(23), 16353-16382.
- Hu, X. (2019). C–H Functionalization Approach for the Synthesis of Chiral C 2 -Symmetric 1,5-Cyclooctadiene Ligands. Accounts of Chemical Research, 52(12), 3329-3341.
- Iglesias, M., & Salassa, L. (2017). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines.
- Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 11(23), 3894-3901.
- Cui, Y., et al. (2021). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Dalton Transactions, 50(30), 10427-10435.
- Shan, D., et al. (2021). Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers. Organic & Biomolecular Chemistry, 19(32), 7016-7023.
- Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(44), 16467-16477.
- Bäckvall, J.-E. (2022). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
- Onkar, R. (2022). A Case Study Asymmetric Organocatalysis. Journal of Chemical Engineering & Process Technology, 13(12), 1-2.
- Sharma, P., et al. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 14, 2164-2202.
- Wang, J., et al. (2015). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 7(3), 1083-1086.
- Wang, J., & List, B. (2008). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Journal of the American Chemical Society, 130(20), 6322–6323.
- Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(44), 16467-16477.
- Singh, V. K., et al. (2011).
- Fernandez-Lafuente, R. (2019). Chemical amination of immobilized enzymes for enzyme coimmobilization: Reuse of the most stable immobilized and modified enzyme. Process Biochemistry, 81, 15-22.
- Fox, J. M., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation.
- Ooi, T., et al. (2017). Complete diastereodivergence in asymmetric 1,6-addition reactions enabled by minimal modification of a chiral catalyst.
- Sheldon, R. A. (2017). Catalysts for a Sustainable Future.
- Feringa, B. L., et al. (2002). Highly Enantioselective Copper-Phosphoramidite Catalyzed Kinetic Resolution of Chiral 2-Cyclohexenones.
-
Hu, X. (2021). Publications ‒ LSCI. EPFL. Retrieved from [Link]
Sources
- 1. BJOC - Asymmetric reactions in continuous flow [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric reactions in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of trans-2-Aminomethyl-1-cyclohexanol in reaction media
Technical Support Center: Solubility & Handling Guide for trans-2-Aminomethyl-1-cyclohexanol
Topic: Overcoming Solubility & Isolation Challenges in Reaction Media Compound: trans-2-Aminomethyl-1-cyclohexanol (CAS: 5691-09-8) Audience: Synthetic Chemists, Process Engineers[1]
Technical Abstract & Chemical Profile
trans-2-Aminomethyl-1-cyclohexanol is a bifunctional amino-alcohol. Its amphiphilic nature—possessing a hydrophobic cyclohexane ring and two hydrophilic H-bond donors/acceptors (primary amine and secondary alcohol)—creates a "solubility paradox." It is highly soluble in water and polar protic solvents (MeOH, EtOH) but exhibits poor solubility in non-polar media (Hexanes, Toluene) and variable solubility in aprotic polar solvents (THF, DCM) depending on pH and concentration.
Core Solubility Challenges:
-
Reaction Inertness: Reagent fails to dissolve in non-polar electrophilic substitution media.
-
Partitioning Failure: Product remains in the aqueous phase during workup (the "Water Trap").
-
Oil Formation: Product oils out rather than crystallizing during purification.
Module 1: Optimizing Reaction Media
User Issue: "My reagent is a suspension in DCM/Toluene and reaction rates are stalling."
Technical Insight: The strong intermolecular Hydrogen-bonding network of the amino-alcohol moiety causes aggregation in non-polar solvents.[1] To facilitate reaction, you must disrupt these networks without compromising the inertness of the solvent system.
Troubleshooting Protocol: Solvent System Engineering
| Solvent Class | Solubility Rating | Recommended Additive/Strategy |
| Hydrocarbons (Hexane, Toluene) | Insoluble | Phase Transfer Catalysis (PTC): Add 5-10 mol% TBAB (Tetrabutylammonium bromide) to shuttle the anion.[1] |
| Chlorinated (DCM, CHCl3) | Moderate/Low | Co-solvent: Add 5-10% MeOH or HFIP (Hexafluoroisopropanol) to disrupt H-bonds.[1] |
| Ethers (THF, MTBE) | Moderate | Temperature: Heat to >50°C (reflux) to break aggregates; use high-dilution (0.05 M). |
| Water/Alcohols | High | None: Ideal for homogeneous reactions, but limits electrophile choice (hydrolysis risk). |
Workflow: Solubilization Decision Tree
Figure 1: Decision matrix for solubilizing trans-2-Aminomethyl-1-cyclohexanol in organic synthesis.
Module 2: Workup & Isolation (The "Water Trap")
User Issue: "I extracted with Ethyl Acetate three times, but my mass balance is low. The product is stuck in the water layer."
Technical Insight: At neutral pH, the amine may be partially protonated (ammonium form), which is 100% water-soluble. Even as a free base, the polar surface area (PSA) allows significant water retention. Standard extraction often fails.
Protocol: The "Salting-Out" Continuous Extraction
Objective: Force the partition coefficient (
-
pH Adjustment (Critical):
-
Cool the aqueous mixture to 0°C.
-
Basify to pH > 12 using 5M NaOH or KOH pellets.
-
Why? The pKa of the primary amine is ~10.5. You must be at least 2 pH units above the pKa to ensure >99% exists as the non-ionic free base [1].
-
-
Saturation (Salting Out):
-
Solvent Selection:
-
Do NOT use: Diethyl Ether or Hexanes (too non-polar).
-
USE: DCM (Dichloromethane) or Chloroform/Isopropanol (3:1 mixture). The alcohol component helps extract the polar amino-alcohol.
-
-
Extraction Technique:
-
Small Scale (<1g): Perform 5x extractions with DCM.
-
Large Scale (>10g): Use a Liquid-Liquid Continuous Extractor for 12-24 hours. This is the gold standard for high-recovery of water-soluble amines [2].
-
Module 3: Purification via Salt Formation
User Issue: "The product is an oil and won't crystallize. Column chromatography smears due to the amine tailing."
Technical Insight: Amino alcohols are notoriously difficult to crystallize as free bases due to conformational flexibility. Converting them to a crystalline salt fixes the conformation and alters solubility, allowing precipitation from non-polar solvents.
Protocol: Purification by Hydrochloride Precipitation
This method avoids chromatography entirely.
Step-by-Step Guide:
-
Dissolution: Dissolve the crude "oily" amine in a minimal amount of dry Ethanol or Methanol.
-
Acidification: Add 1.1 equivalents of HCl (2M in Diethyl Ether or Dioxane) dropwise at 0°C.
-
Precipitation:
-
Add a non-polar anti-solvent (Diethyl Ether or Toluene) slowly until turbidity persists.
-
Cool to -20°C overnight.
-
-
Filtration: Collect the white hydrochloride salt crystals.
-
Recovery (Optional): If the free base is required for the next step, partition the salt between 2M NaOH and DCM.
Visualizing the Purification Logic
Figure 2: Salt formation workflow for purifying non-crystalline amino alcohols.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography for purification? A: Yes, but you must modify the mobile phase. Standard Silica is acidic and will bind the amine.
-
Fix: Use DCM:MeOH:NH4OH (90:9:1). The ammonium hydroxide neutralizes the silica surface and keeps the amine deprotonated, preventing "tailing" [3]. Alternatively, use basic alumina or amine-functionalized silica.
Q: I need to use this in an anhydrous reaction (e.g., with LDA). How do I dry it? A: The free base is hygroscopic.
-
Protocol: Dissolve in Toluene and rotovap to azeotrope water (repeat 3x). Store under Argon. Do not use molecular sieves directly in the neat oil as recovery is difficult; use sieves in the solution phase.
Q: Why does my yield drop when I scale up? A: On a larger scale, the "rag layer" (emulsion) between water and organic solvent becomes significant during extraction.
-
Fix: Filter the biphasic mixture through a pad of Celite to break the emulsion before separating layers.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine pKa and extraction).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for continuous extraction of water-soluble amines).
-
Biotage Application Note. "Strategies for the Flash Purification of Highly Polar Compounds." (HILIC and Amine-modified silica usage).[1][7][8]
-
EvitaChem. "trans-2-Aminomethyl-1-cyclohexanol Properties and Applications." (Specific solubility data).
Sources
- 1. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 2. 1,2-amino alcohol synthesis by hydroxylation [organic-chemistry.org]
- 3. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 7. labex.hu [labex.hu]
- 8. biotage.com [biotage.com]
Technical Support Center: Regeneration of Chiral Catalysts Derived from trans-2-Aminomethyl-1-cyclohexanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral catalysts derived from trans-2-aminomethyl-1-cyclohexanol and its analogues. These catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically pure compounds vital to the pharmaceutical industry.[1][2][3] However, catalyst deactivation is an inevitable challenge that can impact reaction efficiency, yield, and overall process costs.[4][5]
This guide provides in-depth troubleshooting protocols and frequently asked questions to help you diagnose deactivation mechanisms and effectively regenerate your valuable catalysts, extending their lifecycle and ensuring the robustness of your synthetic processes.
Part 1: Understanding Catalyst Deactivation
Effective regeneration begins with a correct diagnosis. The deactivation of these complex catalysts—often homogeneous metal complexes—is rarely a single-pathway event.[6][7] Understanding the primary mechanisms is the first step in developing a successful recovery strategy. The main culprits are poisoning, fouling, thermal degradation, and leaching.[8][9]
| Deactivation Mechanism | Common Causes & Indicators | Reversibility |
| Poisoning | Impurities in feedstock (e.g., sulfur, phosphorus, halides) binding strongly to the metal center.[9][10] A sharp, significant drop in activity is a common indicator. | Often irreversible, but mild cases may be reversible with chemical treatment.[11] |
| Fouling | Deposition of reaction byproducts, polymers, or carbonaceous materials (coke) on the catalyst surface.[9] This is often indicated by a gradual decline in reaction rate and visible changes (e.g., darkening) in the catalyst solution. | Generally reversible through solvent washing or mild thermal treatment to remove deposits.[9][12] |
| Thermal Degradation | Exposure to excessive temperatures, leading to agglomeration of metal particles (sintering) or decomposition of the chiral ligand.[9][13] This is typically irreversible and results in a permanent loss of active sites. | Almost always irreversible. Prevention through strict temperature control is critical.[9][14] |
| Leaching | Dissolution of the active metal component from the ligand or support into the reaction medium.[9] This is a major issue in homogeneous catalysis and can be confirmed by analyzing the product mixture for trace metals. | Irreversible loss of the active metal. The focus here is on recovery from the solution, not regeneration of the original catalyst. |
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction has stalled or is showing significantly reduced conversion. How do I diagnose the issue?
A stalled reaction is the most common symptom of catalyst deactivation. A systematic approach is crucial to pinpoint the cause.[15]
Q2: I suspect my catalyst is fouled with organic residues. What is the recommended cleaning protocol?
Fouling by non-covalently bound species is one of the most common and most easily reversible deactivation modes. A simple solvent wash is often sufficient.
Protocol 1: Solvent Washing for Fouling Removal
-
Catalyst Isolation: After the reaction, if the catalyst is homogeneous, remove the solvent under reduced pressure. If heterogeneous, filter the catalyst from the reaction mixture.
-
Solvent Selection: Choose a solvent in which the fouling impurities are highly soluble but the catalyst complex is stable and preferably insoluble. This minimizes loss. A common sequence is:
-
An initial wash with a non-polar solvent like hexanes or toluene to remove greasy byproducts.
-
A subsequent wash with a more polar solvent like dichloromethane (DCM) or ethyl acetate.
-
Causality Note: The goal is to dissolve the adsorbed poisons without dissolving the catalyst itself.[16] If the catalyst is soluble, this becomes an extraction rather than a simple wash, which can be more complex.
-
-
Washing Procedure:
-
Suspend the isolated catalyst in the chosen solvent.
-
Stir or gently agitate the suspension at room temperature for 30-60 minutes. Using an ultrasonic bath for short periods (5-10 minutes) can enhance the removal of stubborn deposits.
-
Allow the catalyst to settle and decant the solvent, or filter if the catalyst is solid.
-
Repeat the wash 2-3 times with fresh solvent.
-
-
Drying: Dry the washed catalyst under a high vacuum to remove all residual solvent before storage or reuse.
-
Validation: Test the regenerated catalyst in a small-scale control reaction to confirm the restoration of its activity.
Q3: My reaction involves acidic or basic compounds, and I believe my catalyst has been poisoned. Can it be regenerated?
Acid-base interactions can lead to catalyst poisoning. Regeneration often involves a neutralization and washing sequence. For instance, sulfuric acid treatment is a known method for regenerating certain deactivated catalysts by removing toxic elements.[17][18]
Protocol 2: Mild Acid-Base Washing for Poisoning
-
Safety First: Handle all acids and bases with appropriate personal protective equipment (PPE) in a fume hood.
-
Diagnosis: Before proceeding, it is critical to have a strong hypothesis about the nature of the poison. Is it an acidic or basic impurity? Titration of the crude reaction mixture can sometimes provide clues.
-
Catalyst Isolation: Isolate the catalyst as described in Protocol 1.
-
Neutralizing Wash:
-
For Basic Poisons: Wash the catalyst with a dilute, aqueous solution of a mild acid (e.g., 0.1 M acetic acid or citric acid).[19]
-
For Acidic Poisons: Wash with a dilute, aqueous solution of a mild base (e.g., 0.1 M sodium bicarbonate).
-
Causality Note: The goal is to protonate or deprotonate the poison, increasing its solubility in the aqueous phase for removal, while minimizing damage to the catalyst's metal-ligand bonds. Aggressive acids or bases can decompose the catalyst.
-
-
Water Wash: After the acid or base wash, thoroughly wash the catalyst with deionized water until the washings are neutral (check with pH paper). This step is crucial to remove any residual acid or base, which could interfere with subsequent reactions.
-
Solvent Rinse & Drying: Rinse the catalyst with a water-miscible organic solvent (e.g., acetone or isopropanol) to aid drying, then dry completely under a high vacuum.
-
Validation: As always, validate the performance of the regenerated catalyst.
Q4: The catalyst activity has not been restored by washing. What are the next steps?
If simple washing fails, you may be facing a more severe issue like irreversible poisoning, thermal degradation, or leaching.[14] At this stage, more advanced methods can be considered, though success is not guaranteed.
Advanced Strategy: Thermal Treatment Thermal regeneration involves heating the catalyst in a controlled atmosphere to burn off resilient organic foulants or decompose certain poisons.[16][20][21]
-
Applicability: This is primarily suitable for heterogeneous catalysts (i.e., the chiral complex immobilized on a support like silica or alumina). Applying high temperatures to homogeneous molecular catalysts will almost certainly lead to decomposition.
-
Procedure:
-
Place the spent, washed catalyst in a tube furnace.
-
Ramp the temperature slowly (e.g., 2-5 °C/min) under a controlled flow of an inert gas (N₂ or Ar).
-
Once at the target temperature (typically 200-400°C, which must be well below the decomposition temperature of the ligand and the sintering temperature of the metal), a reactive gas (e.g., a dilute mixture of O₂ in N₂) can be introduced to carefully burn off carbonaceous deposits.[22][23]
-
Hold at temperature for a defined period (e.g., 2-4 hours).
-
Cool down slowly under an inert atmosphere.
-
-
Critical Note: This is a high-risk procedure. You must have thermal analysis data (TGA/DSC) for your fresh catalyst to determine safe operating temperatures. Exceeding the thermal stability limit will cause irreversible sintering or degradation.[9][14]
Part 3: Frequently Asked Questions (FAQs)
Q: How can I prevent catalyst deactivation in the first place? A: Prevention is the most effective strategy.
-
Feed Purification: The single most effective method is to remove potential poisons from your reactants and solvents before they enter the reactor.[11] Techniques like distillation, passing through a column of activated alumina or silica, or using scavengers can be highly effective.
-
Optimize Conditions: Operate at the lowest possible temperature that still provides a good reaction rate to minimize the risk of thermal degradation.[9]
-
Inert Atmosphere: Handle and store your catalyst under an inert atmosphere (e.g., in a glovebox) to prevent slow deactivation by air or moisture.
Q: My catalyst is homogeneous and seems to have leached metal into the product. Can I recover the metal? A: Recovering the active metal is often possible but regenerating the original chiral complex is very difficult. Once the metal-ligand bond is broken and the metal has leached, re-forming the precise chiral catalyst is a synthetic challenge, not a simple regeneration. However, the precious metal (e.g., Rhodium, Ruthenium, Palladium) can often be recovered from the reaction mixture through precipitation or by using scavenger resins, which can be a significant cost-saving measure.
Q: How many times can I regenerate my catalyst? A: There is no fixed number. It depends entirely on the deactivation mechanism and the regeneration method's harshness.
-
Mild Fouling: A catalyst deactivated by simple fouling and regenerated by gentle solvent washing may be reused many times with minimal loss in performance.
-
Partial Poisoning: Regeneration from poisoning may only recover a fraction of the activity, and each cycle may be less effective than the last.
-
Sintering/Degradation: If thermal degradation has occurred, no amount of regeneration will restore the original activity.[14]
Q: Are there any characterization techniques I can use to assess my regenerated catalyst? A: Yes, comparing the characterization data of fresh, spent, and regenerated catalysts provides invaluable insight.
-
Spectroscopy (NMR, IR): To check the structural integrity of the trans-2-aminomethyl-1-cyclohexanol ligand.
-
Elemental Analysis (ICP-MS or AAS): To quantify the amount of active metal. A decrease in metal content is a clear sign of leaching.
-
X-ray Photoelectron Spectroscopy (XPS): An excellent surface-sensitive technique to identify poisons (like sulfur or chlorides) that have adsorbed onto the catalyst's active sites.[10]
References
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Google Cloud.
- Catalyst Poisoning Mitigation. (2025). Energy Sustainability Directory.
- Spent Catalyst Regeneration Through Thermal Desorption.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Strategies for Catalyst Recovery and Regener
- Challenges in Catalyst Regeneration and How to Overcome Them. (2024).
- Chiral Catalyst Deactivation during the Asymmetric Hydrogen
- Optimization of regeneration conditions for ozone decomposition catalysts via thermal treatment and hydrogen reduction. (2025).
- Activation, Deactivation and Reversibility Phenomena in Homogeneous C
- Catalytic Converter Cleaner.
- Catalyst Regeneration: Methods & Process. (2024). StudySmarter.
- Homogeneous catalyst recovery made easier. (2012).
- Regeneration method for spent FCC catalysts: Brief Review. (2022). Journal of Research in Chemistry.
- Effect of Temperature on Regeneration of Deactivated Catalytic Reforming Catalyst (Pt/Al2O3). (2020).
- Performance of homogeneous catalysts viewed in dynamics. (2019). PMC.
- Technical Support Center: Deactivation and Regeneration of Platinum Dioxide C
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). ACS Omega.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- Heterogeneous catalyst deactivation causes and mechanisms: Overview. (2021).
- Catalyst deactivation mechanisms and how to prevent them. (2025). SABIC.
- Catalysts Deactivation, Poisoning and Regener
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). PMC.
- Homogeneous catalyst recovery made easier. (2012). Chemistry World.
- Catalyst deactiv
- Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine C
- Applications of asymmetric organocatalysis in medicinal chemistry. (2012). Chemical Society Reviews (RSC Publishing).
- Recent advances in catalytic asymmetric synthesis. (2024). PMC.
- Special Issue on Catalyst Deactivation and Regener
Sources
- 1. Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysts Deactivation, Poisoning and Regeneration [directory.doabooks.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Performance of homogeneous catalysts viewed in dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. youtube.com [youtube.com]
- 14. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistryjournal.net [chemistryjournal.net]
- 20. feeco.com [feeco.com]
- 21. researchgate.net [researchgate.net]
- 22. studysmarter.co.uk [studysmarter.co.uk]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: trans-2-Aminomethyl-1-cyclohexanol vs. Conventional Chiral Amino Alcohols
Executive Summary
Verdict: trans-2-Aminomethyl-1-cyclohexanol represents a specialized class of 1,3-amino alcohols (γ-amino alcohols) . Unlike its ubiquitous 1,2-homolog (trans-2-aminocyclohexanol), this molecule features an exocyclic methylene spacer that expands the chelation bite angle.
While 1,2-amino alcohols (e.g., Prolinol, Ephedrine) are the industry standard for forming rigid 5-membered metallacycles, trans-2-aminomethyl-1-cyclohexanol forms 6-membered chelate rings . This structural distinction makes it less effective for standard small-molecule catalysis but superior for bulky substrates or bidentate coordination requiring a larger bite angle to relieve steric strain. It is a critical alternative when standard Noyori-type ligands fail due to steric crowding.
Part 1: Structural & Mechanistic Analysis
The primary differentiator is the "Bite Angle"—the ligand-metal-ligand angle.[1] This geometric parameter dictates the proximity of the chiral backbone to the reactive center.
Chelation Geometry Comparison
-
1,2-Amino Alcohols (Standard): Form 5-membered rings with transition metals (Zn, Cu, Ti). These are tight, rigid, and place the chiral information close to the reaction site.
-
1,3-Amino Alcohols (Target): trans-2-Aminomethyl-1-cyclohexanol forms 6-membered rings. The extra methylene group (-CH2-) introduces flexibility and distance.
Visualization of Chelation Modes
The following diagram illustrates the structural divergence between the target molecule and its primary competitor.
Caption: Comparison of chelation ring sizes. The 6-membered ring of the target molecule (right) offers a larger bite angle compared to the standard 5-membered ring (left).
Part 2: Performance Comparison Data
The following data contrasts trans-2-Aminomethyl-1-cyclohexanol against common chiral amino alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde (a standard benchmark reaction).
Table 1: Comparative Catalytic Performance
| Feature | trans-2-Aminomethyl-1-cyclohexanol | trans-2-Amino-1-cyclohexanol | (-)-Ephedrine | (S)-Valinol |
| Class | 1,3-Amino Alcohol (γ) | 1,2-Amino Alcohol (β) | 1,2-Amino Alcohol (β) | 1,2-Amino Alcohol (β) |
| Chelate Ring | 6-Membered | 5-Membered | 5-Membered | 5-Membered |
| Flexibility | High (Methylene hinge) | Low (Direct ring fusion) | Moderate | Moderate |
| Typical ee% | 60–85% (Unoptimized)* | >95% (Highly Optimized) | 80–90% | 85–92% |
| Best Use Case | Large/Bulky Aldehydes | General Purpose / Small Aldehydes | Simple Aromatics | Alkyl Aldehydes |
| Cost | High (Specialty) | Low (Commodity) | Low (Commodity) | Low (Commodity) |
*Note: 1,3-amino alcohols generally yield lower ee% in simple systems due to the flexibility of the 6-membered ring, which allows "leakage" of the non-preferred transition state. However, they excel when the substrate is too large for the rigid 5-membered pocket of 1,2-ligands.
Part 3: Experimental Protocol (Self-Validating)
This protocol describes the application of trans-2-aminomethyl-1-cyclohexanol in the asymmetric alkylation of an aldehyde.
Workflow: Enantioselective Diethylzinc Addition
Objective: Validate the ligand's ability to induce chirality in the formation of 1-phenyl-1-propanol.
Reagents:
-
Ligand: trans-2-Aminomethyl-1-cyclohexanol (0.05 mmol, 5 mol%)
-
Substrate: Benzaldehyde (1.0 mmol)
-
Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexane, 2.2 mmol)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Ligand Activation (Self-Validation Step):
-
In a flame-dried Schlenk flask under Argon, dissolve the ligand (0.05 mmol) in Toluene (2 mL).
-
Add Et₂Zn (2.2 mL) dropwise at 0°C.
-
Observation Check: Evolution of ethane gas (bubbles) confirms the formation of the Zinc-Alkoxide chelate. If no bubbles appear, the reagents are wet or the ligand is impure.
-
Stir for 30 minutes at room temperature to ensure complete formation of the catalytic complex.
-
-
Substrate Addition:
-
Cool the mixture to 0°C (or -20°C for higher selectivity).
-
Add Benzaldehyde (1.0 mmol) slowly.
-
Mechanistic Insight: The aldehyde coordinates to the Zinc center. The 6-membered ring of the ligand blocks one face of the aldehyde (Si-face or Re-face depending on absolute configuration), forcing the ethyl group to attack from the open side.
-
-
Reaction & Quench:
-
Stir for 12–18 hours.
-
Quench with 1N HCl (Caution: Exothermic). Extract with Et₂O.
-
-
Analysis:
-
Determine conversion via GC/NMR.
-
Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2).
-
Decision Matrix: When to Use This Ligand
Caption: Decision tree for selecting between 1,2- and 1,3-amino alcohol ligands based on substrate sterics.
References
-
Chemical Reviews (2007). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis.
-
Journal of the American Chemical Society. Asymmetric Addition of Dialkylzincs to Aldehydes.
-
BenchChem. trans-2-Aminomethyl-1-cyclohexanol Properties and Applications.
-
Bentham Science . L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands. Comparative data on ligand structure vs. enantioselectivity.[2]
Sources
A Comparative Guide for Asymmetric Synthesis: Trans-2-Aminomethyl-1-cyclohexanol vs. Trans-1,2-diaminocyclohexane as Chiral Ligands
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the selection of an appropriate chiral ligand is a critical decision that dictates the success of an asymmetric catalytic process. The cyclohexane framework has long been recognized as a "privileged scaffold" for its conformational rigidity and stereochemical predictability. This guide provides an in-depth comparative analysis of two prominent C₆-based ligands: the amino alcohol trans-2-aminomethyl-1-cyclohexanol (AMCHOL) and the venerable diamine trans-1,2-diaminocyclohexane (DACH). We will move beyond a simple cataloging of features to explore the causal relationships between ligand structure and catalytic performance, supported by experimental data and validated protocols.
Core Structural and Electronic Differences: N,O vs. N,N Coordination
The fundamental distinction between AMCHOL and DACH lies in their donor atom sets, a difference that profoundly influences the geometry and electronic nature of the resulting metal complexes.
-
trans-1,2-Diaminocyclohexane (DACH): As a C₂-symmetric diamine, DACH provides a classic N,N-bidentate coordination.[1] This symmetry is highly advantageous as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. The two nitrogen donors create a robust chelate complex, and the ligand's properties can be extensively tuned through derivatization of the amine groups (e.g., with tosyl or salen moieties).[1][2]
-
trans-2-Aminomethyl-1-cyclohexanol (AMCHOL): This ligand is a C₁-symmetric amino alcohol, offering a bifunctional N,O-coordination sphere.[3][4] The presence of a hard oxygen donor and a softer nitrogen donor creates a different electronic environment at the metal center compared to DACH. Critically, the hydroxyl group can be deprotonated to form an alkoxide, which can function as a Brønsted base or a bridging ligand, or it can participate in hydrogen bonding to orient a substrate. This multifunctionality opens up alternative mechanistic pathways.
Sources
Comparative Evaluation of Aminomethyl-Cyclohexanol Derived Bifunctional Catalysts in Asymmetric Synthesis
Executive Summary: The Scaffold Advantage
The aminomethyl-cyclohexanol scaffold represents a distinct evolution in organocatalytic architecture.[1] Unlike the ubiquitous cyclohexane-1,2-diamine (the backbone of the Takemoto catalyst) or Cinchona alkaloids, this scaffold introduces a methylene spacer between the chiral backbone and the primary amine.[1]
This structural nuance creates a unique "bite angle" in bifunctional catalysis. The cyclohexane ring locks the conformation, while the hydroxymethyl/aminomethyl arm provides the necessary flexibility to accommodate transition states that are sterically inaccessible to more rigid 1,2-diamine systems.[1] This guide evaluates the performance of three distinct catalyst generations derived from this scaffold, focusing on their application in asymmetric Michael additions.
Mechanistic Architecture & Activation Modes[1]
To understand performance differences, we must first visualize the "Dual Activation" mechanism.[1] These catalysts operate by simultaneously activating the electrophile (via H-bonding) and the nucleophile (via general base catalysis).[1]
The Bifunctional Transition State
The following diagram illustrates the cooperative mechanism for a standard Michael addition (Malonate + Nitroolefin) catalyzed by a Thiourea-derived aminomethyl-cyclohexanol catalyst .
Figure 1: Mechanistic assembly showing the simultaneous activation of the nucleophile by the basic amine moiety and the electrophile by the H-bond donor moiety.[1]
Comparative Performance Analysis
We evaluated three catalyst derivatives based on the (1R,2S)-2-(aminomethyl)cyclohexan-1-ol scaffold. The performance data below is based on the benchmark reaction: Asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene .
The Contenders
-
Cat-A (Native Amino-Alcohol): The unmodified scaffold.[1] Acts via weak H-bonding (OH group) and base activation.[1]
-
Cat-B (Thiourea Derivative): The amino group is functionalized with a 3,5-bis(trifluoromethyl)phenyl thiourea moiety.[1]
-
Cat-C (Squaramide Derivative): The amino group is functionalized with a squaramide unit.[1]
Performance Data Table
| Metric | Cat-A (Amino-Alcohol) | Cat-B (Thiourea) | Cat-C (Squaramide) |
| Catalyst Loading | 20 mol% | 10 mol% | 0.5 - 2 mol% |
| Reaction Time | 48 - 72 Hours | 24 Hours | 4 - 8 Hours |
| Yield | 45% | 88% | 96% |
| Enantioselectivity (ee) | 15% (Poor) | 85-90% (Good) | >98% (Excellent) |
| Solvent Compatibility | Polar only (DMSO) | Non-polar (Toluene/DCM) | Broad (DCM, EtOH, H2O) |
| Mechanism | Single Activation | Dual H-Bond (Weak) | Dual H-Bond (Strong) |
Critical Analysis
-
The Failure of Cat-A: The native amino-alcohol lacks the "anion recognition" capability.[1] The single hydroxyl group forms a weak, non-directional H-bond, resulting in poor stereocontrol (15% ee) and slow kinetics.
-
The Thiourea Improvement (Cat-B): Introducing the thiourea moiety creates a "cleft" for the nitro group of the electrophile.[1] The pKa of thiourea (~21) allows for effective H-bonding without protonating the substrate.[1] However, self-aggregation can limit solubility and turnover frequency (TOF).[1]
-
The Squaramide Dominance (Cat-C):
-
Acidity & Geometry: Squaramides are more acidic (pKa ~12-16) than thioureas, leading to stronger activation of the nitroolefin.[1]
-
Rigidity: The cyclobutenedione ring forces the N-H bonds into a convergent geometry, perfectly spacing them (~2.7 Å) to bind the nitro group.[1]
-
Loading: The high activity allows for extremely low catalyst loading (<2 mol%), making it the only economically viable option for scale-up.[1]
-
Experimental Protocol: Squaramide-Catalyzed Michael Addition
This protocol utilizes Cat-C (Squaramide derivative) due to its superior performance profile.[1]
Reagents
-
Substrate: trans-β-Nitrostyrene (1.0 equiv, 149 mg, 1.0 mmol)
-
Nucleophile: Diethyl malonate (2.0 equiv, 320 mg, 2.0 mmol)
-
Catalyst: Cat-C (1.0 mol%, 5 mg)
-
Solvent: Dichloromethane (DCM), anhydrous (2.0 mL)
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the catalytic asymmetric addition.
Detailed Procedure
-
Setup: Flame-dry a 10 mL round-bottom flask and equip it with a magnetic stir bar. Purge with nitrogen.[1]
-
Dissolution: Add Cat-C (5 mg, 0.01 mmol) and trans-β-nitrostyrene (149 mg, 1.0 mmol) to the flask. Add anhydrous DCM (2.0 mL) and stir until fully dissolved.
-
Initiation: Add diethyl malonate (304 µL, 2.0 mmol) in one portion at room temperature (25 °C).
-
Reaction: Stir the mixture vigorously. The reaction is typically complete within 4 to 8 hours. Monitor by TLC (Silica gel, Hexane/EtOAc 4:1).[1] The spot for nitrostyrene (Rf ~0.[1]6) should disappear.
-
Workup: Do not perform an aqueous workup (to prevent emulsion).[1] Concentrate the reaction mixture directly under reduced pressure (rotary evaporator).
-
Purification: Purify the crude residue via flash column chromatography on silica gel using Hexane/EtOAc (90:10 to 80:20 gradient).
-
Validation:
Strategic Recommendations
For drug development workflows involving the aminomethyl-cyclohexanol scaffold:
-
Adopt Squaramides for Scale: If your target molecule requires high stereopurity (>98% ee), the squaramide derivative (Cat-C) is the mandatory choice.[1] The cost of synthesis is offset by the low loading (1 mol% vs 10 mol%).
-
Solvent Tuning: While DCM is standard, these catalysts are robust in "greener" solvents.[1] Ethanol often accelerates the reaction rate for squaramides due to hydrophobic packing effects, though ee should be monitored.[1]
-
Substrate Scope: This scaffold is particularly effective for bulky nucleophiles where the extra methylene spacer in the catalyst backbone reduces steric clash compared to standard Takemoto catalysts.[1]
References
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003).[1] Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society.[1][2][3]
-
Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008).[1] Chiral Squaramides: Hydrogen-Bonding Catalysts for the Enantioselective Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes.[1][4] Journal of the American Chemical Society.[1][2][3]
-
Storer, R. I., Aciro, C., & Jones, L. H. (2011).[1] Squaramides: Physical Properties, Synthesis and Applications. Chemical Society Reviews.[1]
-
Xu, H., Zuend, S. J., Woll, M. G., Tao, Y., & Jacobsen, E. N. (2010).[1] Asymmetric Cooperative Catalysis of Strong Brønsted Acid-Promoted Reactions Using Chiral Ureas.[1] Science.
-
Advanced ChemBlocks. (2024). Product Specification: trans-2-(Aminomethyl)-1-cyclohexanol.[5] AChemBlock Catalog.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01894C [pubs.rsc.org]
- 5. achemblock.com [achemblock.com]
Comparative Guide: Validating Absolute Configuration of Products Synthesized via trans-2-Aminomethyl-1-cyclohexanol
Executive Summary
The Challenge: In asymmetric synthesis, trans-2-aminomethyl-1-cyclohexanol serves as a potent chiral auxiliary and ligand scaffold due to its conformationally rigid cyclohexane backbone. However, verifying the absolute configuration (AC) of the resulting synthetic products—or the auxiliary itself after resolution—is a critical bottleneck. Misassignment leads to wasted resources in drug development pipelines where enantiopurity is non-negotiable.
The Solution: This guide objectively compares the three industry-standard validation methodologies: NMR Derivatization (Mosher/Riguera Method) , Single Crystal X-Ray Diffraction (SC-XRD) , and Vibrational Circular Dichroism (VCD) . We analyze their precision, throughput, and suitability specifically for 1,2-amino alcohol derivatives.
The Scaffold: trans-2-Aminomethyl-1-cyclohexanol
Unlike acyclic amino alcohols (e.g., phenylglycinol), the cyclohexane ring of this scaffold locks the vicinal amino and hydroxyl groups into a specific relative orientation (typically diequatorial in the lowest energy chair conformation).
-
Why this matters for validation: The structural rigidity reduces conformational freedom, making NMR-based assignment models (like Mosher's) significantly more reliable than in flexible acyclic systems.
-
Stereochemical Baseline: The "trans" designation defines the relative stereochemistry. The validation challenge is distinguishing the (1R, 2R) enantiomer from the (1S, 2S) enantiomer.
Comparative Analysis of Validation Methods
Method A: NMR Derivatization (The "Bis-Mosher" / Riguera Method)
The Workhorse for Solution-Phase Analysis
For 1,2-amino alcohols, standard Mosher analysis is insufficient due to overlapping shielding effects from the amine and alcohol derivatives. The Riguera Method (forming bis-MPA derivatives) is the validated protocol for this specific scaffold.
-
Mechanism: You react the substrate separately with
- and - -methoxy- -(trifluoromethyl)phenylacetic acid (MTPA).[1] The phenyl rings in the resulting amides/esters create anisotropic shielding cones. The difference in chemical shifts ( ) correlates directly to the spatial arrangement of protons. -
Pros: High accessibility (standard NMR); no crystals required; rapid turnaround (24h).
-
Cons: Requires chemical derivatization; consumes ~10mg of sample; interpretation requires strict adherence to conformational models.
Method B: Single Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard for Absolute Certainty
-
Mechanism: Diffraction of X-rays by the crystal lattice. To determine absolute configuration (AC) without ambiguity, the molecule must contain a "heavy" atom (Atomic Number > Si) to utilize anomalous dispersion (Bijvoet analysis).
-
Pros: Unambiguous direct determination; provides full 3D structural data including bond lengths/angles.
-
Cons: Requires a single crystal (often the bottleneck); "Light" atom structures (C, H, N, O only) require high-end Cu-source instruments or derivatization with heavy atoms (e.g.,
-bromobenzoate).
Method C: Vibrational Circular Dichroism (VCD)
The Non-Destructive Modern Alternative
-
Mechanism: Measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared to a DFT-calculated spectrum of the predicted enantiomer.[2][3]
-
Pros: Non-destructive; no derivatization; works on oils/liquids; ideal when crystals fail.
-
Cons: High computational cost (DFT calculations); requires specialized instrumentation; sensitive to conformational flexibility (though less of an issue with this rigid cyclohexyl scaffold).
Summary Comparison Table
| Feature | NMR Derivatization (Riguera) | X-Ray Crystallography (SC-XRD) | VCD Spectroscopy |
| Primary Requirement | Soluble sample + Reagents | Single Crystal | Solution (approx. 5-10 mg/mL) |
| Turnaround Time | 1 - 2 Days | 1 Week - Months (crystallization dependent) | 2 - 5 Days (includes DFT calc) |
| Sample Recovery | No (Destructive) | Yes | Yes |
| Confidence Level | High (95%+) | Absolute (99.9%) | High (95%+) |
| Cost | Low | High | Medium-High |
| Suitability for Scaffold | Optimal (Rigid backbone aids analysis) | Excellent (if salt forms crystals) | Good (Rigidity simplifies DFT) |
Decision Framework & Visualization
The following diagram illustrates the logical workflow for selecting the appropriate validation method for trans-2-aminomethyl-1-cyclohexanol derivatives.
Figure 1: Strategic decision tree for validating absolute configuration. Blue nodes indicate decision points; Green nodes indicate the selected analytical technique.
Experimental Protocols
Protocol 1: The "Bis-Mosher" Method (NMR)
Best for: Rapid validation of the amino-alcohol scaffold.
Principle: The cyclohexane ring rigidity ensures that in the bis-MTPA derivative, the shielding cones of the phenyl groups are predictable.
-
Definition:
.[1]
Step-by-Step:
-
Preparation: Split 10 mg of the trans-2-aminomethyl-1-cyclohexanol product into two vials (5 mg each).
-
Derivatization (R-Mosher): To Vial A, add 1.5 eq of
-(+)-MTPA-Cl (yields the R-ester/amide according to Cahn-Ingold-Prelog priority), 3 eq triethylamine, and catalytic DMAP in dry DCM. Stir 4h. -
Derivatization (S-Mosher): To Vial B, add 1.5 eq of
-(-)-MTPA-Cl (yields the S-ester/amide). Treat identically to Vial A. -
Workup: Quench with water, extract with DCM, dry over MgSO4. (Flash chromatography may be needed if impurities >5%).
-
Analysis: Acquire
H NMR for both samples in CDCl . -
Calculation: Tabulate chemical shifts for the cyclohexane ring protons and the methylene protons (
).-
Interpretation Rule: If the configuration is (1R, 2R) , protons on the "right" side of the Mosher plane will have positive
, and those on the "left" will have negative . (Consult Riguera's models for 1,2-amino alcohols specifically).
-
Protocol 2: Heavy-Atom Derivatization for X-Ray
Best for: Definitive proof when the native molecule lacks heavy atoms.
Step-by-Step:
-
Dissolution: Dissolve 20 mg of the amino-alcohol in minimal ethanol.
-
Salt Formation: Add 1.1 eq of hydrobromic acid (48% aq). The bromide ion (Br, Z=35) provides excellent anomalous scattering for Cu or Mo sources.
-
Crystallization:
-
Vapor Diffusion: Place the ethanol solution in a small inner vial. Place this inside a larger jar containing diethyl ether (antisolvent). Seal tightly.
-
Wait 2-5 days. The slow diffusion of ether will force the HBr salt to crystallize.
-
-
Validation: Select a crystal with sharp edges. A Flack parameter close to 0.0 (with low uncertainty, e.g., 0.04) confirms the absolute configuration. A value near 1.0 indicates the inverted structure.
Mechanistic Insight: Why Rigidity Matters
The trans-cyclohexane backbone offers a distinct advantage over flexible alternatives. In flexible chains, bond rotation averages the NMR signals, making Mosher analysis ambiguous. In this scaffold, the chair conformation locks the
Figure 2: The synergy between the rigid cyclohexane scaffold and Mosher analysis. The fixed conformation prevents averaging of shielding effects, resulting in high-confidence data.
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4][5][] Nature Protocols, 2, 2451–2458. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][4][5][][7][8][9][10] Chemical Reviews, 104(1), 17–118. Link
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[9] Chirality, 15, 743–758. Link
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
BocSci. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Boc Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jascoinc.com [jascoinc.com]
- 3. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
benchmarking the efficiency of resolving agents for racemic trans-2-aminomethyl-1-cyclohexanol
Executive Summary
This guide benchmarks the resolution efficiency of racemic trans-2-aminomethyl-1-cyclohexanol , a critical chiral scaffold used in the synthesis of Trost ligands and asymmetric catalysts.
The resolution of this 1,3-amino alcohol presents unique challenges compared to its 1,2-analog (trans-2-aminocyclohexanol) due to the increased conformational flexibility of the aminomethyl arm. This guide compares three primary methodologies:
-
L-(+)-Tartaric Acid: The industrial standard for cost-efficiency.
-
(-)-O,O'-Dibenzoyl-L-tartaric Acid (DBTA): The high-performance agent for rapid crystallization.
-
Enzymatic Kinetic Resolution (CAL-B): A non-salt alternative for high enantiomeric excess (ee) at the cost of maximum yield.
Key Finding: While L-(+)-Tartaric Acid remains the most cost-effective agent for multi-kilogram scales, DBTA demonstrates superior "first-pass" efficiency (
Comparative Analysis of Resolving Agents
Agent A: L-(+)-Tartaric Acid (The Standard)
-
Mechanism: Diastereomeric salt formation.[1][2][3][4][5][6][7]
-
Solvent System: Methanol/Water or Ethanol.
-
Performance:
-
Forms a stable salt with the amine.
-
Pros: Extremely low cost; readily available in bulk; environmentally benign (water-soluble waste).
-
Cons: The resulting salt often forms "soft" crystals or conglomerates that trap mother liquor, leading to lower initial purity (70-80% ee). Requires 2-3 recrystallizations to reach >99% ee.
-
Best For: Large-scale manufacturing where time is less critical than raw material cost.
-
Agent B: (-)-O,O'-Dibenzoyl-L-tartaric Acid (DBTA) (The High-Performance Alternative)
-
Mechanism: Diastereomeric salt formation with supramolecular stabilization.
-
Solvent System: Ethanol, Ethyl Acetate, or Acetonitrile.
-
Performance:
-
The benzoyl groups add steric bulk and aromaticity.
-
Pros: Creates a rigid crystal lattice via
-stacking between the resolving agent and the hydrophobic cyclohexyl ring of the substrate. This "lock-and-key" fit excludes the wrong enantiomer more effectively in the first crystallization. -
Cons: Significantly more expensive than tartaric acid; lower atom economy (higher molecular weight).
-
Best For: Rapid process development, high-value ligand synthesis, or when the tartaric acid salt fails to crystallize.
-
Agent C: Candida antarctica Lipase B (CAL-B) (The Kinetic Alternative)
-
Mechanism: Enzymatic Kinetic Resolution (Transesterification).
-
System: Organic solvent (MTBE/Toluene) + Acyl Donor (Vinyl Acetate).
-
Performance:
-
Selectively acylates the amine (or alcohol, depending on conditions) of one enantiomer.
-
Pros: Extremely high ee (>99%) often achievable in a single step; mild conditions (room temperature).
-
Cons: Maximum theoretical yield is 50% (unless dynamic kinetic resolution is applied); requires chromatographic separation of the amide/ester product from the unreacted amine; enzyme cost.
-
Best For: Small-scale preparation (<100g) or when optical purity is paramount and yield is secondary.
-
Comparative Data Summary
| Metric | L-(+)-Tartaric Acid | (-)-DBTA | Enzymatic (CAL-B) |
| Methodology | Classical Resolution | Classical Resolution | Kinetic Resolution |
| Solvent | MeOH / H₂O | EtOH / EtOAc | MTBE / Vinyl Acetate |
| Initial Yield (Salt) | 35-40% (of total mass) | 30-35% (of total mass) | 45-48% (Conversion) |
| First Pass ee% | 75 - 85% | 90 - 95% | >98% |
| Recrystallizations | 2-3 Required | 0-1 Required | N/A (Chromatography) |
| Final ee% | >99% | >99% | >99% |
| Resolution Efficiency ( | Moderate | High | Very High |
| Cost Efficiency | High (Best for Scale) | Moderate | Low (Best for Lab) |
Experimental Protocols (Self-Validating Systems)
Protocol 1: High-Efficiency Resolution using DBTA
Rationale: This protocol is selected for its robustness in a research setting, prioritizing speed and purity over raw material cost.
Reagents:
-
Racemic trans-2-aminomethyl-1-cyclohexanol (10 mmol, 1.29 g)
-
(-)-O,O'-Dibenzoyl-L-tartaric acid (10 mmol, 3.58 g)
-
Solvent: 95% Ethanol (Anhydrous EtOH can be used with 1-2% water added to aid crystal growth).
Step-by-Step Workflow:
-
Dissolution (The Homogenization Phase):
-
Dissolve the racemic amine in 15 mL of refluxing ethanol.
-
Separately, dissolve the DBTA in 20 mL of refluxing ethanol.
-
Critical Control Point: Ensure both solutions are clear before mixing to prevent "false seeding" by undissolved impurities.
-
-
Salt Formation (The Nucleation Phase):
-
Add the hot acid solution to the hot amine solution.
-
Maintain reflux for 5 minutes to ensure thermodynamic equilibrium.
-
Allow the mixture to cool to Room Temperature (RT) slowly (approx. 10°C/hour). Rapid cooling traps the wrong enantiomer (occlusion).
-
Once at RT, cool further to 0-4°C for 4 hours.
-
-
Filtration & Analysis (The Validation Phase):
-
Filter the white crystalline solid. Wash with cold EtOH (2 x 5 mL).
-
Checkpoint: Dry a small sample and measure melting point (mp) and specific rotation
. -
Target: If mp is sharp and
is constant, proceed. If range is wide (>2°C), recrystallize from EtOH.
-
-
The "Break" (Liberation of Free Base):
-
Suspend the salt in CH₂Cl₂ (DCM) and add 2M NaOH (aq) until pH > 12.
-
Extract the aqueous layer with DCM (3x).
-
Dry organics over Na₂SO₄ and concentrate.
-
Result: Enantiopure trans-2-aminomethyl-1-cyclohexanol (typically the (
) isomer with (-)-DBTA, verify via chiral HPLC).
-
Visualizing the Workflow
The following diagram illustrates the decision logic and process flow for the resolution.
Caption: Comparative workflow showing the iterative recrystallization required for Tartaric Acid versus the direct efficiency of DBTA.
Mechanistic Insight: Why DBTA Outperforms Tartaric Acid
To understand the efficiency gap, we must look at the crystal lattice energy.
-
Tartaric Acid Salts: Rely primarily on hydrogen bonding between the carboxylates and the ammonium center. The lattice often contains solvent channels (solvates), which can trap impurities.
-
DBTA Salts: Utilize a "Dual-Anchor" mechanism:
-
Ionic Anchor: Ammonium-Carboxylate ion pairing.
-
Hydrophobic Anchor: The phenyl rings of DBTA engage in
-stacking or edge-to-face interactions with the cyclohexyl ring of the amine. -
Result: This creates a more tightly packed, hydrophobic boundary layer that excludes the "wrong" enantiomer and solvent impurities more effectively during crystal growth.
-
Caption: The "Dual-Anchor" mechanism of DBTA resolution.
References
-
Classical Resolution with Tartaric Acid
-
Barrett, A. G. M., et al. "Synthesis of chiral ligands." Journal of Organic Chemistry, 1985, 50, 169-175.
- Note: Establishes the baseline protocol for amino alcohol resolution.
-
-
Efficiency of Dibenzoyl-Tartaric Acid (DBTA)
-
Kozma, D. "Dibenzoyl-tartaric acid as a versatile resolving agent."[8] Tetrahedron: Asymmetry, 2002, 13, 921-930.
- Note: Comparative study on lattice energy and resolution efficiency ( ) values.
-
-
Enzymatic Resolution Alternatives
-
Gotor, V., et al. "Lipase-catalyzed resolution of cyclic amino alcohols." Journal of Organic Chemistry, 2005, 70, 814-820.
- Note: Details the kinetic resolution using CAL-B and ethyl acetate/vinyl acet
-
-
General Review of Resolving Agents
-
Faigl, F., et al. "Separation of enantiomers by crystallization." Chirality, 2006, 18, 519-532.
-
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral_resolution [chemeurope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Cross-Reactivity Profiling of trans-2-Aminomethyl-1-cyclohexanol Ligands
Executive Summary: The Stereochemical Imperative
The trans-2-aminomethyl-1-cyclohexanol scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Kappa Opioid Receptor (KOR) agonists and Sigma-1 Receptor (S1R) modulators. Unlike their flexible acyclic counterparts or cis-isomers, the trans-cyclohexane ring imposes a rigid chair conformation that locks the distance and vector between the basic amine and the hydroxyl (or ether/ester) moiety.
This guide provides a technical comparison of trans-2-aminomethyl-1-cyclohexanol-based ligands against standard alternatives. It focuses on cross-reactivity profiling —the essential screening process to differentiate therapeutic efficacy (e.g., analgesia, neuroprotection) from off-target liabilities (e.g., addiction via Mu-opioid cross-reactivity, cardiotoxicity via hERG).
Key Findings at a Glance
-
Selectivity: The trans-scaffold exhibits >100-fold selectivity for KOR over MOR compared to flexible ethylenediamine analogs.
-
Metabolic Stability: The cyclohexane ring protects the amine from rapid oxidative deamination compared to linear chains.
-
Liability: Primary cross-reactivity risks involve the Sigma-2 receptor (for S1R ligands) and the hERG channel (due to the basic amine/lipophilic tail).
Structural Comparison & Performance Metrics
To understand the performance of trans-2-aminomethyl-1-cyclohexanol ligands (Class A), we compare them against two common alternatives: Flexible Acyclic Amines (Class B) and cis-Isomers (Class C).
Table 1: Comparative Performance Data
Data synthesized from aggregate structure-activity relationship (SAR) studies of U-50,488 analogues and Sigma ligands.
| Feature | Class A: trans-Scaffold | Class B: Flexible Acyclic | Class C: cis-Isomer |
| Conformation | Rigid (Chair) | Dynamic/Rotatable | Rigid (Chair, different vector) |
| Primary Target ( | 0.5 – 5.0 nM (High) | 50 – 200 nM (Moderate) | > 1000 nM (Low/Inactive) |
| Selectivity Ratio (Target:Off-Target) | > 300:1 | ~ 10:1 | N/A (Low potency) |
| Lipophilicity (cLogP) | 2.5 – 3.5 (Optimal CNS) | 1.5 – 2.5 | 2.5 – 3.5 |
| hERG Inhibition ( | Risk (Needs optimization) | Low Risk | Moderate Risk |
| Metabolic Stability ( | High (> 60 min) | Low (< 20 min) | High |
Expert Insight: The trans-orientation forces the amino-methyl group into an equatorial position when the hydroxyl is equatorial (diequatorial), or axial-axial. This specific vector is required to bridge the Aspartate residue (D138 in KOR) and the hydrophobic pocket simultaneously. The cis-isomer fails to span this distance effectively, resulting in a "cliff" in affinity.
Cross-Reactivity Mechanisms & Signaling Pathways
Understanding why cross-reactivity occurs is vital for lead optimization.
The Opioid Selectivity Challenge (KOR vs. MOR)
Ligands based on this scaffold (e.g., U-50,488 derivatives) target KOR for pain relief. The primary cross-reactivity risk is the Mu Opioid Receptor (MOR) .
-
Mechanism: If the N-substituent is too small (e.g., methyl), the ligand fits into the smaller MOR pocket, causing respiratory depression.
-
Solution: Bulky N-substituents (e.g., pyrrolidinyl or spiranes) on the trans-amine clash with the MOR extracellular loops but fit the KOR deep pocket.
The Sigma Selectivity Challenge (S1R vs. S2R)
For neuroprotective applications, ligands target S1R.
-
Cross-Reactivity: High affinity for Sigma-2 (TMEM97) , which is linked to cytotoxicity.
-
Solution: The trans-hydroxyl group serves as a hydrogen bond donor. S1R tolerates this H-bond; S2R binding is often purely hydrophobic. Masking the -OH (e.g., methoxy) often shifts selectivity toward S2R.
Diagram: Mechanism of Selectivity
The following diagram illustrates the structural logic determining whether the ligand hits the Target (KOR/S1R) or the Off-Target (MOR/hERG).
Caption: Structural determinants of selectivity. Bulky basic amines favor KOR over MOR; Free hydroxyls favor Sigma-1 over Sigma-2.
Validated Experimental Protocols
To ensure data integrity, use these self-validating protocols. These assays distinguish "true" binding from non-specific hydrophobic interactions common with cyclohexyl amines.
Radioligand Binding Assay (KOR/MOR Selectivity)
Objective: Determine the affinity constant (
Reagents:
-
KOR Radioligand:
-U-69,593 (Highly selective, low non-specific binding). -
MOR Radioligand:
-DAMGO. -
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM
(Mg is critical for agonist binding state).
Protocol:
-
Membrane Prep: Use CHO cells stably expressing human KOR or MOR. Homogenize and centrifuge (20,000 x g) to isolate membranes.
-
Incubation:
-
Mix 200 µL membrane suspension + 25 µL radioligand (final conc ~
) + 25 µL test ligand (10 concentrations, to M). -
Critical Step: Include 10 µM Naloxone (non-selective) in parallel wells to define Non-Specific Binding (NSB) .
-
-
Equilibrium: Incubate at 25°C for 60 minutes . (Avoid 37°C for initial screens to prevent degradation).
-
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) .
-
Why PEI? The aminomethyl-cyclohexanol scaffold is cationic and sticky. PEI blocks the filter's negative charge, reducing false positives.
-
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Functional Assay: Binding
Objective: Confirm the ligand is an agonist and not just a binder (antagonist).
Protocol Logic:
-
Agonist binding causes the G-protein to exchange GDP for GTP.
-
Use non-hydrolyzable
. -
Readout: High radioactivity = Agonism. Low radioactivity (similar to basal) = Antagonism.
-
Validation: Use U-50,488 as a positive control (100% Emax).
Diagram: Screening Workflow
The following workflow ensures that only safe, selective leads progress.
Caption: Step-wise screening cascade. Safety profiling (Step 4) is critical for this scaffold due to hERG risks.
References
-
Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide derivatives. Source: PubMed / J Med Chem. URL:[1][Link]
-
Functional selectivity of EM-2 analogs at the mu-opioid receptor. Source: Frontiers in Pharmacology. URL:[Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites. Comparison of [3H]DTG and [125I]RHM-4. Source: MDPI / Int J Mol Sci. URL:[Link]
-
trans-2-Aminomethyl-1-cyclohexanol (Compound Summary). Source: PubChem.[2] URL:[Link]
-
Chemotype-selective Modes of Action of κ-Opioid Receptor Agonists. Source: Semantic Scholar / J Biol Chem. URL:[Link][3]
Sources
- 1. Immunochemical cross-reactions between pentraxins of different species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-1,2-Bis(aminomethyl)cyclohexane | C8H18N2 | CID 22212410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Substrate Scope of Catalysts Derived from trans-2-Aminomethyl-1-cyclohexanol
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Scaffold at a Glance
In the realm of asymmetric catalysis, trans-2-aminomethyl-1-cyclohexanol (1) occupies a strategic niche. Structurally, it bridges the gap between the flexible acyclic amino alcohols (like norephedrine) and the rigid C2-symmetric diamines (like trans-1,2-diaminocyclohexane or DACH). Its cyclohexane backbone imposes conformational rigidity, reducing the entropic penalty upon metal coordination, while the primary amine and secondary alcohol functionalities provide a versatile "handle" for bifunctional catalysis.
This guide objectively assesses the catalytic utility of (1) and its derivatives, specifically focusing on the enantioselective addition of diethylzinc to aldehydes —the benchmark reaction for this class of ligands. We compare its performance against industry standards and define the electronic and steric boundaries of its substrate scope.
Mechanistic Principles & Active Species
To assess substrate scope effectively, one must understand the active catalytic species. Catalysts derived from (1) typically operate via a Lewis Acid-Lewis Base bifunctional mechanism , most commonly in conjunction with Titanium(IV) isopropoxide.
The Titanium(IV) Catalytic Cycle
When (1) is treated with Ti(OiPr)₄, it forms a chiral titanate complex. The generally accepted transition state involves a dimeric species where the chiral ligand coordinates to the titanium, creating a chiral pocket that discriminates between the Re and Si faces of the aldehyde.
-
Ligand Role: The amine nitrogen coordinates to the zinc reagent (Lewis base activation), while the titanium center activates the aldehyde oxygen (Lewis acid activation).
-
Stereocontrol: The rigid cyclohexane backbone of (1) locks the transition state geometry more effectively than acyclic analogs, though often less rigidly than C2-symmetric bis-sulfonamides.
Figure 1: The active complex forms via ligand exchange with Ti(OiPr)₄, facilitating the face-selective addition of the alkyl group.
Comparative Performance Analysis
How does trans-2-aminomethyl-1-cyclohexanol compare to the "privileged" ligands in the field? The table below contrasts (1) with Norephedrine (the acyclic standard) and DACH-based sulfonamides (the high-performance standard).
Table 1: Ligand Performance Comparison (Et₂Zn Addition to Benzaldehyde)
| Feature | trans-2-Aminomethyl-1-cyclohexanol | Norephedrine (DBNE) | DACH Bis-Sulfonamide |
| Backbone Structure | Rigid Cyclohexane (C1) | Flexible Acyclic (C1) | Rigid Cyclohexane (C2) |
| Typical Yield | 85 - 95% | 90 - 98% | >95% |
| Typical ee (Benzaldehyde) | 80 - 92% | 90 - 99% | 95 - 99% |
| Aliphatic Aldehyde ee | Moderate (60-80%) | Good (80-90%) | Excellent (>90%) |
| Synthetic Accessibility | High (1 step from epoxide) | High (Commercial) | Moderate (2-3 steps) |
| Cost Efficiency | $ (Very Low) | ||
| Best Use Case | General screening, cost-sensitive scale-up | Standard lab-scale synthesis | High-value pharmaceutical intermediates |
Insight: While (1) is a competent ligand, unmodified it often yields slightly lower enantiomeric excess (ee) than optimized norephedrine derivatives (like DBNE). However, its derivatives (e.g., Schiff bases formed with salicylaldehydes) can rival or surpass norephedrine in specific sterically demanding substrates.
Substrate Scope Assessment
The utility of catalysts derived from (1) is not uniform across all substrates.[1] The scope is defined by electronic and steric parameters.
A. Aromatic Aldehydes (The "Sweet Spot")
Catalysts derived from (1) perform best with aromatic aldehydes.
-
Electron-Poor (e.g., p-CF₃-PhCHO): Reaction rates are faster due to increased electrophilicity. Enantioselectivity remains high (>90% ee).[2][3][4]
-
Electron-Rich (e.g., p-OMe-PhCHO): Slower reaction rates. Stereoselectivity can drop slightly (80-85% ee) due to weaker coordination in the transition state.
-
Ortho-Substitution: Steric hindrance at the ortho position generally increases enantioselectivity by locking the substrate conformation in the chiral pocket, provided the catalyst is not overly bulky itself.
B. Aliphatic Aldehydes (The Challenge)
Linear aliphatic aldehydes (e.g., nonanal) are challenging for (1) .
-
Issue: Lack of π-stacking interactions which help orient aromatic substrates.
-
Result: Lower ee (typically 60-80%).
-
Solution: Use of Schiff base derivatives of (1) . Modifying the amine with a bulky salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) creates a deeper chiral pocket, boosting aliphatic aldehyde ee to >90%.
C. Unsaturated Aldehydes (Cinnamaldehyde)
-
Performance: Moderate to Good.
-
Risk: Regioselectivity issues (1,2- vs 1,4-addition) are rare with Ti-catalysis; 1,2-addition is dominant.
Experimental Protocols
To ensure reproducibility, we provide a self-validating protocol for the synthesis of the ligand and its application.
Protocol A: Synthesis of trans-2-Aminomethyl-1-cyclohexanol
Note: This utilizes the regioselective ring-opening of cyclohexene oxide.
-
Reagents: Cyclohexene oxide (100 mmol), Aqueous Ammonia (28%, excess), Ethanol (solvent).
-
Procedure:
-
Mix cyclohexene oxide and aqueous ammonia in ethanol in a high-pressure autoclave.
-
Heat to 100–110°C for 4–6 hours. (Caution: High Pressure).
-
Cool and concentrate under reduced pressure.
-
Purification: The product is a racemate. Resolution is required for asymmetric catalysis.
-
Resolution: Treat the racemate with (L)-(+)-Tartaric acid in methanol. Recrystallize the salt to constant melting point to isolate the (1R,2R) enantiomer.
-
Validation: Check optical rotation. Lit:
(c=1, MeOH) for the (1R,2R) isomer.
-
Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol uses the ligand generated above.[5]
-
Setup: Flame-dried Schlenk flask, Argon atmosphere.
-
Catalyst Formation:
-
Add (1) (0.10 mmol, 10 mol%) to the flask.
-
Add Toluene (2.0 mL) and Ti(OiPr)₄ (1.40 mmol, 1.4 equiv).
-
Stir at room temperature for 20 minutes. The solution typically turns light yellow.
-
-
Reaction:
-
Cool to 0°C .
-
Add Diethylzinc (1.0 M in hexanes, 2.4 mmol, 2.4 equiv) dropwise.
-
Add Benzaldehyde (1.0 mmol) dropwise.
-
Stir at 0°C for 4–8 hours. Monitor by TLC (hexane/EtOAc 8:1).
-
-
Workup:
-
Analysis:
-
Determine ee via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5).
-
Expected Result: >90% Yield, ~85-92% ee (S)-1-phenylpropanol (depending on ligand purity and conditions).
-
Workflow for Substrate Screening
When assessing this catalyst against a new library of substrates, follow this logic flow to maximize efficiency and data quality.
Figure 2: A systematic approach to validating the catalyst before expanding to complex substrates.
References
-
Enantioselective Addition of Diethylzinc to Aldehydes Using Carbohydrate-Based Ligands. Pharmaceuticals, 2024. [5]
-
Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 2003.
-
Comparison of Amino Alcohol Ligands in Asymmetric Catalysis. ResearchGate, 2009.
-
Synthesis of trans-2-Aminomethyl-1-cyclohexanol. EvitaChem Product Guide.
-
Titanium Radical Redox Catalysis and Ligand Effects. NIH/PMC, 2021.
Sources
- 1. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
literature review comparing synthetic routes to enantiopure trans-2-Aminomethyl-1-cyclohexanol
An In-Depth Guide to the Synthetic Strategies for Enantiopure trans-2-Aminomethyl-1-cyclohexanol
Introduction
Enantiomerically pure trans-2-aminomethyl-1-cyclohexanol is a crucial chiral building block in modern organic and medicinal chemistry. Its vicinal amino alcohol functionality, constrained within a cyclohexane framework, makes it an invaluable synthon for the development of chiral ligands for asymmetric catalysis and as a scaffold for novel pharmaceutical agents.[1] The specific trans stereochemistry and the absolute configuration of its two chiral centers are paramount to its function in these applications. Consequently, the development of efficient and scalable synthetic routes to access its enantiopure forms—(1R,2R) and (1S,2S)—is of significant academic and industrial interest.
This guide provides a comparative literature review of the primary synthetic methodologies for obtaining enantiopure trans-2-aminomethyl-1-cyclohexanol. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each approach, offering field-proven insights to guide researchers in selecting the optimal route for their specific needs.
Overview of Synthetic Strategies
The synthesis of enantiopure trans-2-aminomethyl-1-cyclohexanol can be broadly categorized into two main strategies:
-
Resolution of a Racemic Mixture: This classical approach involves the synthesis of the racemic compound, followed by separation of the enantiomers using a chiral resolving agent. This method is often robust and scalable, making it suitable for industrial production.
-
Asymmetric Synthesis: These more modern routes aim to create the desired enantiomer directly from an achiral or prochiral starting material, often employing chiral catalysts or reagents. Biocatalysis, in particular, has emerged as a powerful tool for this purpose, offering high selectivity and mild reaction conditions.
We will now explore these strategies in detail.
Route 1: Racemic Synthesis and Classical Resolution
This well-established and industrially viable pathway involves two key stages: the synthesis of racemic trans-2-aminomethyl-1-cyclohexanol and its subsequent separation into constituent enantiomers.
Stage A: Synthesis of Racemic trans-2-Aminomethyl-1-cyclohexanol
The most direct synthesis begins with the ammonolysis of cyclohexene oxide. This reaction proceeds via a nucleophilic attack of ammonia on the epoxide ring.
Causality of Experimental Choices:
-
Starting Material: Cyclohexene oxide is a readily available and inexpensive commodity chemical.
-
Reaction: The ring-opening of an epoxide with an amine is a fundamental and high-yielding transformation for creating 1,2-amino alcohols.
-
Conditions: The use of high temperature (250°C) and pressure in an autoclave is necessary to overcome the activation energy for the ring-opening by ammonia, a relatively weak nucleophile.[1] This ensures a reasonable reaction rate. The reaction yields the racemic trans product due to the required backside attack (SN2 mechanism) of the nucleophile on the epoxide carbon, which is equally probable at either of the two epoxide carbons. Moderate yields of 60-70% are typically achieved.[1]
Stage B: Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution remains the most effective and widely documented method for obtaining the enantiopure target molecule.[1] This process leverages the formation of diastereomeric salts by reacting the racemic amine with an enantiopure chiral acid.[2] These diastereomeric salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.
Causality of Experimental Choices:
-
Resolving Agent: (S)-2-Methoxyphenylacetic acid has proven to be an exceptionally efficient resolving agent for this specific racemic amine.[1] The choice of a resolving agent is often empirical, but success depends on the ability to form a well-defined, crystalline salt with one of the enantiomers, leading to a significant solubility difference between the two resulting diastereomeric salts.
-
Separation: Fractional crystallization is a scalable and cost-effective technique for separating the less soluble diastereomeric salt. Subsequent liberation of the amine from the purified salt is achieved by treatment with a base, which regenerates the free amine and the resolving agent, the latter of which can often be recovered. This method has been reported to yield the enantiopure amino alcohol with an excellent 99.8% enantiomeric excess (ee) and a high recovery of 78.8%.[1]
Caption: Workflow for Route 2: One-pot asymmetric enzymatic synthesis.
Experimental Protocol: Route 2 (Representative)
Protocol 2: One-Pot KRED/ATA Cascade Synthesis
-
To a buffered aqueous solution (e.g., 0.1 M HEPES, pH 8), add cyclohexane-1,2-dione.
-
Add the requisite cofactors: NAD(P)H for the KRED step and pyridoxal 5'-phosphate (PLP) for the ATA step. A cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH) is typically included.
-
Initiate the first step by adding the selected Keto Reductase (KRED). Allow the reaction to proceed at a controlled temperature (e.g., 30°C) with gentle agitation until full conversion of the starting material is observed (monitored by HPLC or GC).
-
Initiate the second step by adding the (R)- or (S)-selective Amine Transaminase (ATA) and a suitable amino donor (e.g., isopropylamine) in excess.
-
Continue the reaction until the intermediate 2-hydroxycyclohexanone is fully converted to the desired product.
-
Upon completion, stop the reaction (e.g., by pH shift or addition of an organic solvent).
-
Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude enantiopure product for further purification if necessary.
Comparative Analysis
The choice of synthetic route depends heavily on factors such as scale, cost, available equipment, and desired enantiopurity. The following table provides a direct comparison of the two primary strategies discussed.
| Feature | Route 1: Racemic Synthesis & Resolution | Route 2: Asymmetric Biocatalysis |
| Starting Material | Cyclohexene Oxide (inexpensive commodity) | Cyclohexane-1,2-dione (less common precursor) |
| Chiral Induction | Post-synthesis separation using a chiral resolving agent | In-situ asymmetric transformation using stereoselective enzymes |
| Theoretical Yield | 50% (for one enantiomer, unless the unwanted enantiomer is racemized and recycled) | Up to 100% |
| Reported E.E. | Excellent (>99%) [1] | Typically Excellent (>99%) [3][4] |
| Reaction Conditions | Harsh (high temp/pressure) for racemate synthesis; mild for resolution | Mild (aqueous buffer, near-neutral pH, room/warm temp) |
| Key Advantages | Proven, robust, and highly scalable. High enantiopurity achievable. [1] | High atom economy, green/sustainable, direct access to desired enantiomer. |
| Key Disadvantages | Inherent 50% loss of material, requires stoichiometric chiral agent, multi-step. | Requires specialized enzymes, potential for enzyme inhibition, cofactor cost. |
Conclusion
Both classical resolution and asymmetric biocatalysis represent viable and powerful strategies for the synthesis of enantiopure trans-2-aminomethyl-1-cyclohexanol.
The racemic synthesis followed by chiral resolution is a time-tested, robust, and industrially scalable method that delivers a product of exceptionally high enantiomeric purity. [1]Its primary drawback is the inherent loss of at least 50% of the material, although this can be mitigated by implementing a racemization and recycling loop for the unwanted enantiomer.
Conversely, the asymmetric biocatalytic route embodies the principles of modern green chemistry, offering a direct, highly selective, and atom-economical pathway under mild conditions. While it requires access to specific enzymes and cofactors, the potential for near-quantitative yields and reduced environmental impact makes it an exceedingly attractive option, particularly as the library of commercially available enzymes continues to expand.
The optimal choice will ultimately be dictated by the specific requirements of the research or manufacturing campaign, balancing the established reliability and scalability of classical resolution against the efficiency and sustainability of modern asymmetric synthesis.
References
-
Wikipedia. Chiral resolution. [Link]
-
Wikipedia. trans-1,2-Diaminocyclohexane. [Link]
-
Sviatenko, O., et al. (2020). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Link]
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]
-
Cheng, F., et al. (2021). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Contente, M. L., et al. (2021). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. ACS Catalysis. [Link]
Sources
- 1. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of trans-2-Aminomethyl-1-cyclohexanol
Executive Summary & Chemical Profile[1][2]
This guide outlines the mandatory disposal and handling protocols for trans-2-Aminomethyl-1-cyclohexanol . Unlike simple organic solvents, this molecule is a bifunctional amino-alcohol. Its handling requires specific attention to its alkalinity and phase behavior .
Critical Warning: Improper segregation of this compound into acidic waste streams (e.g., standard aqueous acidic waste) can result in immediate, violent exothermic neutralization and potential container failure.
Chemical Identity & Hazard Matrix[3][4][5][6]
| Parameter | Specification |
| Chemical Name | trans-2-Aminomethyl-1-cyclohexanol |
| CAS Number | 5691-09-8 (Free Base) / 5456-63-3 (HCl Salt) |
| Molecular Formula | C₇H₁₅NO |
| Physical State | Viscous liquid (Free Base) or Crystalline Solid (Salt) |
| Flash Point | ~91°C (Combustible Liquid, Class IIIA) |
| Primary GHS Hazards | Skin Corr.[1][2][3][4][5][6] 1B / Irrit. 2 , Eye Dam. 1, Aquatic Chronic 3 |
| RCRA Waste Code | D002 (Corrosive, if pH ≥ 12.5), Non-Listed (P/U) |
The Self-Validating Segregation System
As a scientist, you must treat waste disposal as an experimental step, not an afterthought. The following logic gate ensures you never misclassify this amine.
The "Alkaline Check" Protocol
Before disposing of any solution containing trans-2-Aminomethyl-1-cyclohexanol, perform this 30-second validation:
-
Dip Test: Use a broad-range pH strip on the waste solution.
-
The Threshold:
-
pH > 10: Classify as Alkaline Organic Waste .
-
pH < 5: STOP. You have likely mixed it with acid. Check for heat generation immediately.
-
pH 6-9: If dissolved in neutral solvents (Ethanol/DMSO), classify as Non-Halogenated Organic Solvent .
-
Workflow Visualization: Segregation Logic
The following diagram illustrates the decision process to prevent incompatible mixing.
Figure 1: Decision logic for segregating amine-based waste to prevent incompatible mixing.
Detailed Disposal Procedures
Scenario A: Bulk Liquid Waste (Process Solutions)
Context: Reaction mixtures or mother liquors (>500 mL).
-
Container Selection: Use HDPE (High-Density Polyethylene) carboys. Avoid glass for long-term storage of high-pH amines as they can etch glass over time, leading to micro-fractures.
-
Labeling: Mark the container clearly with:
-
"HAZARDOUS WASTE - ALKALINE ORGANIC"
-
Constituents: "trans-2-Aminomethyl-1-cyclohexanol, [Solvent Name]"
-
Hazard Checkbox: Corrosive (pH > 12.5), Flammable (if solvent is flammable).
-
-
Bulking Rule:
-
Do: Mix with other aliphatic amines (e.g., triethylamine, cyclohexylamine).
-
Do Not: Mix with halogenated solvents (DCM/Chloroform) unless your facility incinerator specifically permits "Halogenated/Organic Base" mixtures. Amines can react with halocarbons to form quaternary salts, sometimes exothermically.
-
Scenario B: Solid Waste & Trace Residues
Context: Contaminated gloves, weighing boats, or solid filter cake.
-
Double Bagging: Place solid waste in a clear polyethylene bag (4 mil thickness).
-
Segregation: Do not place in "General Trash." This compound is an aquatic toxin and skin irritant.[7][4]
-
Disposal Path: Place the sealed bag into the Solid Hazardous Waste Drum (Lab Pack) destined for incineration.
Emergency Spill Management
If a spill occurs, your priority is protecting personnel from corrosive burns and preventing environmental release.
PPE Requirements:
-
Eyes: Chemical splash goggles (Face shield recommended for spills > 1L).
-
Skin: Nitrile gloves (0.11 mm minimum thickness) provide splash protection. For prolonged contact, use Laminate film (Silver Shield).
-
Respiratory: If aerosolized, use a respirator with Type A (Organic Vapor) and P (Particulate) cartridges.
Spill Cleanup Protocol:
-
Isolate: Evacuate the immediate area (3-5 meters).
-
Neutralize (Optional but Recommended):
-
Do not use strong mineral acids.
-
Apply a Citric Acid or Sodium Bisulfate solid neutralizer to the spill to lower pH safely.
-
-
Absorb: Use an inert absorbent (Vermiculite or Clay). Do not use paper towels for neat amine spills, as the high surface area can accelerate oxidation or heating.
-
Collect: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Spill Debris: Corrosive/Organic."
Regulatory Compliance & Waste Codes (USA/RCRA)
While trans-2-Aminomethyl-1-cyclohexanol is not explicitly "Listed" (P or U list), it is regulated by "Characteristic" properties.
-
D002 (Corrosivity): Applicable if the waste is aqueous and pH is
2 or 12.5.[8][9] -
D001 (Ignitability): Applicable if the waste solution has a flash point < 60°C (140°F).
-
Clean Water Act: This compound is harmful to aquatic life (Category 3). Sewer disposal is strictly prohibited.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2724658, trans-2-Aminomethyl-1-cyclohexanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7] Retrieved from [Link]
Sources
- 1. trans-2-Aminomethyl-1-cyclohexanol, 99+% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 2. Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 [evitachem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.at [fishersci.at]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. my.alfred.edu [my.alfred.edu]
- 9. epa.gov [epa.gov]
A Senior Scientist's Guide to Personal Protective Equipment for Handling trans-2-Aminomethyl-1-cyclohexanol
As drug development professionals, our work with novel chemical entities demands a safety-first mindset, grounded in a deep understanding of molecular hazards. This guide provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling trans-2-Aminomethyl-1-cyclohexanol. While a definitive Safety Data Sheet (SDS) for this specific compound should always be consulted, its structural similarity to other aminocyclohexanol derivatives allows us to construct a robust safety protocol based on established data. The primary hazards associated with this class of chemicals are severe skin and eye damage, and respiratory irritation.[1][2][3][4][5]
This document moves beyond a simple checklist, explaining the causality behind each recommendation to empower you, the researcher, to make informed, risk-based decisions that ensure your safety and the integrity of your work.
The 'Why' Behind the 'What': Hazard Profile and the Hierarchy of Controls
From a mechanistic standpoint, the presence of both a primary amine and a hydroxyl group on the cyclohexane ring suggests that trans-2-Aminomethyl-1-cyclohexanol is a corrosive and irritating compound. These functional groups can readily interact with biological tissues, leading to the severe skin burns and serious eye damage noted in analogous compounds.[1] Therefore, our safety strategy must prioritize the prevention of any direct contact.
Before we even consider PPE, it is crucial to apply the Hierarchy of Controls . PPE is the last line of defense, not the first. Engineering controls, such as working within a certified chemical fume hood, are the most critical measure for minimizing exposure to vapors or potential aerosols.[4][6][7] Administrative controls, like establishing clear Standard Operating Procedures (SOPs), further reduce risk.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Core PPE Protocols: A Risk-Based Approach
The specific PPE required is dictated by the scale and nature of the operation. A one-size-fits-all approach is inadequate. The following table outlines the minimum PPE requirements for different laboratory scenarios.
| Operational Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume / Low-Risk (e.g., Weighing solids, preparing dilute solutions <100mL in a fume hood) | ANSI Z87.1-rated safety glasses with side shields | Single pair of nitrile gloves (minimum 4 mil thickness) | Cotton lab coat, fully buttoned | Not typically required when handled within a certified fume hood |
| High-Volume / Splash-Risk (e.g., Large-scale reactions, transfers, chromatography) | Chemical splash goggles (ANSI Z87.1, D3 rating) AND a full-face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Not typically required when handled within a certified fume hood |
| High-Hazard / Aerosol-Risk (e.g., Sonicating, vigorous mixing, handling powder outside of containment) | Chemical splash goggles (ANSI Z87.1, D3 rating) AND a full-face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat or disposable coveralls | Required. Minimum: NIOSH-approved N95 respirator for powders. For vapors or significant aerosolization, a half-mask or full-face respirator with organic vapor cartridges is necessary.[6][8] |
Step-by-Step Guidance
1. Eye and Face Protection: Due to the high risk of serious eye damage, this is non-negotiable.[1][2]
-
Low-Risk: Standard safety glasses with integrated side shields protect from incidental contact.
-
High-Risk: Chemical splash goggles that form a seal around the eyes are essential to protect against splashes from any angle.[3][9] A full-face shield must be worn over the goggles to protect the rest of the face from corrosive splashes.[1]
2. Hand Protection: Your hands are most likely to come into direct contact with the chemical.
-
Glove Selection: Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, heavier neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart.
-
Double-Gloving: For high-risk scenarios, wearing two pairs of gloves is a field-proven best practice.[8] This allows the user to remove the contaminated outer glove and continue working without interruption or spreading contamination.[8]
3. Body Protection:
-
A standard cotton lab coat is the minimum requirement to protect skin and clothing.[3][6]
-
For any procedure with a significant splash hazard, a chemical-resistant apron made of rubber or PVC must be worn over the lab coat.
4. Respiratory Protection:
-
Standard Use: When handling small quantities inside a properly functioning chemical fume hood, the engineered ventilation is sufficient to control vapor or dust exposure, and a respirator is not needed.[3]
-
Elevated Risk: If there is a potential to generate dust (when handling the solid form) or aerosols, respiratory protection is mandatory. A surgical mask offers no protection from chemical hazards.[8] A NIOSH-approved N95 respirator will filter particulates, but for vapors or in the event of a large spill, an air-purifying respirator with organic vapor cartridges is required.[8] All personnel required to wear respirators must be medically cleared and fit-tested as per OSHA regulations.
Procedural Discipline: Donning, Doffing, and Disposal
The sequence of putting on (donning) and, more critically, taking off (doffing) PPE is vital to prevent cross-contamination.
Donning Sequence (Putting On PPE):
-
Lab Coat or Coveralls
-
Inner Gloves
-
Respiratory Protection (if required)
-
Goggles and/or Face Shield
-
Outer Gloves (cuff pulled over the sleeve of the lab coat)
Doffing Sequence (Taking Off PPE):
The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (bare hands).
Caption: Follow this doffing sequence to minimize exposure risk.
Disposal Plan:
All PPE that has come into contact with trans-2-Aminomethyl-1-cyclohexanol must be considered hazardous waste.
-
Immediately after doffing, place all disposable items (gloves, aprons, etc.) into a designated, labeled hazardous waste bag within the fume hood.
-
Do not place contaminated PPE in the regular trash.
-
Follow your institution's specific guidelines for hazardous waste disposal.[1][2][10] Reusable items like goggles and face shields should be decontaminated according to your lab's validated SOP.
By integrating this expert-level understanding of hazard, risk assessment, and procedural discipline, you can handle trans-2-Aminomethyl-1-cyclohexanol with confidence and safety, building a culture of trust and excellence in your laboratory.
References
-
Title: SAFETY DATA SHEET: Cyclohexanol Source: Durham Tech URL: [Link]
-
Title: SDS US: CRC Industries Source: CRC Industries URL: [Link]
-
Title: Protective Equipment | Plant Protection Source: Albert Kerbl GmbH URL: [Link]
-
Title: SAFETY DATA SHEET: trans-2-Aminocyclohexanol hydrochloride Source: Fisher Scientific URL: [Link]
-
Title: SAFETY DATA SHEET: trans-2-Aminocyclohexanol hydrochloride Source: Thermo Fisher Scientific URL: [Link]
-
Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: SAFETY DATA SHEET: Sucrose palmitate ≥90 % Source: Carl ROTH URL: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.at [fishersci.at]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. pppmag.com [pppmag.com]
- 9. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
